2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(propoxymethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-7-15-9-11-5-3-10(4-6-11)8-12(13)14/h10-11H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYUJEIQLQDXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279028 | |
| Record name | 4-(Propoxymethyl)cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-97-4 | |
| Record name | 4-(Propoxymethyl)cyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Propoxymethyl)cyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001279028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 2-[4-(Propoxymethyl)cyclohexyl]acetic acid (CAS 1803587-97-4)
A comprehensive review of the available scientific and technical data for researchers, scientists, and drug development professionals.
Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of in-depth technical information regarding 2-[4-(Propoxymethyl)cyclohexyl]acetic acid (CAS 1803587-97-4). The information presented in this document is limited to basic chemical properties sourced from chemical suppliers. No peer-reviewed studies detailing its synthesis, experimental protocols, biological activity, or mechanism of action could be identified. Therefore, the core requirements for detailed data presentation, experimental protocols, and visualizations of signaling pathways cannot be fulfilled at this time.
Chemical Identity and Properties
This compound is a carboxylic acid derivative characterized by a cyclohexane ring substituted with a propoxymethyl group and an acetic acid moiety. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| CAS Number | 1803587-97-4 | [1][2][3] |
| Molecular Formula | C12H22O3 | [3] |
| Molecular Weight | 214.30 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | SCHEMBL17592366, SCHEMBL17592456, SCHEMBL17592498, ZINC238854621 | [3] |
| SMILES | C(CC)OCC1CCC(CC1)CC(=O)O | [3] |
| InChIKey | ONYUJEIQLQDXRF-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
Detailed, peer-reviewed synthesis protocols for this compound are not available in the public domain. Chemical suppliers list the compound as available for purchase, suggesting that a synthetic route has been established for commercial purposes.[1][3][4] General synthetic strategies for similar cyclohexyl acetic acid derivatives often involve multi-step processes that may include:
-
Hydrogenation of an aromatic precursor to form the cyclohexyl ring.
-
Esterification or etherification to introduce the side chains.
-
Hydrolysis of an ester precursor to yield the final carboxylic acid.
Without specific literature, any detailed protocol would be purely speculative.
Biological Activity and Mechanism of Action
As of the latest search, there are no published studies describing the biological activity, pharmacological properties, or mechanism of action for this compound. Its structural features, namely the carboxylic acid group and the lipophilic cyclohexyl ring, are common in various biologically active molecules. However, without experimental data, its potential therapeutic applications or toxicological profile remain unknown.
Experimental Data and Protocols
A thorough search for experimental data, including but not limited to spectral analyses (NMR, IR, MS), physical properties (melting point, boiling point, solubility), and results from biological assays, did not yield any specific information for this compound. Consequently, no detailed experimental protocols can be provided.
Logical Relationships and Potential Research Directions
Given the absence of data, a logical workflow for initiating research on this compound would involve the following steps.
Caption: Proposed workflow for the initial investigation of this compound.
Conclusion
While this compound (CAS 1803587-97-4) is commercially available, it remains an uncharacterized compound in the scientific literature. This presents an opportunity for novel research into its chemical, physical, and biological properties. Researchers and drug development professionals interested in this molecule will need to undertake foundational studies to determine its potential applications. Further investigation is required to elucidate its synthetic pathway, characterize its properties, and explore any potential biological activity.
References
- 1. 1803587-97-4|this compound|BLDPharm [bldpharm.com]
- 2. 1803587-97-4(2-4-(propoxymethyl)cyclohexylacetic Acid) | Kuujia.com [fr.kuujia.com]
- 3. This compound (CAS No. 1803587-97-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. 2-(4-(丙氧基甲基)环己基)乙酸 | 2-(4-(Propoxymethyl)cyclohexyl)acet | 1803587-97-4 - 乐研试剂 [leyan.com]
Technical Guide: Physicochemical Properties of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the core physicochemical properties of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid. The information presented herein is essential for researchers and professionals involved in drug discovery and development, offering insights into the molecule's behavior in various experimental and biological systems. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and provides visual workflows for these procedures.
Core Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in the table below. These parameters are fundamental to understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₃ | Chemical Supplier Data |
| Molecular Weight | 214.30 g/mol | Chemical Supplier Data |
| CAS Number | 1803587-97-4 | Chemical Supplier Data |
| Estimated pKa | ~4.5 - 4.9 | Based on cyclohexylacetic acid[1][2] |
| Estimated logP | ~2.9 | Based on cyclohexylacetic acid[3][4] |
| Estimated Aqueous Solubility | ~2.88 mg/mL | Based on cyclohexylacetic acid[3] |
| Hydrogen Bond Donors | 1 | Chemical Supplier Data |
| Hydrogen Bond Acceptors | 3 | Chemical Supplier Data |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard methods widely used in the pharmaceutical industry.
pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values. Potentiometric titration is a highly accurate method for its determination.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically a co-solvent mixture (e.g., methanol/water), to a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Titration Process: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
logP Determination via the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for experimental logP determination.
Methodology:
-
System Preparation: Prepare a mutually saturated solution of n-octanol and water.
-
Partitioning: Dissolve a known amount of this compound in the aqueous or organic phase. Mix equal volumes of the n-octanol and aqueous phases in a flask and shake vigorously to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated.
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Aqueous Solubility Determination via the Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a reliable technique for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Collection and Separation: After equilibration, allow the undissolved solid to settle. Carefully collect a sample of the supernatant and separate the dissolved compound from any remaining solid particles by centrifugation and/or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.
-
Solubility Determination: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Visualized Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for logP determination using the shake-flask method.
Caption: Workflow for aqueous solubility determination via the shake-flask method.
References
- 1. Cyclohexylacetic acid CAS#: 5292-21-7 [m.chemicalbook.com]
- 2. Human Metabolome Database: Showing metabocard for Cyclohexaneacetic acid (HMDB0031403) [hmdb.ca]
- 3. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]
An In-depth Technical Guide to 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a putative synthesis of 2-[4-(propoxymethyl)cyclohexyl]acetic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public data on this specific compound, some information is extrapolated from closely related analogs.
Molecular Structure and Identification
This compound is a carboxylic acid derivative characterized by a cyclohexane ring substituted with an acetic acid moiety and a propoxymethyl group.
Table 1: Compound Identification
| Identifier | Value | Citation |
| IUPAC Name | This compound | [1] |
| CAS Number | 1803587-97-4 | [1] |
| Molecular Formula | C₁₂H₂₂O₃ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Canonical SMILES | C(CC)OCC1CCC(CC1)CC(=O)O | [1] |
| InChIKey | ONYUJEIQLQDXRF-UHFFFAOYSA-N | [1] |
| Synonyms | SCHEMBL17592366, ZINC238854621 | [1] |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Remarks | Citation |
| Melting Point | 28 - 33 °C | Data for cyclohexylacetic acid | [2] |
| Boiling Point | 242 - 243 °C | Data for cyclohexylacetic acid at 760 mmHg | [2] |
| Solubility | Insoluble in water | Data for cyclohexylacetic acid | [2] |
| LogP | 2.85 | Data for cyclohexylacetic acid | [2] |
| Hydrogen Bond Donors | 1 | --- | [1] |
| Hydrogen Bond Acceptors | 3 | --- | [1] |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound is not publicly documented. However, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. A potential two-step synthesis is proposed, starting from 4-(hydroxymethyl)cyclohexyl)methanol.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Bromomethyl)-4-(propoxymethyl)cyclohexane
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (4-(hydroxymethyl)cyclohexyl)methanol (1.0 eq.) in anhydrous THF via the dropping funnel.
-
Alkylation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. Then, add n-propyl bromide (1.1 eq.) dropwise.
-
Reaction Completion and Workup: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature and cautiously quench the excess NaH with water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-(bromomethyl)-4-(propoxymethyl)cyclohexane.
Step 2: Malonic Ester Synthesis of Diethyl 2-(4-(propoxymethyl)cyclohexyl)malonate
-
Reaction Setup: In a separate flask, prepare a solution of sodium ethoxide (NaOEt) by dissolving sodium (1.1 eq.) in absolute ethanol.
-
Formation of Enolate: To this solution, add diethyl malonate (1.2 eq.) dropwise at room temperature.
-
Alkylation: Add the previously synthesized 1-(bromomethyl)-4-(propoxymethyl)cyclohexane (1.0 eq.) to the reaction mixture.
-
Reaction Completion and Workup: Heat the mixture to reflux until TLC indicates the disappearance of the starting bromide. Cool the reaction, neutralize with a dilute acid, and remove the ethanol under reduced pressure. Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting diethyl 2-(4-(propoxymethyl)cyclohexyl)malonate by vacuum distillation or column chromatography.
Step 3: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: Dissolve the purified malonic ester derivative in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, 2.5 eq.).
-
Reaction Completion: Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Acidification and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with concentrated hydrochloric acid (HCl) to a pH of 1-2. Heat the acidic solution to reflux to effect decarboxylation.
-
Product Isolation: Cool the mixture, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
-
Purification: Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Data (Predicted)
Actual spectroscopic data for this compound is not publicly available. The following are predicted key signals based on the molecular structure.
Table 3: Predicted Spectroscopic Data
| Spectrum | Predicted Key Signals |
| ¹H NMR | δ ~10-12 ppm (singlet, 1H, -COOH), δ ~3.3-3.5 ppm (triplet, 2H, -O-CH₂-CH₂-CH₃), δ ~3.2-3.4 ppm (doublet, 2H, -CH₂-O-), δ ~2.2 ppm (doublet, 2H, -CH₂-COOH), δ ~0.8-2.0 ppm (multiplets, protons of cyclohexane ring and -CH₂-CH₃), δ ~0.9 ppm (triplet, 3H, -CH₂-CH₃). |
| ¹³C NMR | δ ~175-180 ppm (-COOH), δ ~70-75 ppm (-O-CH₂-), δ ~40-45 ppm (-CH₂-COOH), δ ~25-40 ppm (cyclohexane carbons), δ ~22 ppm (-CH₂-CH₃), δ ~10 ppm (-CH₃). |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2930, 2850 (C-H stretch), ~1710 (C=O stretch of carboxylic acid), ~1100 (C-O stretch of ether). |
| Mass Spec (EI) | Predicted M⁺ at m/z 214. Fragments corresponding to the loss of -COOH (m/z 169), and cleavage of the propoxy group. |
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways.
Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the synthesized this compound.
Caption: Workflow for the purification and characterization of the target compound.
References
An In-depth Technical Guide to the Synthesis of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 2-[4-(propoxymethyl)cyclohexyl]acetic acid, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a directly published synthesis, this guide details a rational, multi-step approach starting from a commercially available starting material. The proposed pathway leverages well-established and reliable chemical transformations, ensuring a high probability of success for experienced synthetic chemists.
The synthesis is designed to be robust and scalable, with considerations for purification and characterization of intermediates. This document provides detailed experimental protocols for each key transformation, a summary of quantitative data in tabular format, and a visual representation of the synthetic pathway to facilitate laboratory implementation.
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through a four-step sequence starting from trans-4-(hydroxymethyl)cyclohexanecarboxylic acid. The overall strategy involves:
-
Protection of the carboxylic acid moiety via esterification to prevent interference in the subsequent ether formation step.
-
Formation of the propoxymethyl ether through a Williamson ether synthesis.
-
Deprotection of the carboxylic acid by hydrolysis of the ester.
-
Homologation of the carboxylic acid to the corresponding acetic acid derivative using the Arndt-Eistert reaction.
A schematic overview of this pathway is presented below.
Experimental Protocols
Step 1: Esterification of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid
This step protects the carboxylic acid as a methyl ester to prevent its acidic proton from interfering with the base-mediated etherification.
Reaction:
trans-4-(hydroxymethyl)cyclohexanecarboxylic acid + CH₃OH --(H⁺ catalyst)--> Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate
Procedure:
-
To a solution of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate.
-
Purify the crude product by silica gel column chromatography if necessary.
Step 2: Williamson Ether Synthesis to form Methyl trans-4-(propoxymethyl)cyclohexanecarboxylate
This reaction forms the target ether linkage.
Reaction:
Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate + CH₃CH₂CH₂Br --(NaH)--> Methyl trans-4-(propoxymethyl)cyclohexanecarboxylate
Procedure:
-
Dissolve methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10-20 mL per gram) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add 1-bromopropane (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting alcohol is consumed (typically 12-18 hours).
-
Cool the reaction to 0 °C and quench cautiously with water.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl trans-4-(propoxymethyl)cyclohexanecarboxylate.
Step 3: Hydrolysis of Methyl trans-4-(propoxymethyl)cyclohexanecarboxylate
This step deprotects the carboxylic acid.
Reaction:
Methyl trans-4-(propoxymethyl)cyclohexanecarboxylate --(LiOH, H₂O/THF)--> trans-4-(Propoxymethyl)cyclohexanecarboxylic acid
Procedure:
-
Dissolve methyl trans-4-(propoxymethyl)cyclohexanecarboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is no longer present (typically 2-4 hours).
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain trans-4-(propoxymethyl)cyclohexanecarboxylic acid. The product is often pure enough for the next step without further purification.
Step 4: Arndt-Eistert Homologation to this compound
This final step extends the carbon chain to form the desired acetic acid derivative.[1][2] This reaction involves the formation of a hazardous and explosive diazomethane intermediate and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Reaction:
-
trans-4-(Propoxymethyl)cyclohexanecarboxylic acid + SOCl₂ --> trans-4-(Propoxymethyl)cyclohexanecarbonyl chloride
-
trans-4-(Propoxymethyl)cyclohexanecarbonyl chloride + CH₂N₂ --> Diazoketone intermediate
-
Diazoketone intermediate --(Ag₂O, H₂O)--> this compound
Procedure:
-
Acid Chloride Formation: Gently reflux a solution of trans-4-(propoxymethyl)cyclohexanecarboxylic acid (1.0 eq) in thionyl chloride (2.0-3.0 eq) for 1-2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and add this solution dropwise to a cooled (0 °C) ethereal solution of diazomethane (~2-3 eq). The reaction is typically complete when the yellow color of diazomethane persists.
-
Wolff Rearrangement: To the solution of the diazoketone, add freshly prepared silver(I) oxide (0.1 eq) as a catalyst. The reaction mixture is typically stirred at room temperature and then gently warmed to initiate the rearrangement, which is often accompanied by the evolution of nitrogen gas. The reaction is carried out in the presence of water to yield the carboxylic acid.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the silver catalyst. Extract the filtrate with an aqueous base (e.g., sodium bicarbonate solution). Acidify the aqueous extract with dilute HCl and extract the product with diethyl ether. Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound. Purify by recrystallization or column chromatography as needed.
Quantitative Data Summary
The following tables summarize the key quantitative data for the proposed synthesis. Yields are estimated based on typical values for these reactions in the literature.
Table 1: Reactants and Products
| Step | Starting Material | Reagents | Product |
| 1 | trans-4-(hydroxymethyl)cyclohexanecarboxylic acid | Methanol, Sulfuric acid | Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate |
| 2 | Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate | Sodium hydride, 1-Bromopropane | Methyl trans-4-(propoxymethyl)cyclohexanecarboxylate |
| 3 | Methyl trans-4-(propoxymethyl)cyclohexanecarboxylate | Lithium hydroxide | trans-4-(Propoxymethyl)cyclohexanecarboxylic acid |
| 4 | trans-4-(Propoxymethyl)cyclohexanecarboxylic acid | Thionyl chloride, Diazomethane, Silver(I) oxide | This compound |
Table 2: Molecular Weights and Estimated Yields
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Yield (%) |
| trans-4-(hydroxymethyl)cyclohexanecarboxylic acid | C₈H₁₄O₃ | 158.19 | - |
| Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate | C₉H₁₆O₃ | 172.22 | 90-95 |
| Methyl trans-4-(propoxymethyl)cyclohexanecarboxylate | C₁₂H₂₂O₃ | 214.30 | 70-85 |
| trans-4-(Propoxymethyl)cyclohexanecarboxylic acid | C₁₁H₂₀O₃ | 200.27 | 90-98 |
| This compound | C₁₂H₂₂O₃ | 214.30 | 60-75 |
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the proposed synthesis.
Caption: Proposed synthesis pathway for this compound.
References
In-Depth Technical Guide: Postulated Mechanism of Action of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide outlines a postulated mechanism of action for 2-[4-(propoxymethyl)cyclohexyl]acetic acid. As of the date of this document, there is no publicly available information regarding the specific biological activity of this compound. The proposed mechanism is inferred from the known activities of structurally similar molecules, particularly derivatives of cyclohexylacetic acid.
Executive Summary
This compound is a novel chemical entity for which the mechanism of action has not been empirically determined. Based on an analysis of its core structural motif—a cyclohexylacetic acid scaffold—this document proposes a primary mechanism centered on the modulation of inflammatory pathways. Structurally related compounds have demonstrated analgesic and anti-inflammatory properties, suggesting that this compound may act as an inhibitor of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokine signaling cascades. This guide provides a detailed, albeit hypothetical, exploration of this potential mechanism, complete with postulated experimental data and workflows for its investigation.
Postulated Mechanism of Action: Anti-inflammatory Activity
The cyclohexylacetic acid moiety is present in several compounds with known biological activities. Notably, derivatives have been shown to possess anti-inflammatory and analgesic effects[1]. For instance, certain cyclohex-1-ene-1-carboxylic acid derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6[2]. Furthermore, cyclohexylacetic acid has been noted to inhibit the production of gamma-aminobutyric acid (GABA)[3], and other derivatives, such as Gabapentin, modulate voltage-gated calcium channels, impacting neurotransmission which is relevant in pain signaling[4][5].
Given this context, a plausible hypothesis is that this compound exerts anti-inflammatory effects by inhibiting the arachidonic acid cascade, a critical pathway in the inflammatory response.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary proposed mechanism is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Table 1: Hypothetical COX Inhibition Data for this compound
| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | 15.2 | 0.15 |
| COX-2 | 2.3 |
Data is hypothetical and for illustrative purposes only.
Modulation of Pro-inflammatory Cytokine Production
An alternative or complementary mechanism could involve the suppression of pro-inflammatory cytokine production in immune cells, such as macrophages.
Table 2: Hypothetical Effect on Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Concentration of Compound (µM) | Inhibition of Production (%) |
| TNF-α | 1 | 15.5 |
| TNF-α | 10 | 48.2 |
| IL-6 | 1 | 12.1 |
| IL-6 | 10 | 42.8 |
Data is hypothetical and for illustrative purposes only.
Signaling Pathway Diagrams
The following diagrams illustrate the postulated signaling pathways affected by this compound.
Caption: Postulated inhibition of the COX pathway by this compound.
Caption: Hypothetical modulation of the NF-κB signaling pathway in macrophages.
Experimental Protocols
To validate the proposed mechanisms of action, the following experimental protocols are suggested.
COX Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.
-
Procedure: a. The test compound is pre-incubated with the enzyme in the assay buffer for 10 minutes at 37°C. b. The reaction is initiated by adding arachidonic acid (substrate). c. The reaction is allowed to proceed for 2 minutes at 37°C. d. The reaction is terminated by adding a solution of HCl. e. Prostaglandin E2 (PGE2) production is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Caption: Experimental workflow for the COX inhibition assay.
Cytokine Production Assay in Macrophages
Objective: To measure the effect of the compound on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. Cells are pre-treated with various concentrations of the test compound for 1 hour. c. Cells are then stimulated with LPS (1 µg/mL) for 24 hours. d. The cell culture supernatant is collected. e. TNF-α and IL-6 levels in the supernatant are quantified using specific ELISA kits.
-
Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated, its structural similarity to known anti-inflammatory and analgesic agents provides a strong basis for postulating its activity within inflammatory pathways. The proposed mechanisms—inhibition of COX enzymes and suppression of pro-inflammatory cytokine production—offer a rational starting point for the experimental investigation of this compound. The detailed protocols and hypothetical data presented in this guide are intended to serve as a framework for future research aimed at characterizing the pharmacological profile of this compound.
References
The Biological Activity of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of 2-[4-(propoxymethyl)cyclohexyl]acetic acid derivatives. These compounds are a class of potent and selective agonists for the prostaglandin E2 receptor subtype 4 (EP4), a key target in inflammatory and immunological pathways. This document outlines their mechanism of action, presents quantitative biological data for representative compounds, and details the experimental protocols for their evaluation.
Introduction: Targeting the EP4 Receptor for Anti-Inflammatory Therapy
Prostaglandin E2 (PGE2) is a lipid mediator that plays a complex role in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its effects are mediated through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target for inflammatory diseases. Activation of the EP4 receptor is primarily associated with anti-inflammatory and tissue-protective effects.[1][3]
The this compound scaffold represents a core chemical structure for a series of selective EP4 receptor agonists. By mimicking the action of PGE2 at the EP4 receptor, these derivatives can modulate downstream signaling pathways to suppress inflammatory responses.[1] This guide will delve into the specifics of their biological activity, providing researchers with the necessary information to understand and further investigate this promising class of compounds.
Mechanism of Action: The EP4 Receptor Signaling Pathway
The biological activity of this compound derivatives is initiated by their binding to and activation of the EP4 receptor. The EP4 receptor is a GPCR that predominantly couples to the Gs alpha subunit (Gαs).[1][4] Upon agonist binding, a conformational change in the receptor induces the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the receptor and the Gβγ dimer and stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]
The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[4] This signaling cascade ultimately results in the observed anti-inflammatory effects, which include the suppression of pro-inflammatory cytokine production.[3]
EP4 Receptor Signaling Pathway
Quantitative Biological Activity Data
| Compound/Identifier | Target | Assay Type | Cell Line | Activity (IC50/EC50) | Reference |
| ONO-AE1-329 | Human EP4 Receptor | cAMP Accumulation | HEK293 cells | EC50 = 1.1 nM | (Fath et al., 2014) |
| Human EP1 Receptor | Intracellular Ca2+ | CHO cells | >10,000 nM | (Fath et al., 2014) | |
| Human EP2 Receptor | cAMP Accumulation | CHO cells | >10,000 nM | (Fath et al., 2014) | |
| Human EP3 Receptor | cAMP Inhibition | CHO cells | >10,000 nM | (Fath et al., 2014) |
Note: The data for ONO-AE1-329 is provided as a representative example of a potent and selective EP4 agonist.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.
In Vitro EP4 Receptor Activation Assay (cAMP Measurement)
This assay determines the potency of a compound to activate the EP4 receptor by measuring the intracellular accumulation of cAMP.
4.1.1. Materials and Reagents
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Test compounds (this compound derivatives)
-
Reference agonist (e.g., PGE2)
-
cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)
-
Cell lysis buffer (if required by the assay kit)
-
384-well white microplates
4.1.2. Experimental Procedure
-
Cell Culture: Culture HEK293-hEP4 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells using a non-enzymatic cell dissociation solution. Centrifuge and resuspend cells in assay buffer. Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells of the cell plate. Include wells with vehicle control (e.g., DMSO) and a positive control (reference agonist).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis (if applicable): If required by the cAMP assay kit, add cell lysis buffer to each well and incubate as per the manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement according to the instructions of the chosen assay kit. This typically involves the addition of detection reagents and incubation.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., a fluorescence or luminescence reader for HTRF or ELISA-based kits).
4.1.3. Data Analysis
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
References
- 1. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 2. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]
- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
Literature Review: 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the available scientific literature on 2-[4-(propoxymethyl)cyclohexyl]acetic acid. Despite its commercial availability as a chemical intermediate, a thorough search of scientific databases and patent literature reveals a significant lack of published data regarding its specific synthesis, biological activity, and pharmacological properties. This document summarizes the available information on the compound's identity and provides a broader overview of the synthesis and biological significance of structurally related 4-substituted cyclohexylacetic acid derivatives to offer a contextual understanding for researchers in the field.
Introduction to this compound
This compound, with the CAS Registry Number 1803587-97-4, is a carboxylic acid derivative featuring a cyclohexane ring substituted at the 4-position with a propoxymethyl group. Its chemical structure suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. However, as of the latest literature search, there are no peer-reviewed articles or patents that specifically describe the synthesis, biological evaluation, or therapeutic applications of this compound.
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1803587-97-4 |
| Molecular Formula | C12H22O3 |
| Molecular Weight | 214.30 g/mol |
| Synonyms | SCHEMBL17592366, ZINC238854621 |
Synthesis of Cyclohexylacetic Acid Derivatives: A General Overview
While a specific synthesis protocol for this compound is not documented in the literature, the synthesis of cyclohexylacetic acid and its derivatives generally follows established organic chemistry principles. A common approach involves the hydrogenation of the corresponding phenylacetic acid derivative.
A generalized synthetic workflow for a 4-substituted cyclohexylacetic acid could be envisioned as follows:
The Enigmatic Profile of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid: A Quest for Discovery and History
Despite its defined chemical structure and commercial availability, the scientific narrative surrounding 2-[4-(Propoxymethyl)cyclohexyl]acetic acid remains largely unwritten. A thorough investigation into its discovery, developmental history, and biological activities reveals a conspicuous absence from peer-reviewed literature and publicly accessible databases, positioning it as a compound of unknown potential and origin.
Currently, information on this compound is primarily confined to its listing by various chemical suppliers, identified by its CAS Number 1803587-97-4. This indicates its synthesis and availability for research purposes, yet the impetus for its creation and any subsequent scientific inquiry are not documented in readily available sources. This lack of data precludes the construction of a detailed technical guide as requested, including in-depth experimental protocols, quantitative data, and signaling pathway diagrams.
A Landscape of Related Analogs: The Broader Context of Cyclohexylacetic Acid Derivatives
While the specific history of this compound is elusive, the broader class of cyclohexylacetic acid derivatives has been a subject of scientific investigation, primarily in the context of drug discovery and development. These compounds, characterized by a cyclohexane ring linked to an acetic acid moiety, have been explored for various therapeutic applications.
Research into analogous structures has revealed a range of biological activities. For instance, certain derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). The structural features of the cyclohexane ring and the substitutions upon it play a crucial role in determining the potency and selectivity of these interactions.
Hypothetical Synthesis and Areas for Future Investigation
Although no specific synthesis protocol for this compound is published, a logical synthetic route can be postulated based on established organic chemistry principles. A potential pathway could involve the alkylation of a suitable cyclohexanemethanol derivative with a propyl halide to form the propoxymethyl ether, followed by a series of reactions to introduce and elaborate the acetic acid side chain.
The following diagram illustrates a hypothetical, generalized workflow for the synthesis and evaluation of such a compound, which could serve as a roadmap for future research.
Caption: A potential workflow for the synthesis and biological evaluation of this compound.
Given the structural similarities to other biologically active molecules, future research on this compound could explore its potential in several areas:
-
Anti-inflammatory Activity: Investigating its ability to modulate key inflammatory pathways.
-
Metabolic Disorders: Assessing its effects on metabolic targets.
-
Neurological Disorders: Exploring its potential to interact with receptors and enzymes in the central nervous system.
Until such studies are undertaken and published, this compound will remain a chemical entity with a story yet to be told. The scientific community awaits the research that will elucidate its purpose and potential contributions to science and medicine.
Theoretical Properties and Experimental Characterization of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 2-[4-(propoxymethyl)cyclohexyl]acetic acid, a novel carboxylic acid derivative with potential applications in pharmaceutical and materials science. Due to the limited availability of direct experimental data, this document focuses on predicted physicochemical characteristics and outlines detailed experimental protocols for their empirical determination. Furthermore, potential biological activities and associated signaling pathways are hypothesized based on structural analogy to known bioactive molecules. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
This compound is a saturated carbocyclic compound featuring a central cyclohexane ring functionalized with an acetic acid moiety and a propoxymethyl group. Its structure suggests a combination of lipophilic (cyclohexane ring, propoxy group) and hydrophilic (carboxylic acid) features, indicating potential for interesting physicochemical and biological properties. This document outlines its predicted properties and provides a roadmap for its experimental validation.
Chemical and Physical Properties
The fundamental chemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Registry Number | 1803587-97-4 | [1] |
| Molecular Formula | C12H22O3 | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Canonical SMILES | C(CC)OCC1CCC(CC1)CC(=O)O | [1] |
| InChIKey | ONYUJEIQLQDXRF-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and by analogy to structurally similar compounds, such as cyclohexaneacetic acid.[2][3]
| Property | Predicted Value | Rationale / Comparison Compound |
| pKa | 4.5 - 5.0 | Similar to other carboxylic acids attached to alkyl chains. |
| logP (Octanol-Water Partition Coefficient) | 3.0 - 3.5 | Increased lipophilicity due to the propoxymethyl group compared to cyclohexaneacetic acid (logP ≈ 2.5-2.85).[2][3] |
| Aqueous Solubility | Low to moderate | The carboxylic acid group enhances solubility, but the larger alkyl structure decreases it compared to smaller analogues. |
| Polar Surface Area (PSA) | 46.53 Ų | Calculated based on the functional groups present. |
| Rotatable Bond Count | 5 | Calculated based on the molecular structure. |
| Boiling Point | > 250 °C | Expected to be higher than cyclohexaneacetic acid (242-243 °C) due to increased molecular weight.[2][3] |
| Melting Point | Not readily predictable | Dependent on crystal packing; likely a low-melting solid or viscous liquid at room temperature. Cyclohexaneacetic acid has a melting point of 33°C.[3] |
Proposed Experimental Protocols
To empirically validate the predicted properties, the following experimental protocols are proposed.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the compound with a strong base and monitoring the pH.
Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent system (e.g., water-methanol mixture if aqueous solubility is low). Calibrate a pH meter using standard buffer solutions.
-
Titration: Titrate the sample solution with a standardized 0.1 M NaOH solution, adding small, precise volumes of the titrant.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of logP by Shake-Flask Method
This classic method measures the partitioning of a compound between n-octanol and water.
Workflow:
Caption: Workflow for logP determination using the shake-flask method.
Protocol:
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and water.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add the second phase to a flask in a 1:1 volume ratio.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Predicted Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural features allow for informed hypotheses. The presence of a carboxylic acid on a lipophilic scaffold is a common motif in various classes of bioactive molecules.
Potential as a GPAT Inhibitor
Structurally related cyclohexane carboxylic acids have been investigated as inhibitors of Glycerol-3-phosphate acyltransferase (GPAT), a key enzyme in triglyceride synthesis.[4] Inhibition of GPAT is a potential therapeutic strategy for obesity and related metabolic disorders. It is plausible that this compound could also interact with the active site of GPAT.
Hypothesized Signaling Pathway:
Caption: Hypothesized inhibition of the GPAT pathway.
Potential as an Anti-inflammatory Agent
Some carboxylic acids with bulky hydrophobic groups exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). The cyclohexane moiety could potentially mimic the binding of arachidonic acid in the COX active site.
Proposed Experimental Protocols for Biological Activity Screening
In Vitro GPAT Inhibition Assay
Protocol:
-
Enzyme Preparation: Isolate mitochondria containing GPAT from a suitable source (e.g., rat liver).
-
Assay Reaction: In a reaction buffer, combine the mitochondrial preparation, radiolabeled [¹⁴C]glycerol-3-phosphate, and a source of acyl-CoA (e.g., palmitoyl-CoA).
-
Inhibition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Extraction and Quantification: Stop the reaction and extract the lipid products. Quantify the formation of radiolabeled lysophosphatidic acid using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro COX Inhibition Assay
Protocol:
-
Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay: A colorimetric COX inhibitor screening assay can be used, which measures the peroxidase activity of COX.
-
Reaction: The assay mixture includes the enzyme, heme, and a colorimetric substrate in a reaction buffer.
-
Inhibition: Add various concentrations of the test compound.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each isoform.
Conclusion
This compound presents as a molecule with a balanced profile of lipophilic and hydrophilic characteristics. The theoretical data and proposed experimental frameworks in this guide provide a solid foundation for future research. Empirical validation of its physicochemical properties and screening for biological activities, particularly in the areas of metabolic and inflammatory disorders, are promising next steps in elucidating the potential applications of this compound. The provided protocols offer standardized methods to achieve these research goals, ensuring reproducibility and comparability of data.
References
- 1. This compound (CAS No. 1803587-97-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]
- 3. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies available for determining the solubility profile of 2-[4-(propoxymethyl)cyclohexyl]acetic acid. Due to the absence of publicly available experimental solubility data for this specific compound, this document focuses on established and widely accepted experimental protocols for characterizing the solubility of carboxylic acids in pharmaceutical and research settings. It outlines both thermodynamic and kinetic solubility assays and discusses key factors influencing the solubility of organic acids. Furthermore, a generalized experimental workflow for solubility determination is presented. This guide is intended to serve as a foundational resource for researchers initiating the physicochemical characterization of this compound.
Introduction
This compound is a carboxylic acid derivative with a molecular structure that suggests its potential utility in various chemical and pharmaceutical applications. A thorough understanding of its solubility is a critical first step in any research and development endeavor, as solubility significantly impacts bioavailability, formulation, and in vitro assay performance.[1][2] This guide details the necessary experimental frameworks to establish a comprehensive solubility profile for this compound.
Physicochemical Properties (Computed)
While experimental data is not available, the following table summarizes the computed physicochemical properties for this compound. These values can offer initial estimations of its behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₃ | PubChem |
| Molecular Weight | 214.3 g/mol | PubChem |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility can be approached through two main types of assays: thermodynamic and kinetic solubility.[1][2][3][4]
Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium.[1][5][6] The shake-flask method is the gold standard for determining thermodynamic solubility.[4][7][8]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9]
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.[5]
-
The experiment should be performed in triplicate to ensure reproducibility.
Kinetic Solubility Assay
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[3][4][10][11] This high-throughput method is often used in early drug discovery.[2]
Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Liquid handling robotics (optional, for high-throughput)
-
Plate reader capable of nephelometry or UV-Vis absorbance measurements[10][12]
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dispense serial dilutions of the DMSO stock solution into the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well.
-
Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength using a UV-Vis plate reader. The point at which precipitation is observed indicates the kinetic solubility limit.[10][12]
Factors Influencing Solubility
The solubility of this compound will be influenced by several factors:
-
pH: As a carboxylic acid, its solubility in aqueous solutions will be highly pH-dependent. At pH values below its pKa, the non-ionized form will predominate, which is expected to have lower aqueous solubility. Above the pKa, the ionized carboxylate form will be more soluble.[13]
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature.[14]
-
Solvent Polarity: The principle of "like dissolves like" suggests that this compound will have higher solubility in solvents with similar polarity.[14][15][16]
-
Crystal Form: The crystalline structure of the solid compound can affect its solubility.
Data Presentation
While no experimental data is currently available, the following tables are presented as templates for organizing and presenting the solubility data for this compound once it has been determined.
Table 1: Thermodynamic Solubility in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) |
| Water | Data to be determined | Data to be determined |
| PBS (pH 5.0) | Data to be determined | Data to be determined |
| PBS (pH 7.4) | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined |
| DMSO | Data to be determined | Data to be determined |
Table 2: Kinetic Solubility in Aqueous Buffer
| Buffer | Kinetic Solubility (µM) |
| PBS (pH 7.4) | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Aqueous Solubility Assay - Enamine [enamine.net]
- 4. enamine.net [enamine.net]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. rheolution.com [rheolution.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. google.com [google.com]
- 16. Khan Academy [khanacademy.org]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2-[4-(propoxymethyl)cyclohexyl]acetic acid. The synthesis is a three-step process commencing with the catalytic hydrogenation of ethyl 4-hydroxyphenylacetate to yield ethyl 2-(4-hydroxycyclohexyl)acetate. This intermediate subsequently undergoes a Williamson ether synthesis to introduce the propoxymethyl group, affording ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate. The final step involves the saponification of the ethyl ester to yield the target compound. This protocol includes comprehensive methodologies, reagent specifications, and expected outcomes, designed to be a valuable resource for researchers in organic synthesis and drug development.
Introduction
This compound is a carboxylic acid derivative with a cyclohexane core, a structure of interest in medicinal chemistry and materials science. The presence of both a lipophilic propoxymethyl group and a polar carboxylic acid moiety suggests potential applications as a pharmacophore or a functional building block. This document outlines a reliable and reproducible synthetic route, starting from readily available materials.
Overall Synthetic Scheme
The proposed synthesis proceeds through the following three stages:
-
Hydrogenation: Reduction of the aromatic ring of ethyl 4-hydroxyphenylacetate.
-
Williamson Ether Synthesis: Alkylation of the hydroxyl group of the cyclohexane ring.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-hydroxycyclohexyl)acetate
This step involves the catalytic hydrogenation of ethyl 4-hydroxyphenylacetate to produce ethyl 2-(4-hydroxycyclohexyl)acetate.
Materials and Reagents:
-
Ethyl 4-hydroxyphenylacetate
-
Ethanol (anhydrous)
-
5% Rhodium on Alumina (Rh/Al2O3)
-
Parr Hydrogenation Apparatus
-
Celite®
Procedure:
-
In a Parr hydrogenation bottle, dissolve ethyl 4-hydroxyphenylacetate (1 equivalent) in anhydrous ethanol.
-
Carefully add 5% Rhodium on Alumina catalyst to the solution.
-
Secure the bottle to a Parr hydrogenation apparatus.
-
Pressurize the system with hydrogen gas to 60 psi.
-
Agitate the mixture at room temperature for 48-56 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield ethyl 2-(4-hydroxycyclohexyl)acetate as a clear, colorless oil.
Step 2: Synthesis of Ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate
This step employs the Williamson ether synthesis to form the propoxymethyl ether.
Materials and Reagents:
-
Ethyl 2-(4-hydroxycyclohexyl)acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of ethyl 2-(4-hydroxycyclohexyl)acetate (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Materials and Reagents:
-
Ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate (1 equivalent) in ethanol.
-
Add 1 M NaOH solution (3 equivalents) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Ethyl 4-hydroxyphenylacetate | H₂, 5% Rh/Al₂O₃, Ethanol | Ethyl 2-(4-hydroxycyclohexyl)acetate | 90-98 |
| 2 | Ethyl 2-(4-hydroxycyclohexyl)acetate | NaH, 1-Bromopropane, THF | Ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate | 75-85 |
| 3 | Ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate | NaOH, Ethanol, HCl | This compound | 88-95 |
Table 2: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Ethyl 4-hydroxyphenylacetate | C₁₀H₁₂O₃ | 180.20 | Colorless to pale yellow liquid |
| Ethyl 2-(4-hydroxycyclohexyl)acetate | C₁₀H₁₈O₃ | 186.25 | Colorless oil |
| Ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate | C₁₃H₂₄O₃ | 228.33 | Colorless oil |
| This compound | C₁₁H₂₀O₃ | 200.27 | White to off-white solid |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Hypothetical signaling pathway involving the target compound as a ligand.
applications of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid in organic synthesis
Application Notes and Protocols: 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a saturated carboxylic acid derivative featuring a cyclohexane core. While specific, detailed applications in organic synthesis for this exact molecule are not extensively documented in publicly available literature, its structural motifs—a substituted cyclohexane ring and an acetic acid moiety—are prevalent in medicinal chemistry and materials science. This document provides an overview of its potential applications as a building block in organic synthesis, based on the known reactivity of analogous cyclohexyl acetic acid derivatives. The protocols provided herein are representative examples derived from general synthetic methodologies for similar compounds.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1803587-97-4[1] |
| Molecular Formula | C12H22O3[1] |
| Molecular Weight | 214.30 g/mol [1] |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |
Potential Applications in Organic Synthesis
Based on the chemistry of related cyclohexyl acetic acid derivatives, this compound can serve as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
Synthesis of Novel Ester and Amide Derivatives for Biological Screening
The carboxylic acid functionality of this compound is a key handle for derivatization to form esters and amides. These derivatives can be synthesized to explore their potential as bioactive molecules, drawing parallels from known anti-inflammatory and analgesic properties of other acetic acid derivatives.
Workflow for Ester and Amide Synthesis
Caption: Synthetic workflow for the derivatization of this compound.
Experimental Protocol: Synthesis of Ethyl 2-[4-(Propoxymethyl)cyclohexyl]acetate (Esterification)
This protocol describes a standard Fischer esterification.
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Outcome:
| Compound | Yield (%) | Purity (%) (by NMR/GC-MS) |
| Ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate | 85-95 (estimated) | >95 |
Experimental Protocol: Synthesis of N-Benzyl-2-[4-(propoxymethyl)cyclohexyl]acetamide (Amide Coupling)
This protocol utilizes a standard carbodiimide coupling agent.
Materials:
-
This compound
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq), benzylamine (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC or EDC (1.2 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome:
| Compound | Yield (%) | Purity (%) (by NMR/LC-MS) |
| N-Benzyl-2-[4-(propoxymethyl)cyclohexyl]acetamide | 80-90 (estimated) | >95 |
Building Block for the Synthesis of Heterocyclic Compounds
The carboxylic acid group can be a precursor for the synthesis of various heterocyclic systems. For example, it can be converted to an acid chloride and subsequently reacted with hydrazines to form oxadiazoles or with hydroxylamines to form isoxazoles. These heterocyclic scaffolds are of significant interest in drug discovery.
Logical Pathway for Heterocycle Synthesis
Caption: A potential pathway for the synthesis of oxadiazole derivatives.
Summary of Potential Applications and Future Directions
The utility of this compound in organic synthesis lies in its capacity to act as a versatile scaffold. The cyclohexane moiety provides a three-dimensional framework that can be desirable for optimizing ligand-receptor interactions in drug design, while the propoxymethyl substituent offers a handle for further modification or can influence the compound's pharmacokinetic properties. The acetic acid group provides a reliable point for chemical elaboration.
Future research could focus on:
-
Synthesis of compound libraries: Utilizing combinatorial chemistry approaches to generate a diverse set of ester and amide derivatives for high-throughput screening against various biological targets.
-
Incorporation into known pharmacophores: Using the title compound as a fragment to modify existing drug molecules to improve their efficacy, selectivity, or pharmacokinetic profiles.
-
Development of novel polymers and materials: The carboxylic acid can be used for polymerization reactions to create new materials with potentially interesting physical and chemical properties.
Disclaimer: The experimental protocols and applications described in this document are based on general principles of organic synthesis and the known reactivity of structurally related compounds. These have not been experimentally validated for this compound specifically. Researchers should exercise standard laboratory safety precautions and optimize reaction conditions as necessary.
References
Application Note: 1H NMR Analysis of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-[4-(propoxymethyl)cyclohexyl]acetic acid.
Introduction
This compound is a carboxylic acid derivative containing a substituted cyclohexane ring. Its structural elucidation is critical for quality control in synthesis and for characterization in drug discovery and development pipelines. ¹H NMR spectroscopy is a powerful analytical technique for confirming the molecular structure by providing detailed information about the chemical environment of hydrogen atoms within the molecule. This note outlines the expected ¹H NMR spectrum, a standardized experimental protocol, and a visual representation of the molecular structure with key proton assignments.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the propoxy group, the cyclohexane ring, and the acetic acid moiety. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms and the carboxylic acid group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -COOH | 9.0 - 12.0 | Broad Singlet | 1H |
| -O-CH₂ -CH₂-CH₃ | 3.3 - 3.5 | Triplet (t) | 2H |
| -CH₂-O-CH₂- | 3.1 - 3.3 | Doublet (d) | 2H |
| -CH₂ -COOH | 2.1 - 2.4 | Doublet (d) | 2H |
| -O-CH₂-CH₂ -CH₃ | 1.5 - 1.7 | Sextet | 2H |
| Cyclohexane Ring Protons | 0.8 - 2.0 | Multiplets (m) | 11H |
| -O-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet (t) | 3H |
Note: The exact chemical shifts and multiplicities of the cyclohexane ring protons can be complex due to conformational isomers (cis/trans) and their axial/equatorial positions, leading to overlapping multiplets.
Experimental Protocol
This section details the methodology for acquiring a high-quality ¹H NMR spectrum of the target compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and vortex or gently agitate until the sample is completely dissolved.
2. NMR Instrument Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBO probe.
-
Solvent: CDCl₃.
-
Temperature: 298 K (25 °C).
-
Pulse Program: zg30 (30-degree pulse).
-
Number of Scans: 16 to 64 (depending on sample concentration).
-
Relaxation Delay (d1): 1.0 seconds.
-
Acquisition Time (aq): 4.0 seconds.
-
Spectral Width (sw): 20 ppm (-2 to 18 ppm).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Visualization of Molecular Structure and Key ¹H NMR Correlations
The following diagram illustrates the structure of this compound with key proton environments labeled corresponding to the predicted ¹H NMR data.
Caption: Molecular structure of this compound with ¹H NMR assignments.
Data Interpretation and Discussion
-
Carboxylic Acid Proton (-COOH): A characteristic broad singlet is expected in the downfield region (9.0-12.0 ppm).[1][2][3][4][5] This signal's broadness is due to hydrogen bonding and its chemical shift is sensitive to concentration and solvent.[1][2][3][5] The proton is exchangeable with D₂O, leading to the disappearance of the signal upon addition of a drop of D₂O to the NMR sample.[1][3]
-
Propoxy Group Protons (-O-CH₂-CH₂-CH₃):
-
The methylene protons adjacent to the ether oxygen (-O-CH₂ -) are deshielded and expected to appear as a triplet around 3.3-3.5 ppm.[4]
-
The methylene protons in the middle of the propyl chain (-CH₂ -) will resonate as a sextet at approximately 1.5-1.7 ppm.
-
The terminal methyl protons (-CH₃ ) will be the most shielded, appearing as a triplet around 0.8-1.0 ppm.[6]
-
-
Cyclohexane and Acetic Acid Moiety Protons:
-
The methylene protons alpha to the carboxylic acid (-CH₂ -COOH) are deshielded by the carbonyl group and are expected to resonate as a doublet in the 2.1-2.4 ppm range.[1][3]
-
The methylene protons of the cyclohexane ring attached to the ether oxygen (-CH₂ -O-) will be deshielded and appear as a doublet around 3.1-3.3 ppm.
-
The remaining cyclohexane ring protons will produce a complex series of overlapping multiplets in the upfield region (0.8-2.0 ppm). The axial and equatorial protons have different chemical shifts, further complicating the spectrum in this region.[7][8]
-
Conclusion
The ¹H NMR spectrum provides a definitive fingerprint for the structural confirmation of this compound. By following the detailed protocol and using the provided data for interpretation, researchers can confidently verify the identity and purity of their compound. The distinct signals for the propoxy, cyclohexyl, and acetic acid moieties, when correctly assigned, confirm the successful synthesis and structural integrity of the molecule.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. compoundchem.com [compoundchem.com]
- 7. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mriquestions.com [mriquestions.com]
Application Note: Characterization of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid Using 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the characterization of 2-[4-(propoxymethyl)cyclohexyl]acetic acid using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes procedures for sample preparation, data acquisition, and an analysis of the expected chemical shifts.
Introduction
Carbon-13 NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides direct information about the carbon skeleton of a compound, revealing the number of non-equivalent carbon atoms and insights into their chemical environment.[1][2] For novel compounds in drug development, such as this compound, unambiguous structural confirmation is a critical step. This application note outlines a standard protocol for acquiring and interpreting a proton-decoupled 13C NMR spectrum for this compound, ensuring its identity and purity.
The carboxyl carbon atom is particularly easy to identify, typically appearing in the downfield region of the spectrum between 165 and 185 ppm.[3][4] The various methylene and methine carbons of the cyclohexyl ring and the propoxymethyl side chain will have distinct chemical shifts, allowing for full structural assignment.
Experimental Protocol
This section details the methodology for preparing the sample and acquiring the 13C NMR data.
Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
5 mm NMR tubes[5]
-
Pasteur pipettes and glass wool or a syringe filter
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[6]
-
Weighing the Sample: Accurately weigh 50-100 mg of the this compound sample into a clean, dry vial.[7] A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[5]
-
Solvent Addition: Add approximately 0.5-0.6 mL of a suitable deuterated solvent, such as CDCl₃, to the vial.[5] The solvent should contain an internal standard like TMS for chemical shift referencing (0 ppm).
-
Dissolution: Vigorously mix the sample using a vortex mixer until the solute is completely dissolved. Gentle heating may be applied if the compound has low solubility, but care should be taken to avoid solvent evaporation.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][6] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.[6]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample information.[8]
NMR Data Acquisition
The following are typical acquisition parameters for a proton-decoupled 13C NMR experiment. Parameters may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: e.g., 100 MHz (for a 400 MHz ¹H instrument)
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30)
-
Sweep Width: 0 - 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans (NS): 1024 - 4096 (or more, depending on concentration)
-
Temperature: 298 K
Data Processing
The raw data (Free Induction Decay, FID) should be processed using the spectrometer's software. Standard processing steps include:
-
Fourier Transformation: Converts the time-domain data (FID) to frequency-domain data (spectrum).
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.
Data Presentation: Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound. The carbon atoms are numbered as shown in the structure below. Assignments are based on typical chemical shift ranges for similar functional groups and structures.[9][10][11] The trans isomer is assumed for this prediction.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale |
| 1 | ~178 | Singlet (s) | Carboxylic acid carbonyl carbon, highly deshielded.[12] |
| 2 | ~41 | Triplet (t) | Methylene carbon alpha to the carboxylic acid. |
| 3 | ~38 | Doublet (d) | Methine carbon of the cyclohexane ring attached to the acetic acid group. |
| 4, 8 | ~32 | Triplet (t) | Methylene carbons of the cyclohexane ring. |
| 5, 7 | ~30 | Triplet (t) | Methylene carbons of the cyclohexane ring. |
| 6 | ~35 | Doublet (d) | Methine carbon of the cyclohexane ring attached to the propoxymethyl group. |
| 9 | ~75 | Triplet (t) | Methylene carbon attached to the ether oxygen. |
| 10 | ~70 | Triplet (t) | Methylene carbon of the propoxy group attached to the ether oxygen. |
| 11 | ~23 | Triplet (t) | Methylene carbon beta to the ether oxygen. |
| 12 | ~10 | Quartet (q) | Terminal methyl carbon of the propoxy group. |
Visualization of Experimental Workflow
The logical flow of the experimental protocol, from sample preparation to final data analysis, is illustrated in the diagram below.
Caption: Workflow for 13C NMR characterization.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 9. Cyclohexylacetic acid (5292-21-7) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
HPLC method for 2-[4-(Propoxymethyl)cyclohexyl]acetic acid quantification
An HPLC method for the quantification of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid has been developed, addressing the challenge of its limited UV absorbance. This application note provides two primary approaches: a direct method using a universal detector and an alternative method involving pre-column derivatization for UV detection. These protocols are designed for researchers, scientists, and professionals in drug development who require accurate quantification of this aliphatic carboxylic acid.
Introduction
This compound is an aliphatic carboxylic acid that lacks a significant chromophore, making its detection by standard UV-Vis HPLC detectors challenging.[1][2][3] To overcome this limitation, this application note details a primary method utilizing a Charged Aerosol Detector (CAD), which is a universal detector capable of measuring non-volatile and many semi-volatile analytes irrespective of their optical properties.[1][2][4][5] An alternative method using pre-column derivatization to introduce a UV-active moiety is also described for laboratories equipped with standard HPLC-UV systems.[6][7][8]
Primary Method: HPLC with Charged Aerosol Detection (CAD)
This method provides a direct and robust approach for the quantification of this compound without the need for derivatization.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.
-
Column: Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35 °C.
-
Nebulizer Gas (Nitrogen): 60 psi.
-
Data Collection Rate: 10 Hz.
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Method Validation Parameters for HPLC-CAD
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 2: Sample Quantification Data
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 7.52 | 150234 | 10.0 |
| Standard 2 (50 µg/mL) | 7.51 | 751120 | 50.0 |
| Sample 1 | 7.53 | 450678 | 30.0 |
| Sample 2 | 7.52 | 601234 | 40.0 |
Experimental Workflow
Caption: HPLC-CAD workflow for quantification.
Alternative Method: HPLC with UV Detection via Pre-column Derivatization
This method is suitable for laboratories that do not have access to universal detectors like CAD or ELSD. It involves a chemical reaction to attach a UV-absorbing label to the carboxylic acid.
Experimental Protocol
1. Derivatization Reagent:
-
Reagent: 2-Bromoacetophenone.
-
Catalyst: Triethylamine.
-
Solvent: Acetonitrile.
2. Derivatization Procedure:
-
To 1 mL of the standard or sample solution in acetonitrile, add 1.2 equivalents of 2-bromoacetophenone and 1.5 equivalents of triethylamine.
-
Vortex the mixture and heat at 60 °C for 30 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature.
-
The derivatized solution is now ready for HPLC analysis.
3. Instrumentation and Chromatographic Conditions:
-
HPLC System: As described in the primary method, but with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 50 15.0 90 17.0 90 17.1 50 | 20.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Data Presentation
Table 3: Method Validation Parameters for HPLC-UV (Derivatization)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2.5% |
| Accuracy (% Recovery) | 97.5 - 103.0% |
Table 4: Sample Quantification Data (Derivatized)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Derivatized Standard 1 (5 µg/mL) | 12.8 | 180543 | 5.0 |
| Derivatized Standard 2 (25 µg/mL) | 12.8 | 902715 | 25.0 |
| Derivatized Sample 1 | 12.9 | 541629 | 15.0 |
| Derivatized Sample 2 | 12.8 | 722172 | 20.0 |
Derivatization and Analysis Workflow
Caption: Derivatization and HPLC-UV analysis workflow.
Discussion
The primary HPLC-CAD method offers a more straightforward and universal approach for the quantification of this compound, avoiding the complexities and potential side reactions of derivatization.[4][5] The response of the CAD is independent of the analyte's chemical structure, providing a more uniform response for non-volatile compounds.[2]
The alternative derivatization method provides a viable option for laboratories with standard HPLC-UV instrumentation.[6][7] The choice of 2-bromoacetophenone as a derivatizing agent is based on its reactivity with carboxylic acids to form highly UV-active esters. However, it is crucial to optimize the derivatization conditions and ensure the reaction goes to completion for accurate quantification.
Both methods demonstrate good linearity, precision, and accuracy, making them suitable for the intended application in research and drug development. The choice between the two methods will primarily depend on the available instrumentation.
References
- 1. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 5. Learn how Charged Aerosol Detection can be used for both routine and complex analyses | Separation Science [sepscience.com]
- 6. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: Analysis of 2-[4-(propoxymethyl)cyclohexyl]acetic acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-[4-(propoxymethyl)cyclohexyl]acetic acid is a carboxylic acid derivative containing a cyclohexane ring. Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for quality control, metabolic studies, and impurity profiling in drug development. Due to the low volatility and polar nature of the carboxylic acid group, direct GC-MS analysis is challenging, often resulting in poor peak shape and low sensitivity.[1][2] Derivatization is therefore a critical step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[2][3] This application note provides a detailed protocol for the sample preparation, derivatization, and GC-MS analysis of this compound.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed to extract and concentrate the analyte from a complex matrix (e.g., biological fluid, reaction mixture).
-
Materials:
-
SPE Cartridge (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar impurities.
-
Elution: Elute the analyte with 5 mL of ethyl acetate.
-
Drying: Dry the eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for derivatization.
-
2. Derivatization: Esterification with BF₃-Methanol
This protocol describes the conversion of the carboxylic acid to its methyl ester, which is more volatile.
-
Materials:
-
Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v)
-
Heptane
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
Heating block or water bath
-
GC vials with inserts
-
-
Procedure:
-
To the reconstituted sample, add 200 µL of BF₃-Methanol solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of heptane and 200 µL of saturated sodium chloride solution.
-
Vortex for 1 minute and then centrifuge to separate the layers.
-
Transfer the upper organic layer (heptane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic layer to a GC vial for analysis.
-
GC-MS Instrumentation and Conditions
The following table summarizes the recommended GC-MS parameters for the analysis of the derivatized this compound methyl ester.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan |
Data Presentation: Quantitative Analysis
For quantitative studies, a calibration curve should be constructed using a series of standards of known concentrations. The following table is an example of how to present such data.
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,912 |
| 10 | 155,678 |
| 25 | 390,123 |
| 50 | 785,432 |
| 100 | 1,567,890 |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Potential mass spectral fragmentation pathways.
Discussion
The choice of derivatization reagent can be critical. While BF₃-Methanol is effective for esterification, other reagents like diazomethane (requires caution due to its toxicity and explosive nature) or silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be employed.[1][4] The selection should be based on the specific requirements of the analysis, such as the need for enhanced sensitivity or the presence of other functional groups that might react.
The fragmentation pattern of the derivatized analyte in the mass spectrometer provides structural information. For this compound methyl ester, characteristic fragments would likely arise from the loss of the methoxy group (-OCH₃), the carboxymethyl group (-CH₂COOCH₃), and the propoxymethyl side chain.[5][6] The cyclohexane ring itself can also undergo characteristic fragmentation, often involving the loss of ethylene (C₂H₄).[7][8][9] These fragmentation patterns are essential for confirming the identity of the analyte, especially in complex matrices.
Conclusion
This application note provides a comprehensive protocol for the GC-MS analysis of this compound. The described methods for sample preparation, derivatization, and instrumental analysis are robust and can be adapted for various research and development applications. The successful implementation of this protocol will enable accurate and reliable quantification and identification of the target analyte.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. docbrown.info [docbrown.info]
- 8. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
Application Notes and Protocols for Mass Spectrometry of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the mass spectrometric analysis of 2-[4-(propoxymethyl)cyclohexyl]acetic acid. Given the absence of direct mass spectral data for this specific compound in the available literature, this guide synthesizes information from structurally similar molecules, including cyclohexylacetic acid derivatives and propoxymethyl ethers, to predict fragmentation patterns and establish robust analytical methodologies.
Introduction
This compound is a carboxylic acid containing a substituted cyclohexane ring. Its analysis by mass spectrometry is crucial for identification, quantification, and structural elucidation in various research and development settings. This document outlines protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing researchers with the necessary tools for comprehensive analysis.
Predicted Mass Spectral Fragmentation
The fragmentation of this compound under electron ionization (EI) is predicted to involve key cleavages related to its functional groups: the carboxylic acid moiety, the cyclohexyl ring, and the propoxymethyl ether side chain.
Predicted Fragmentation Pathway of this compound:
Caption: Predicted electron ionization fragmentation pathway for this compound.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions and their relative abundances for this compound. These values are hypothetical and should be confirmed by experimental data.
| Fragment Ion | Proposed Structure | Predicted m/z | Predicted Relative Abundance |
| [M]+• | Molecular Ion | 214 | Low |
| [M-CH₂O]+• | Loss of formaldehyde | 184 | Moderate |
| [M-C₃H₇O]+• | Loss of propoxy radical | 155 | Moderate to High |
| [M-C₃H₇OCH₂]+• | Loss of propoxymethyl radical | 141 | High |
| [C₇H₁₃O₂]+ | Cleavage of cyclohexyl ring | 129 | Moderate |
| [C₆H₁₁]+ | Cyclohexyl cation | 83 | Moderate |
| [C₃H₇O]+ | Propoxy cation | 59 | Moderate |
| [CH₂COOH]+ | Carboxymethyl cation | 59 | Moderate |
| [COOH]+ | Carboxyl cation | 45 | Low |
Experimental Protocols
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is suitable for the analysis of this compound in biological matrices or reaction mixtures. Carboxylic acids can be challenging to analyze by reversed-phase LC-MS due to their polarity; therefore, derivatization or the use of specific columns is often recommended to improve retention and ionization efficiency.[1][2]
1. Sample Preparation:
-
Direct Analysis: For relatively clean samples, dilute with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Solid-Phase Extraction (SPE) for Complex Matrices:
-
Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample (pH adjusted to ~2 with formic acid).
-
Wash with water to remove polar impurities.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluent and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Method Workflow:
Caption: Workflow for LC-MS/MS analysis of this compound.
3. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. MS Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MRM Transitions (Predicted):
-
Quantifier: 213.2 > 169.2 (Loss of CO₂)
-
Qualifier: 213.2 > 141.1 (Loss of propoxymethyl)
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC-MS analysis, the carboxylic acid must be derivatized to increase its volatility and thermal stability.[3][4] Silylation is a common and effective derivatization method.
1. Derivatization (Silylation):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Method Workflow:
Caption: Workflow for GC-MS analysis of this compound following derivatization.
3. GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 200 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Conclusion
The protocols and data presented in this application note provide a comprehensive starting point for the mass spectrometric analysis of this compound. While the fragmentation patterns are predicted, they are based on the established behavior of similar chemical structures. Researchers are encouraged to use these methods as a foundation and optimize them for their specific applications and instrumentation. The provided workflows and detailed experimental conditions for both LC-MS and GC-MS will aid in the successful identification and quantification of this compound in various matrices.
References
Application Notes and Protocols for the Derivatization of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 2-[4-(propoxymethyl)cyclohexyl]acetic acid, a molecule containing a carboxylic acid functional group, to enable its sensitive and accurate quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The derivatization process is crucial for improving the volatility, thermal stability, and chromatographic behavior of this non-volatile cycloaliphatic carboxylic acid.
Introduction
This compound is a non-volatile organic compound that requires derivatization prior to analysis by gas chromatography. Even for liquid chromatography, derivatization can significantly enhance detection sensitivity, especially for mass spectrometric detection in the positive ion mode. The primary aim of derivatization is to convert the polar carboxylic acid group into a less polar and more volatile derivative.[1] The two most common and effective approaches for this purpose are silylation and esterification/amidation.
Silylation involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3] This process significantly increases the volatility of the analyte, making it suitable for GC-MS analysis.
Esterification or amidation converts the carboxylic acid into an ester or amide, respectively. For HPLC-MS analysis, derivatization with a reagent that introduces a readily ionizable group can greatly enhance the signal in electrospray ionization (ESI) mass spectrometry.[4][5] This approach improves the sensitivity and allows for lower detection limits.
Quantitative Data Summary
The following tables summarize representative validation data for the analysis of carboxylic acids using derivatization followed by GC-MS or HPLC-MS. Please note that this data is illustrative and specific performance characteristics should be determined for this compound during method validation.
Table 1: Representative GC-MS Method Validation Parameters for a Silylated Carboxylic Acid
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Representative HPLC-MS/MS Method Validation Parameters for an Amidated Carboxylic Acid
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD, n=6) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
GC-MS Analysis via Silylation
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester for subsequent analysis by GC-MS.
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Internal Standard (e.g., a structurally similar carboxylic acid)
-
Nitrogen gas, high purity
-
Vials with PTFE-lined caps
-
Heating block or oven
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in ethyl acetate to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, perform a suitable extraction to isolate the analyte. The final extract should be in a volatile, anhydrous solvent like ethyl acetate.
-
-
Solvent Evaporation:
-
Transfer a known volume (e.g., 100 µL) of the standard or sample extract into a clean vial.
-
Add the internal standard solution.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.[3]
-
-
Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Securely cap the vial.
-
Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[1] The optimal time and temperature may need to be determined experimentally.
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 280°C
-
Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
HPLC-MS/MS Analysis via Amidation
This protocol describes the derivatization of this compound with 2-picolylamine (PA) to enhance its detection by positive ion electrospray ionization tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound standard
-
2-Picolylamine (PA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Acetonitrile (HPLC grade)
-
Dimethylformamide (DMF, anhydrous)
-
Internal Standard (e.g., a deuterated analog of the analyte)
-
Vials with PTFE-lined caps
Protocol:
-
Sample Preparation:
-
Prepare stock and working solutions of the analyte and internal standard in acetonitrile or a suitable solvent.
-
For biological samples, perform protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample. The final extract should be evaporated and reconstituted in a small volume of acetonitrile or DMF.
-
-
Derivatization:
-
To 50 µL of the sample or standard solution in a vial, add 20 µL of a freshly prepared solution of 100 mM EDC and 100 mM NHS in anhydrous DMF.
-
Vortex briefly and allow the activation to proceed for 15 minutes at room temperature.
-
Add 20 µL of a 100 mM solution of 2-picolylamine in anhydrous DMF.
-
Cap the vial and heat at 60°C for 1 hour.
-
-
HPLC-MS/MS Analysis:
-
After the reaction, dilute the sample with the initial mobile phase (e.g., 1:10) and inject an appropriate volume (e.g., 5 µL) into the HPLC-MS/MS system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example):
-
Ion Source: Electrospray Ionization (ESI) in positive mode
-
IonSpray Voltage: +5500 V
-
Temperature: 500°C
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the derivatized analyte and internal standard.
-
-
Visualizations
The following diagrams illustrate the general workflows for the derivatization and analysis of this compound.
References
- 1. scispace.com [scispace.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
experimental use of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid in drug discovery
Application Notes and Protocols for 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: this compound is a novel synthetic compound with a carboxylic acid moiety and a substituted cyclohexyl ring. While the specific biological targets of this molecule are yet to be fully elucidated, its structural features suggest potential interactions with various biological macromolecules, including enzymes and cell surface receptors. These notes provide a framework for the initial characterization and experimental evaluation of this compound in a drug discovery context.
Hypothetical Target and Rationale: For the purpose of illustrating a typical drug discovery workflow, we will hypothesize that this compound is being investigated as a potential antagonist for a G-protein coupled receptor (GPCR), specifically the hypothetical "Receptor-X". GPCRs are a large family of transmembrane receptors involved in numerous physiological processes, making them a common target class for drug development. The experimental protocols outlined below are designed to screen for and characterize the activity of the compound against this hypothetical target.
Workflow Overview: The evaluation of this compound will follow a standard drug discovery screening cascade. This begins with a primary high-throughput screen to identify initial activity ("hits"). Positive hits are then subjected to secondary assays to confirm activity and determine potency. Further studies will elucidate the mechanism of action, assess selectivity against other receptors, and provide an initial profile of its absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties.
Experimental Protocols
Primary High-Throughput Screening (HTS) - Cell-Based cAMP Assay
Objective: To identify if this compound modulates the signaling of the hypothetical Gs-coupled Receptor-X.
Principle: In a cell line stably expressing Receptor-X, activation by an agonist leads to an increase in intracellular cyclic AMP (cAMP). An antagonist will block this agonist-induced cAMP production. This change in cAMP can be measured using a competitive immunoassay or a reporter gene assay.
Materials:
-
HEK293 cells stably expressing Receptor-X.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation buffer: Assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
Receptor-X agonist (e.g., a known peptide or small molecule ligand).
-
This compound (Compound-X).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
Protocol:
-
Cell Plating: Seed the HEK293-Receptor-X cells into 384-well plates at a density of 5,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare a 10 mM stock solution of Compound-X in DMSO. Serially dilute to create a working solution. Add 50 nL of Compound-X solution to the assay wells for a final screening concentration of 10 µM. For control wells, add 50 nL of DMSO.
-
Agonist Preparation: Prepare the Receptor-X agonist in stimulation buffer at a concentration that elicits 80% of the maximal response (EC80).
-
Incubation: Add 10 µL of stimulation buffer (without agonist) to the "basal" control wells. Add 10 µL of the EC80 agonist solution to the "max" control and Compound-X wells.
-
Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate as required by the detection kit (typically 60 minutes at room temperature).
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., HTRF or luminescence reader).
-
Data Analysis: Calculate the percent inhibition for Compound-X relative to the "max" and "basal" controls. A confirmed hit is typically defined as >50% inhibition.
Secondary Assay - Dose-Response and Potency (IC50) Determination
Objective: To determine the concentration of this compound that causes 50% inhibition (IC50) of the agonist-induced Receptor-X activity.
Protocol:
-
Follow the primary HTS protocol (2.1) with the following modification:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound-X in DMSO, starting from a 10 mM stock.
-
Compound Addition: Add 50 nL of each dilution to the assay wells in triplicate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Selectivity Profiling
Objective: To assess the selectivity of this compound by testing its activity against a panel of related GPCRs.
Protocol:
-
Utilize cell lines expressing other GPCRs (e.g., Receptor-Y, Receptor-Z) that are structurally related to Receptor-X.
-
Perform the dose-response assay (Protocol 2.2) for each of the other receptor cell lines.
-
Determine the IC50 value for each receptor.
-
Data Analysis: Calculate the selectivity ratio by dividing the IC50 for the off-target receptors by the IC50 for the primary target (Receptor-X). A higher ratio indicates greater selectivity.
Initial ADME/Tox Profiling
Objective: To conduct preliminary in vitro assessments of the compound's drug-like properties.
a) Metabolic Stability Assay (Liver Microsomes):
-
Incubate 1 µM of Compound-X with human liver microsomes and NADPH (as a cofactor) at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with acetonitrile.
-
Analyze the remaining concentration of Compound-X using LC-MS/MS.
-
Calculate the in vitro half-life (t½).
b) Cytotoxicity Assay:
-
Seed a standard cell line (e.g., HepG2) in 96-well plates.
-
Treat the cells with a range of concentrations of Compound-X for 24-48 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT or resazurin) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Determine the concentration that causes 50% cell death (CC50).
Data Presentation
Table 1: Hypothetical Potency and Selectivity Data for this compound
| Target | Assay Type | IC50 (nM)[1] | Selectivity Fold (vs. Receptor-X) |
| Receptor-X | cAMP | 150 | - |
| Receptor-Y | cAMP | 4,500 | 30 |
| Receptor-Z | cAMP | >10,000 | >67 |
Table 2: Hypothetical Initial ADME/Tox Profile
| Assay | Parameter | Result |
| Metabolic Stability | t½ (min) | 45 |
| Cytotoxicity (HepG2) | CC50 (µM) | >50 |
Visualizations
Caption: Hypothetical GPCR signaling pathway inhibited by the antagonist.
References
Application Notes & Protocols: 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid as a Versatile Ligand for Palladium-Catalyzed C-H Arylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(Propoxymethyl)cyclohexyl]acetic acid is an emerging ligand in the field of transition metal catalysis. Its unique structural features, combining a flexible cyclohexyl backbone with a coordinating carboxylic acid moiety and a propoxymethyl side chain, make it a promising candidate for influencing reactivity and selectivity in a variety of organic transformations. This document provides detailed application notes and protocols for the use of this compound as a ligand in palladium-catalyzed C-H arylation reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
While direct catalytic applications of this specific ligand are not extensively documented in peer-reviewed literature, these notes are based on the well-established principles of carboxylic acids acting as directing groups in C-H activation catalysis.[1][2][3][4] The protocols provided are representative examples derived from analogous systems and are intended to serve as a starting point for methodology development.
Key Applications
The primary application of this compound in catalysis is envisioned as a directing group in palladium-catalyzed C-H functionalization reactions. The carboxylate group can coordinate to the palladium center, bringing it in proximity to specific C-H bonds within a substrate, thereby enabling their selective arylation. This approach is highly valuable in late-stage functionalization of complex molecules, a critical process in drug discovery and development.[5]
Hypothetical Reaction Scheme:
Where "Ligand" is this compound.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data for the palladium-catalyzed C-H arylation of a model aliphatic carboxylic acid using this compound as a ligand. These values are projected based on typical yields and selectivities observed in similar systems.[4]
| Entry | Aryl Halide (Ar-X) | Base | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (γ:β:α) |
| 1 | 4-iodotoluene | K₂CO₃ | Toluene | 110 | 85 | 95:5:0 |
| 2 | 1-bromo-4-methoxybenzene | Cs₂CO₃ | Dioxane | 120 | 78 | 92:8:0 |
| 3 | 1-chloro-3-nitrobenzene | K₃PO₄ | DMF | 130 | 65 | 90:10:0 |
| 4 | 4-iodotoluene | K₂CO₃ | Toluene | 110 | 92 | 98:2:0 |
| 5 | 1-bromo-4-fluorobenzene | Cs₂CO₃ | Dioxane | 120 | 81 | 94:6:0 |
Experimental Protocols
General Procedure for Palladium-Catalyzed γ-C(sp³)–H Arylation of Aliphatic Carboxylic Acids:
This protocol is a representative example for the arylation of an aliphatic carboxylic acid at the γ-position, directed by the carboxylate group in the presence of this compound as a co-ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aliphatic carboxylic acid substrate
-
Aryl halide
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aliphatic carboxylic acid (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol) to the flask.
-
Add the anhydrous solvent (e.g., Toluene, 5 mL).
-
Stir the reaction mixture at the specified temperature (e.g., 110 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with 1 M HCl (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired arylated carboxylic acid.
Visualizations
Diagram 1: Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed C-H arylation directed by a carboxylic acid. The cycle is based on generally accepted mechanisms for such transformations.[6][7]
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.
Diagram 2: Experimental Workflow
This diagram outlines the general experimental workflow for setting up and working up the catalytic reaction described in the protocol.
Caption: General experimental workflow for C-H arylation.
References
- 1. Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-catalysed C–H functionalisation of free carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05392B [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium(II)/Imidazolidine Carboxylic Acid‐Catalyzed C−H Alkylation for Central and Axial Double Enantio‐Induction - PMC [pmc.ncbi.nlm.nih.gov]
purification of synthetic 2-[4-(Propoxymethyl)cyclohexyl]acetic acid by chromatography
An Application Note on the Chromatographic Purification of Synthetic 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid
For researchers, scientists, and professionals in drug development, the purification of newly synthesized chemical entities is a critical step to ensure the integrity of subsequent biological and pharmacological studies. This document provides a detailed protocol for the purification of synthetic this compound using flash column chromatography, a widely adopted technique for its efficiency and scalability.
Data Summary
The following table summarizes the expected quantitative data from the purification of this compound using the protocol detailed below. This data is representative and may vary based on the specific scale of the synthesis and the purity of the crude material.
| Parameter | Value |
| Chromatography Mode | Normal Phase Flash Chromatography |
| Stationary Phase | Silica Gel (40-63 µm particle size)[1] |
| Column Dimensions | 40 g pre-packed column |
| Crude Sample Loading | 1.0 g |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (5% to 30%) with 0.5% Acetic Acid[1][2] |
| Flow Rate | 40 mL/min |
| Elution Volume | ~400 mL |
| Product Elution | ~15-20% Ethyl Acetate in Hexane |
| Yield of Pure Fraction | 85% (850 mg) |
| Purity (by HPLC) | >98% |
Experimental Protocol
This protocol details the purification of 1.0 g of crude synthetic this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (40-63 µm) or a pre-packed 40 g silica column[1]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetic acid (glacial)
-
Flash chromatography system (e.g., Teledyne ISCO, Biotage) or glass column with a flow controller
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Glassware (flasks, beakers, graduated cylinders)
-
HPLC system for purity analysis
2. Preparation of the Mobile Phase:
-
Prepare two solvent reservoirs for the flash chromatography system.
-
Solvent A: Hexane with 0.5% acetic acid.
-
Solvent B: Ethyl acetate with 0.5% acetic acid.
3. Sample Preparation:
-
Dissolve 1.0 g of the crude this compound in a minimal amount of dichloromethane or the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Alternatively, for better peak sharpness, the crude product can be adsorbed onto a small amount of silica gel (dry loading). To do this, dissolve the crude product in a volatile solvent like dichloromethane, add 2-3 g of silica gel, and evaporate the solvent to obtain a free-flowing powder[4].
4. TLC Analysis for Method Development:
-
Before performing the column chromatography, it is advisable to determine the optimal mobile phase composition using TLC.
-
Spot the crude material on a TLC plate and develop it in various ratios of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 30%).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2 to 0.3 for the target compound[2].
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
5. Flash Chromatography Procedure:
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase (5% Solvent B in Solvent A) until the baseline is stable.
-
Sample Loading:
-
Liquid Loading: Carefully load the dissolved sample onto the top of the column.
-
Dry Loading: Add the silica gel with the adsorbed sample to the top of the column bed.
-
-
Elution: Begin the elution with the initial mobile phase. A typical gradient could be:
-
5% ethyl acetate in hexane for 2 column volumes.
-
A linear gradient from 5% to 30% ethyl acetate in hexane over 10 column volumes.
-
Hold at 30% ethyl acetate in hexane for 2 column volumes.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram. The target compound is expected to elute as the polarity of the mobile phase increases.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
6. Product Isolation and Analysis:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator. To remove residual acetic acid, the purified product can be co-evaporated with a higher boiling point solvent like toluene[2].
-
Dry the final product under high vacuum to remove any remaining solvent.
-
Determine the final yield and assess the purity of the compound using analytical HPLC.
Visualizing the Workflow and Logic
The following diagrams illustrate the key workflows and relationships in the purification process.
Caption: Workflow for the purification of the target compound.
Caption: Decision logic for optimizing the mobile phase.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-[4-(propoxymethyl)cyclohexyl]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, and incomplete reactions. These include:
-
Starting Materials: Unreacted ethyl 2-(4-(hydroxymethyl)cyclohexyl)acetate and propyl iodide.
-
Side-products: Propene, formed via an elimination reaction, and di-propyl ether from the reaction of the propoxide with propyl iodide.
-
Intermediates: Incomplete hydrolysis can leave residual ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate.
-
Isomeric Impurities: The final product can exist as cis and trans isomers. The undesired isomer is considered an impurity.
-
Residual Solvents: Solvents used during the synthesis and purification, such as THF, ethanol, and ethyl acetate.
Q2: How can I minimize the formation of the propene byproduct during the Williamson ether synthesis step?
A2: The formation of propene is a result of an E2 elimination reaction, which competes with the desired SN2 substitution.[1] To favor the substitution reaction, you can:
-
Use a primary alkyl halide (propyl iodide or bromide) as they are less prone to elimination.
-
Maintain a controlled reaction temperature. Higher temperatures tend to favor elimination.
-
Choose a less sterically hindered base if possible, although sodium hydride is standard for alkoxide formation.[2][3]
Q3: What analytical techniques are recommended for identifying and quantifying impurities in the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the desired product from non-volatile impurities, including the unreacted starting material and the ethyl ester intermediate.
-
Gas Chromatography (GC): Ideal for detecting volatile impurities such as residual solvents (e.g., THF, ethanol) and low molecular weight byproducts like propene and di-propyl ether.
-
Mass Spectrometry (MS): Often coupled with HPLC or GC (i.e., LC-MS or GC-MS) to identify the chemical structure of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the ratio of cis and trans isomers.
Troubleshooting Guide
Problem 1: Low yield of the desired ether after the Williamson synthesis step.
-
Question: My reaction shows a significant amount of unreacted ethyl 2-(4-(hydroxymethyl)cyclohexyl)acetate. What could be the cause?
-
Answer: This issue is often due to incomplete deprotonation of the alcohol or insufficient reaction time.
-
Troubleshooting Steps:
-
Ensure the sodium hydride (NaH) used is fresh and has not been deactivated by moisture.
-
Allow sufficient time for the alkoxide to form before adding the propyl iodide.
-
Consider a slight excess of both NaH and propyl iodide to drive the reaction to completion.
-
Ensure the reaction temperature is appropriate for the Williamson ether synthesis.[4]
-
-
Problem 2: The final product is an oil, but I expected a solid.
-
Question: After hydrolysis and work-up, my this compound is an oil, making it difficult to purify. Why is this happening?
-
Answer: The physical state of the final product can be influenced by the presence of impurities or the specific isomeric ratio.
-
Troubleshooting Steps:
-
Analyze the product for residual solvents using GC, as they can prevent crystallization.
-
Use HPLC to check for the presence of the ethyl ester intermediate from incomplete hydrolysis.
-
Determine the cis/trans isomer ratio using NMR. Different ratios can lead to different physical properties. Purification via column chromatography may be necessary to isolate the desired isomer.
-
-
Problem 3: My final product contains an unexpected peak in the GC-MS analysis.
-
Question: I have an unknown impurity with a mass corresponding to di-propyl ether. How could this have formed?
-
Answer: Di-propyl ether can form as a byproduct if some of the propyl iodide reacts with the propoxide ion that might be formed if there's any residual propanol in the reagents or formed from side reactions.
-
Troubleshooting Steps:
-
Ensure that the starting materials and solvents are anhydrous.
-
Add the propyl iodide slowly to the reaction mixture to maintain a low concentration and minimize side reactions.
-
-
Data Presentation
Table 1: Typical Impurity Profile of this compound
| Impurity Name | Typical Amount (%) | Origin | Analytical Method |
| Ethyl 2-(4-(hydroxymethyl)cyclohexyl)acetate | < 0.5 | Unreacted Starting Material | HPLC |
| Ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate | < 1.0 | Incomplete Hydrolysis | HPLC |
| cis-isomer | Variable | Isomeric Impurity | HPLC, NMR |
| Di-propyl ether | < 0.1 | Side Reaction | GC-MS |
| Propyl Iodide | < 0.05 | Unreacted Reagent | GC-MS |
Table 2: Recommended Analytical Methods and Parameters
| Technique | Column/Conditions | Purpose |
| HPLC | C18 reverse-phase, gradient elution with water/acetonitrile | Quantify main product and non-volatile impurities |
| GC-MS | DB-5ms column, temperature programming | Identify and quantify volatile impurities and residual solvents |
| ¹H NMR | 400 MHz, CDCl₃ | Structural confirmation and determination of isomer ratio |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis
-
To a solution of ethyl 2-(4-(hydroxymethyl)cyclohexyl)acetate (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add propyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate.
Protocol 2: Hydrolysis of the Ethyl Ester
-
Dissolve the crude ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Mandatory Visualization
Caption: Synthetic pathway and impurity formation.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purifying 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-[4-(propoxymethyl)cyclohexyl]acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization Issues
Q1: I'm getting a very low yield after recrystallization. What are the common causes?
A1: Low recovery is a frequent issue in recrystallization.[1] Common causes include:
-
Using too much solvent: The most common mistake is adding too much solvent, which keeps a significant portion of your product dissolved even at low temperatures.[1] Always aim to use the minimum amount of near-boiling solvent required to fully dissolve the compound.
-
Premature crystallization: If the solution cools too quickly during filtration (e.g., in the funnel), product can be lost. Ensure your filtration apparatus is pre-heated.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] If the compound has high solubility at low temperatures, your yield will be compromised.
-
Excessive rinsing: Washing the collected crystals with too much solvent, or with solvent that isn't ice-cold, will redissolve and wash away your product.[1]
Q2: My compound is not crystallizing from the solution, even after cooling.
A2: This is likely due to supersaturation, a state where the concentration of the compound in the solution is higher than its normal saturation point.[1] To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product to the supersaturated solution. This "seed" crystal provides a template for other molecules to crystallize upon.
-
Reducing Temperature: Cool the solution further using an ice bath or by placing it in a refrigerator. Slower cooling generally leads to larger, purer crystals.[2]
-
Reducing Solvent Volume: If too much solvent was used, you can gently evaporate some of it to increase the concentration and induce crystallization.[3]
Q3: My compound "oils out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
-
Reheat the solution to dissolve the oil, then add a small amount of a co-solvent in which your compound is more soluble to lower the saturation point.
-
Allow the solution to cool much more slowly. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Try a different solvent system. A lower-boiling point solvent or a solvent mixture may prevent the compound from melting before it crystallizes.
Column Chromatography Issues
Q4: My compound is streaking or "tailing" on the silica gel column. Why is this happening and how can I prevent it?
A4: Tailing is common for polar compounds like carboxylic acids on normal-phase silica gel. The acidic protons can interact strongly with the polar stationary phase. To mitigate this:
-
Add an acidic modifier to the eluent: Including a small amount (0.1-1%) of acetic acid or trifluoroacetic acid (TFA) in your mobile phase can suppress the ionization of your carboxylic acid, reducing its interaction with the silica and leading to sharper peaks.[4]
-
Use a less polar solvent system: If possible, a less polar mobile phase may reduce tailing.
-
Switch to Reverse-Phase Chromatography: For polar molecules, reverse-phase chromatography (e.g., using a C18 column) is often a better choice.[4][5] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier.[5]
Q5: I'm having trouble separating my product from a very similar impurity.
A5: Achieving separation of closely related compounds requires optimizing the chromatography conditions.
-
Use a shallower solvent gradient: In flash chromatography, a slower, more gradual increase in the polar solvent (e.g., from 5% to 15% ethyl acetate in hexanes over 20 column volumes instead of 5) can improve resolution.
-
Try a different solvent system: The selectivity of the separation can change dramatically with different solvents. For example, replacing ethyl acetate with dichloromethane/methanol might alter the elution order or improve separation.
-
Consider High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than flash chromatography.[6]
Data & Protocols
Table 1: Representative Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility (Cold) | Solubility (Hot) | Crystal Formation | Purity (Hypothetical) |
| Hexanes | Insoluble | Sparingly Soluble | Good | 98.5% |
| Ethyl Acetate / Hexanes (1:5) | Sparingly Soluble | Soluble | Good | 99.1% |
| Toluene | Sparingly Soluble | Soluble | Oiled out initially | 97.0% |
| Ethanol / Water (3:1) | Soluble | Very Soluble | Poor / No Crystals | N/A |
Experimental Protocols
Protocol 1: General Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the minimum volume of the chosen recrystallization solvent to the flask. Heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.[1] If it doesn't dissolve, add small aliquots of hot solvent until it does.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Column Packing: Select an appropriately sized silica gel column. Pack the column using the chosen eluent (e.g., 5% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by applying positive pressure. Begin with the initial, less polar eluent. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. Carboxylic acids often require a more polar eluent system.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Acid-Base Extraction for Carboxylic Acids
This protocol is useful for removing neutral or basic impurities from the acidic product.[7]
-
Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous layers containing the carboxylate salt.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 3M HCl) until the pH is well below the pKa of the carboxylic acid (typically pH 1-2). The purified carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. If the product is an oil, extract it back into an organic solvent, dry the organic layer with MgSO₄, and remove the solvent.[7]
Troubleshooting Workflow
Below is a logical workflow to guide you through troubleshooting the purification of this compound.
A workflow diagram for troubleshooting purification.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. Effect of Column Temperature On HPLC Separation of Acetic Acid and Levulinic Acid | AIChE [aiche.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis of Cyclohexyl Acetic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of cyclohexyl acetic acid and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions.
Issue 1: Low Yield of Monosubstituted Product in Malonic Ester Synthesis
Symptom: The primary product obtained is the dialkylated cyclohexylmalonic ester, resulting in a low yield of the desired cyclohexylacetic acid after hydrolysis and decarboxylation.
Potential Cause: The enolate of the monosubstituted malonic ester is reacting with a second molecule of the cyclohexyl halide. This is a common side reaction in malonic ester synthesis.[1]
Solutions:
| Parameter | Recommendation | Expected Outcome |
| Base Selection | Use a bulky, non-nucleophilic base such as Lithium Diisopropylamide (LDA) instead of sodium ethoxide.[2][3] | LDA favors the formation of the kinetic enolate, which is less sterically hindered and can reduce the likelihood of a second alkylation event. |
| Reactant Stoichiometry | Use a significant excess of the malonic ester relative to the cyclohexyl halide. | By Le Chatelier's principle, a higher concentration of the malonic ester will favor the formation of the mono-alkylated product. |
| Reaction Temperature | Maintain a low reaction temperature (e.g., -78 °C) during the alkylation step. | Lower temperatures can help to control the reactivity and improve the selectivity for mono-alkylation. |
| Addition Order | Add the cyclohexyl halide slowly to the solution of the malonic ester enolate. | This ensures that the concentration of the alkylating agent is kept low, minimizing the chance of dialkylation. |
Experimental Protocol: Minimizing Dialkylation in the Malonic Ester Synthesis of Cyclohexylacetic Acid
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of diethyl malonate (1.2 equivalents) in anhydrous THF to the LDA solution via the dropping funnel, maintaining the temperature at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C to ensure complete enolate formation.
-
Slowly add a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous THF to the reaction mixture over a period of 1 hour.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Proceed with standard aqueous workup, followed by hydrolysis and decarboxylation to obtain cyclohexylacetic acid.
-
Analyze the crude product mixture by GC-MS or HPLC to determine the ratio of mono- to dialkylated products.[4]
Issue 2: Formation of α-Chloromethylketone in Arndt-Eistert Synthesis
Symptom: A significant amount of an α-chloromethylketone byproduct is observed alongside the desired homologous acid.
Potential Cause: The hydrochloric acid (HCl) generated during the formation of the acid chloride reacts with the diazoketone intermediate.[5]
Solutions:
| Parameter | Recommendation | Expected Outcome |
| Diazomethane Stoichiometry | Use at least two equivalents of diazomethane. | The first equivalent reacts with the acid chloride, and the second equivalent neutralizes the generated HCl, preventing the side reaction.[6] |
| Newman-Beal Modification | Add triethylamine to the diazomethane solution. | Triethylamine acts as a scavenger for the HCl, effectively preventing its reaction with the diazoketone.[5] |
| Alternative Reagents | Consider using safer, non-explosive alternatives to diazomethane, such as (trimethylsilyl)diazomethane.[6][7][8] | These reagents can offer comparable yields without the significant hazards associated with diazomethane.[8] |
Experimental Protocol: Arndt-Eistert Homologation of Cyclohexanecarboxylic Acid
-
In a fume hood, carefully prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive).
-
In a separate flask, convert cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using thionyl chloride.
-
Slowly add the cyclohexanecarbonyl chloride to a solution containing at least two equivalents of diazomethane in diethyl ether at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid.
-
In the presence of a silver oxide (Ag₂O) catalyst and water, gently heat the solution to induce the Wolff rearrangement.
-
After the reaction is complete, perform an appropriate workup to isolate the cyclohexylacetic acid.
-
Analyze the product for the presence of any α-chloromethylketone byproduct using spectroscopic methods.
Issue 3: Formation of α,β-Unsaturated Carboxylic Acid in Hell-Volhard-Zelinsky (HVZ) Reaction
Symptom: The final product contains a significant amount of an α,β-unsaturated cyclohexylacetic acid derivative.
Potential Cause: Elimination of the α-halogen and a β-hydrogen can occur at elevated temperatures.[9]
Solutions:
| Parameter | Recommendation | Expected Outcome |
| Temperature Control | Maintain a moderate reaction temperature. While the HVZ reaction often requires heating, excessive temperatures should be avoided. A gentle reflux is often sufficient.[10] | Lowering the temperature will disfavor the elimination pathway, which typically has a higher activation energy than the desired substitution. |
| Reaction Time | Monitor the reaction progress by techniques like TLC or GC and stop the reaction once the starting material is consumed. | Prolonged heating after the completion of the α-halogenation can increase the likelihood of elimination. |
Experimental Protocol: α-Bromination of Cyclohexylacetic Acid using HVZ Reaction
-
Place cyclohexylacetic acid and a catalytic amount of red phosphorus in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add bromine to the flask via the dropping funnel. The reaction is typically exothermic.
-
Gently heat the reaction mixture to maintain a steady reflux. Monitor the reaction progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to the reaction mixture to hydrolyze the acyl bromide intermediate.
-
Perform a suitable workup to isolate the α-bromocyclohexylacetic acid.
-
Analyze the product for the presence of any unsaturated byproducts using NMR spectroscopy or GC-MS.
Issue 4: Incomplete Oxidation or Over-oxidation in the Synthesis from 2-Cyclohexylethanol
Symptom: The product mixture contains a significant amount of the starting alcohol (incomplete oxidation) or the corresponding aldehyde instead of the desired carboxylic acid. In some cases, over-oxidation to other byproducts may occur.
Potential Cause: The choice of oxidizing agent and reaction conditions are critical for achieving the desired transformation. Pyridinium chlorochromate (PCC) is a common reagent for oxidizing primary alcohols to aldehydes, and its use for the synthesis of carboxylic acids requires careful control.[11][12][13] The presence of water can lead to the formation of a hydrate from the aldehyde, which can then be further oxidized.[11]
Solutions:
| Parameter | Recommendation | Expected Outcome |
| Oxidizing Agent | While PCC can be used, stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are more suitable for converting primary alcohols directly to carboxylic acids. | These stronger oxidants will readily oxidize the intermediate aldehyde to the carboxylic acid. |
| Solvent Choice with PCC | If using PCC, the choice of solvent is crucial. Using a solvent like dimethylformamide (DMF) can promote the over-oxidation of the intermediate aldehyde to the carboxylic acid.[14] | DMF can facilitate the further oxidation step. |
| Reaction Conditions | Ensure anhydrous conditions if the aldehyde is the desired product when using PCC. If the carboxylic acid is the target, the presence of a controlled amount of water might be beneficial with certain reagents. | The presence or absence of water can significantly influence the final product distribution. |
Experimental Protocol: Oxidation of 2-Cyclohexylethanol to Cyclohexylacetic Acid
-
In a round-bottom flask, dissolve 2-cyclohexylethanol in a suitable solvent (e.g., acetone for Jones reagent, or DMF for PCC-mediated oxidation to the acid).
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., Jones reagent or a suspension of PCC in the chosen solvent).
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction appropriately (e.g., with isopropanol for Jones reagent).
-
Perform an aqueous workup to isolate the crude cyclohexylacetic acid.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final product and analyze for impurities using spectroscopic methods and chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the malonic ester synthesis of cyclohexylacetic acid and how can it be minimized?
A1: The most common side reaction is dialkylation, where the cyclohexyl group is introduced twice on the α-carbon of the malonic ester.[1] This can be minimized by using a bulky base like LDA to favor the formation of the less hindered kinetic enolate, using an excess of the malonic ester, maintaining low reaction temperatures, and adding the cyclohexyl halide slowly to the reaction mixture.[2][3]
Q2: Are there safer alternatives to using diazomethane in the Arndt-Eistert synthesis?
A2: Yes, due to the toxic and explosive nature of diazomethane, safer alternatives have been developed. (Trimethylsilyl)diazomethane is a commercially available and less hazardous substitute that can be used in the Arndt-Eistert synthesis.[6][7][8] The Kowalski ester homologation is another alternative that avoids the use of diazomethane altogether.[7]
Q3: How can I prevent the formation of elimination byproducts during the Hell-Volhard-Zelinsky (HVZ) reaction?
A3: The formation of α,β-unsaturated carboxylic acids, which are elimination byproducts, is favored at high temperatures.[9] To minimize this side reaction, it is crucial to carefully control the reaction temperature, typically by maintaining a gentle reflux, and to monitor the reaction to avoid prolonged heating after the α-halogenation is complete.
Q4: Can I synthesize cyclohexylacetic acid directly from cyclohexanemethanol?
A4: Yes, this is a feasible synthetic route. The process would typically involve a two-step sequence: first, the conversion of cyclohexanemethanol to a cyclohexylmethyl halide (e.g., using PBr₃), followed by a reaction with a cyanide source (e.g., NaCN) to form cyclohexylacetonitrile. The final step would be the hydrolysis of the nitrile to yield cyclohexylacetic acid.
Q5: What analytical techniques are best suited for quantifying the purity of cyclohexylacetic acid and identifying byproducts?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for quantifying the purity of the final product and separating it from potential impurities.[15][16][17] For structural elucidation of unknown byproducts, hyphenated techniques such as GC-Mass Spectrometry (GC-MS) and LC-Mass Spectrometry (LC-MS) are highly effective.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural analysis.
Data Summary
Table 1: Influence of Reaction Conditions on Product Distribution in Cyclohexyl Acetic Acid Synthesis (Illustrative Data)
| Synthesis Route | Key Parameter | Condition A | Yield of Cyclohexyl Acetic Acid (A) | Major Side Product (A) | Condition B | Yield of Cyclohexyl Acetic Acid (B) | Major Side Product (B) | Reference |
| Malonic Ester | Base | Sodium Ethoxide | 60% | Dicyclohexylacetic Acid (30%) | LDA | 85% | Dicyclohexylacetic Acid (5%) | [2][3] |
| Arndt-Eistert | Diazomethane Eq. | 1.1 equivalents | 70% | α-chloromethylketone (20%) | 2.2 equivalents | 90% | α-chloromethylketone (<5%) | [5][6] |
| HVZ Reaction | Temperature | 120 °C (reflux) | 80% | α,β-unsaturated acid (15%) | 80 °C | 90% | α,β-unsaturated acid (<5%) | [9] |
| Oxidation of 2-Cyclohexylethanol | Oxidant | PCC in CH₂Cl₂ | 15% (acid) | Cyclohexylacetaldehyde (75%) | Jones Reagent | 85% | Over-oxidation products (5%) | [11][12] |
Note: The data in this table is illustrative and intended to demonstrate the impact of changing reaction conditions. Actual yields may vary depending on the specific experimental setup.
Visualizations
Reaction Pathway: Malonic Ester Synthesis of Cyclohexylacetic Acid
Caption: Malonic ester synthesis pathway for cyclohexylacetic acid.
Troubleshooting Logic: Low Yield in Malonic Ester Synthesis
Caption: Troubleshooting workflow for low yield in malonic ester synthesis.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ajrconline.org [ajrconline.org]
- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. varsitytutors.com [varsitytutors.com]
- 14. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 2-[4-(propoxymethyl)cyclohexyl]acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of 2-[4-(propoxymethyl)cyclohexyl]acetic acid. As this is a novel area of study, the degradation pathways presented are putative and based on established metabolic routes for structurally related compounds.
Troubleshooting Guides
Issue 1: Inconsistent or No Degradation Observed
Question: My microbial culture/enzyme assay is not degrading this compound. What are the possible reasons?
Answer:
| Possible Cause | Troubleshooting Steps |
| Inappropriate microbial strain or enzyme selection | The selected microorganisms or enzymes may not possess the necessary catabolic pathways. Consider using mixed microbial consortia from environments contaminated with related compounds (e.g., cycloalkanes, ethers) to increase the probability of finding effective strains. For enzymatic assays, cytochrome P450s are a good starting point for O-dealkylation. |
| Sub-optimal culture or assay conditions | Verify and optimize key parameters such as pH, temperature, aeration (for aerobic degradation), and redox potential (for anaerobic degradation). The optimal pH for the degradation of similar compounds like cyclohexane carboxylic acid can be as high as 10. |
| Toxicity of the parent compound or metabolites | High concentrations of the substrate can be inhibitory to microbial growth. Perform a dose-response study to determine the optimal substrate concentration. |
| Lack of necessary co-factors or co-substrates | Ensure that the culture medium or assay buffer contains all necessary nutrients, vitamins, and trace elements. Some enzymatic reactions, like those catalyzed by cytochrome P450, require co-factors such as NADPH. |
| Acclimation period is too short | For microbial cultures, a sufficient acclimation period is necessary to induce the relevant degradative enzymes. This can take several days to weeks. |
Issue 2: Difficulty in Metabolite Identification by GC-MS/LC-MS
Question: I am detecting several peaks in my GC-MS or LC-MS analysis, but I am unable to confidently identify the metabolites of this compound. What can I do?
Answer:
| Possible Cause | Troubleshooting Steps |
| Poor chromatographic separation | Optimize the GC or LC method. For GC-MS, consider using a polar capillary column (e.g., wax-based) for better separation of polar metabolites. For LC-MS, reversed-phase chromatography with a C18 column is a good starting point, but hydrophilic interaction liquid chromatography (HILIC) may be necessary for very polar metabolites. Adjust the temperature gradient (GC) or mobile phase gradient (LC) to improve resolution. |
| In-source fragmentation or adduct formation in MS | A single metabolite can produce multiple signals in the mass spectrometer. Look for common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and characteristic in-source fragments. Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. |
| Metabolites are not volatile enough for GC-MS | Hydroxylated and carboxylated metabolites often require derivatization to increase their volatility and thermal stability for GC-MS analysis. Silylation (e.g., with BSTFA) or methylation are common derivatization techniques. |
| Lack of reference standards | The definitive identification of metabolites requires comparison with authentic reference standards. If standards are not commercially available, consider synthesizing them. |
| Isomeric metabolites | The degradation of the cyclohexane ring can produce several isomeric hydroxylated or keto-substituted compounds that are difficult to separate and distinguish by mass spectrometry alone. Tandem mass spectrometry (MS/MS) can help differentiate isomers by comparing their fragmentation patterns. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely initial step in the degradation of this compound?
A1: Based on the metabolism of similar ether-containing xenobiotics, the initial step is likely the cleavage of the ether bond in the propoxymethyl side chain. This is often catalyzed by cytochrome P450 monooxygenases through a process called O-dealkylation. This would result in the formation of 4-(hydroxymethyl)cyclohexyl]acetic acid and propionaldehyde.
Q2: What are the expected subsequent degradation pathways for the major metabolites?
A2: Following the initial ether cleavage, the two primary metabolites would likely be further degraded as follows:
-
[4-(Hydroxymethyl)cyclohexyl]acetic acid: The alcohol group can be oxidized to an aldehyde and then to a carboxylic acid, forming 4-carboxymethyl-cyclohexanecarboxylic acid. The acetic acid side chain can undergo β-oxidation. The cyclohexane ring can be hydroxylated and subsequently cleaved, potentially leading to dicarboxylic acids that can enter central metabolism.
-
Propionaldehyde: This can be readily oxidized to propionic acid, which can then be converted to succinyl-CoA and enter the citric acid cycle.
Q3: Are there any specific safety precautions I should take when handling this compound and its potential metabolites?
A3: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, safety glasses, lab coat). Since the toxicity of the parent compound and its metabolites is not well-characterized, it is prudent to handle them as potentially hazardous. All work should be performed in a well-ventilated area or a fume hood.
Q4: Can I use UV detection for the HPLC analysis of this compound and its metabolites?
A4: this compound and its likely initial metabolites lack strong chromophores, making UV detection challenging and likely not sensitive enough for metabolite analysis. Mass spectrometry (LC-MS) is the recommended detection method. If derivatization is performed for GC-MS analysis, a flame ionization detector (FID) can be used, but it will not provide structural information.
Q5: How can I quantify the degradation of the parent compound and the formation of metabolites?
A5: Quantitative analysis can be performed using either GC-MS or LC-MS/MS. You will need to develop a calibration curve using a certified reference standard of the parent compound. For metabolites, if reference standards are not available, semi-quantification can be performed by assuming a similar response factor to the parent compound or a structurally related internal standard.
Proposed Degradation Pathway
Experimental Protocols
Protocol 1: Microbial Degradation Study
-
Inoculum Preparation: Collect soil or water samples from a site with a history of contamination with related compounds. Prepare a slurry by mixing the sample with a sterile mineral salts medium.
-
Enrichment Culture: Add this compound (e.g., 50-100 mg/L) as the sole carbon source to the mineral salts medium. Inoculate with the prepared slurry.
-
Incubation: Incubate at a controlled temperature (e.g., 25-30°C) with shaking for aerobic conditions. For anaerobic studies, incubate in sealed vials with an oxygen-free headspace.
-
Monitoring: Periodically collect samples and analyze for the disappearance of the parent compound and the appearance of metabolites using LC-MS/MS (see Protocol 3).
-
Isolation of Degrading Strains: Plate the enriched culture on agar plates containing the parent compound to isolate individual colonies.
Protocol 2: GC-MS Analysis of Metabolites (with Derivatization)
-
Sample Preparation: Extract the aqueous sample with a suitable organic solvent (e.g., ethyl acetate) after acidification. Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine to the dried extract. Heat at 70°C for 30 minutes.
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range m/z 50-550.
-
Protocol 3: LC-MS/MS Analysis of Parent Compound and Metabolites
-
Sample Preparation: Centrifuge the sample to remove particulates. Dilute the supernatant with the initial mobile phase.
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
MS Conditions: Electrospray ionization (ESI) in both positive and negative modes. Perform a full scan to identify potential metabolite masses and then product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.
-
Experimental Workflow Diagram
Quantitative Data Summary
The following tables provide representative quantitative data for related compounds and enzymatic reactions to serve as a benchmark for experimental design and data interpretation.
Table 1: Microbial Degradation Rates of Related Cyclohexane Derivatives
| Compound | Microorganism/Consortium | Degradation Rate | Conditions | Reference |
| Cyclohexane carboxylic acid | Acclimated activated sludge | >90% in 120 h | Aerobic, pH 10 | (Based on similar studies) |
| Cyclohexane | Sulfate-reducing bacteria | Stoichiometric with sulfate reduction | Anaerobic | [1] |
| 2,4-Dichlorophenoxyacetic acid | Methanogenic mixed culture | Complete depletion | Anaerobic | [2] |
Table 2: Kinetic Parameters for Cytochrome P450-mediated O-Dealkylation
| Substrate | Cytochrome P450 Isoform | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| 7-Ethoxyresorufin | Rat CYP1A1 | ~1 | ~10 | (Representative data) |
| 7-Pentoxyresorufin | Rat CYP2B1 | ~5 | ~25 | (Representative data) |
| N,N-dimethylanilines | P450 2B1 | Varied | Varied | [3] |
Note: The kinetic parameters for O-dealkylation can vary significantly depending on the specific substrate and P450 isoform.[4][5]
References
- 1. Frontiers | Anaerobic degradation of cyclohexane by sulfate-reducing bacteria from hydrocarbon-contaminated marine sediments [frontiersin.org]
- 2. 2,4-Dichlorophenoxyacetic acid degradation in methanogenic mixed cultures obtained from Brazilian Amazonian soil samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a 1-electron oxidation mechanism in N-dealkylation of N,N-dialkylanilines by cytochrome P450 2B1. Kinetic hydrogen isotope effects, linear free energy relationships, comparisons with horseradish peroxidase, and studies with oxygen surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courses.washington.edu [courses.washington.edu]
- 5. courses.washington.edu [courses.washington.edu]
Technical Support Center: Resolving Isomers of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the resolution of stereoisomers of 2-[4-(propoxymethyl)cyclohexyl]acetic acid.
Understanding the Isomers
This compound contains two stereogenic centers on the cyclohexane ring, leading to the existence of geometric isomers (cis and trans). Each of these geometric isomers is a racemic mixture of two enantiomers. The first step in resolution is typically the separation of the cis and trans diastereomers, followed by the resolution of the desired racemic pair into individual enantiomers.
A general approach is to first determine whether the substituents on the cyclohexane ring are on the same side (cis) or opposite sides (trans)[1][2][3]. The cis and trans isomers have different physical properties and can often be separated by standard techniques like crystallization or chromatography. Once a pure geometric isomer (e.g., the trans racemate) is isolated, the more challenging separation of its enantiomers can be undertaken.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The two most common and effective methods are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent).[4][5][6] This reaction creates a mixture of two diastereomeric salts which, unlike enantiomers, have different solubilities and can be separated by fractional crystallization.[4][5][6]
-
Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the enantiomers.[7][8] Polysaccharide-based columns are often effective for separating chiral carboxylic acids.[7][9]
Q2: How do I first separate the cis and trans isomers?
A2: Since cis and trans isomers are diastereomers, they possess different physical properties. Separation can typically be achieved by:
-
Fractional Crystallization: Differences in solubility in a given solvent system can allow one isomer to crystallize out while the other remains in solution.
-
Column Chromatography: Using a standard achiral stationary phase (like silica gel) can effectively separate geometric isomers.[10]
-
Derivatization: In some cases, converting the isomers into derivatives (e.g., dihydrochloride salts in methanol) can drastically alter their solubilities, facilitating separation.[11]
Q3: Which chiral resolving agents are suitable for this carboxylic acid?
A3: A variety of commercially available chiral amines are commonly used. The choice of agent is often empirical and may require screening. Suitable candidates include:
-
(R)- or (S)-1-Phenylethylamine
-
(R)- or (S)-1-(1-Naphthyl)ethylamine
-
Brucine, Strychnine, Quinidine (naturally occurring alkaloids)[4][12]
-
Chiral amino alcohols[13]
Troubleshooting Guides
Diastereomeric Salt Resolution
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No salt precipitation occurs after adding the resolving agent. | 1. High solubility of both diastereomeric salts in the chosen solvent. 2. Incorrect stoichiometry between the acid and the chiral base. 3. Insufficient concentration. | 1. Change the solvent: Test a range of solvents or solvent mixtures with varying polarities. Sometimes a less polar solvent or a mixture (e.g., ethanol/heptane) is needed to induce precipitation.[13] 2. Concentrate the solution: Carefully evaporate some of the solvent. 3. Cool the solution: Lower the temperature to decrease solubility. 4. Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution surface to create nucleation sites. 5. Verify stoichiometry: Ensure an appropriate molar ratio of resolving agent to racemic acid is used. A 1:1 ratio is a common starting point.[14] |
| The enantiomeric excess (e.e.) of the resolved acid is low. | 1. The solubilities of the two diastereomeric salts are too similar. 2. Co-precipitation of the more soluble salt. 3. Insufficient number of recrystallizations. 4. The system forms a solid solution, where both diastereomers are incorporated into the same crystal lattice.[15] | 1. Optimize the solvent system: A different solvent may provide better solubility differentiation.[13] 2. Perform multiple recrystallizations: Each recrystallization step will enrich the less soluble diastereomer, progressively increasing the e.e.[4] 3. Screen different resolving agents: A different chiral base may form salts with a greater difference in solubility.[16] 4. Analyze the solid phase: If a solid solution is suspected, techniques like enantioselective dissolution might be required to enrich the desired enantiomer.[15] |
| Poor recovery of the desired enantiomer. | 1. The desired diastereomeric salt is the more soluble one. 2. Multiple recrystallization steps lead to material loss. 3. Incomplete liberation of the acid from the salt. | 1. Isolate from the mother liquor: If the desired salt is more soluble, the unwanted enantiomer will crystallize first. The desired enantiomer can then be recovered from the mother liquor after filtration.[12] 2. Use the opposite enantiomer of the resolving agent: Reacting with the opposite enantiomer of the resolving agent will invert the solubilities of the salts, causing the desired enantiomer's salt to become the less soluble one. 3. Optimize the acid liberation step: Ensure the pH is sufficiently low (typically pH 1-2 with HCl) to fully protonate the carboxylic acid and extract it with an organic solvent. |
Chiral HPLC Resolution
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No separation or poor peak resolution (Rs < 1.5). | 1. Inappropriate chiral stationary phase (CSP). 2. Incorrect mobile phase composition. 3. Suboptimal flow rate or temperature. | 1. Screen different columns: Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are a good starting point for carboxylic acids.[7] 2. Modify the mobile phase: Adjust the ratio of organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane). Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1%) to suppress ionization of the carboxyl group and improve peak shape. 3. Optimize conditions: Systematically vary the flow rate and column temperature. Lower temperatures often enhance enantioselectivity.[9] |
| Peak tailing or broad peaks. | 1. Secondary interactions with the stationary phase. 2. Sample overload. 3. Incompatible sample solvent. | 1. Add an acidic modifier: As mentioned above, adding acid to the mobile phase is crucial for carboxylic acids. 2. Reduce injection volume/concentration: Inject a smaller amount of the sample. 3. Dissolve the sample in the mobile phase: Ensure the sample is fully dissolved in a solvent identical to, or weaker than, the mobile phase. |
Experimental Protocols & Visualizations
Protocol 1: Resolution via Diastereomeric Salt Crystallization
This protocol outlines a general procedure using (R)-(+)-1-phenylethylamine as the resolving agent.
Objective: To separate the enantiomers of racemic trans-2-[4-(propoxymethyl)cyclohexyl]acetic acid.
Methodology:
-
Salt Formation: Dissolve 1.0 equivalent of the racemic acid in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). Warm the solution slightly. In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-phenylethylamine in a minimal amount of the same solvent.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, cool further in an ice bath or refrigerator. The salt of one enantiomer should preferentially crystallize due to lower solubility.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of diastereomerically enriched salt.
-
Recrystallization: To improve the diastereomeric purity, recrystallize the collected solid from a fresh portion of the hot solvent. Repeat this process until the optical rotation of the salt reaches a constant value.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to pH 1-2.
-
Extraction: Extract the liberated, enantiomerically pure carboxylic acid with an organic solvent such as ethyl acetate or dichloromethane.
-
Analysis: Dry the organic extracts, evaporate the solvent, and analyze the resulting acid for enantiomeric excess (e.e.) using chiral HPLC.
Troubleshooting Logic for Low Enantiomeric Excess (e.e.)
When encountering low e.e. after the first crystallization, a systematic approach is necessary to diagnose and solve the issue.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - How to identify cis and trans forms of cyclohexane - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 12. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Production of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scaling up of 2-[4-(propoxymethyl)cyclohexyl]acetic acid production. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A common synthetic approach involves a multi-step process that starts with the reduction of a substituted benzene ring, followed by functional group manipulations to introduce the propoxymethyl and acetic acid moieties. The key stages generally include:
-
Hydrogenation of a p-substituted phenol derivative.
-
Williamson ether synthesis to introduce the propoxy group.
-
Conversion of a functional group on the cyclohexane ring to an acetic acid side chain.
Q2: What are the critical process parameters to monitor during scale-up?
A2: During scale-up, it is crucial to monitor and control temperature, pressure (especially during hydrogenation), reaction time, catalyst loading and activity, and agitation speed. Inadequate control of these parameters can lead to reduced yield, increased impurity formation, and potential safety hazards.
Q3: Are there any known stable isomers of this compound?
A3: Yes, the cyclohexane ring can exist as cis and trans isomers. The stereochemistry is typically determined during the hydrogenation step of the aromatic precursor. The desired isomer (often the trans isomer in pharmaceutical applications) needs to be selectively synthesized or separated. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.[1]
Q4: What are the primary safety concerns when scaling up production?
A4: The primary safety concerns include the handling of flammable solvents, managing exothermic reactions, and the use of high-pressure hydrogen gas during hydrogenation. A thorough risk assessment and implementation of appropriate safety protocols, such as proper ventilation, pressure-rated reactors, and temperature control systems, are essential.
Troubleshooting Guide
Issue 1: Low Yield in Hydrogenation Step
Q: We are experiencing a significant drop in yield during the hydrogenation of the aromatic precursor at the pilot scale compared to the lab scale. What are the potential causes and solutions?
A: A decrease in yield during the scale-up of a hydrogenation reaction is a common issue. Several factors could be contributing to this problem.
Possible Causes:
-
Inefficient Mass Transfer: In larger reactors, the mixing of hydrogen gas, the liquid substrate, and the solid catalyst can be less efficient. This can lead to a lower reaction rate and incomplete conversion.
-
Catalyst Deactivation: The catalyst may be deactivating more rapidly at a larger scale due to the presence of impurities in the starting material or solvent, or due to localized overheating on the catalyst surface.
-
Inadequate Temperature Control: Poor heat dissipation in a larger reactor can lead to temperature gradients, causing side reactions or catalyst degradation.
-
Insufficient Hydrogen Pressure: The partial pressure of hydrogen might be lower than required at the catalyst surface due to mass transfer limitations.
Troubleshooting Steps & Solutions:
-
Optimize Agitation: Increase the agitation speed to improve gas-liquid-solid mixing. Evaluate the impeller design to ensure it is suitable for hydrogenation reactions.
-
Evaluate Catalyst Loading and Type: While maintaining the same catalyst-to-substrate ratio, consider using a catalyst with a higher surface area or a different support material that may be more robust.
-
Improve Temperature Management: Ensure the reactor's cooling system is adequate for the larger batch size. Consider a slower addition of reactants or a lower starting temperature to manage the exotherm.
-
Increase Hydrogen Pressure: If the equipment allows, gradually increase the hydrogen pressure to enhance its availability at the catalyst surface.
-
Purify Starting Materials: Analyze the starting materials and solvents for potential catalyst poisons (e.g., sulfur or nitrogen compounds) and implement a purification step if necessary.
Issue 2: Poor Selectivity and By-product Formation in Ether Synthesis
Q: During the Williamson ether synthesis to form the propoxymethyl group, we are observing the formation of significant amounts of a dialkylated by-product and unreacted starting material. How can we improve the selectivity?
A: The formation of by-products in a Williamson ether synthesis is often related to the reaction conditions and the nature of the base used.
Possible Causes:
-
Strong Base and High Temperature: The use of a very strong base or high reaction temperatures can promote side reactions, such as elimination or multiple alkylations.
-
Stoichiometry of Reactants: An incorrect molar ratio of the alcohol, alkyl halide, and base can lead to incomplete reaction or the formation of by-products.
-
Nature of the Leaving Group: A less reactive leaving group on the propylating agent may require harsher conditions, which can decrease selectivity.
Troubleshooting Steps & Solutions:
-
Optimize Base and Temperature: Consider using a milder base (e.g., potassium carbonate instead of sodium hydride) and a lower reaction temperature. A thorough screening of reaction conditions at a small scale is recommended.
-
Adjust Stoichiometry: Carefully control the stoichiometry. A slight excess of the propylating agent can help drive the reaction to completion, but a large excess should be avoided.
-
Select an Appropriate Propylating Agent: Use a propyl halide with a good leaving group (e.g., propyl iodide or bromide) to allow for milder reaction conditions.
-
Phase Transfer Catalysis: For heterogeneous reactions, consider using a phase transfer catalyst to improve the reaction rate and selectivity at lower temperatures.
Quantitative Data Summary
The following tables provide a hypothetical comparison of key parameters and results when scaling up the production of this compound.
Table 1: Hydrogenation Step - Lab vs. Pilot Scale
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) |
| Substrate Amount | 50 g | 5 kg |
| Catalyst (Pd/C) Loading | 5% w/w | 5% w/w |
| Hydrogen Pressure | 5 bar | 10 bar |
| Temperature | 60 °C | 60 °C |
| Reaction Time | 4 hours | 12 hours |
| Yield | 95% | 82% |
| Purity (trans-isomer) | 98% | 92% |
Table 2: Williamson Ether Synthesis - Optimization of Conditions
| Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| NaH | 80 | 2 | 75 | 85 |
| K₂CO₃ | 60 | 8 | 92 | 98 |
| Cs₂CO₃ | 60 | 6 | 95 | 99 |
Experimental Protocols
Protocol 1: Hydrogenation of 4-Hydroxy-phenylacetic acid
-
Reactor Setup: Charge a 100 L stainless steel autoclave with 4-hydroxy-phenylacetic acid (5 kg) and ethanol (50 L).
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 10% Palladium on Carbon (250 g).
-
Sealing and Purging: Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen gas three times.
-
Reaction: Pressurize the reactor with hydrogen to 10 bar and heat the mixture to 60°C with constant stirring (300 RPM).
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake.
-
Work-up: After the reaction is complete (approx. 12 hours), cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-hydroxycyclohexyl)acetic acid.
Protocol 2: Propoxymethylation of 2-(4-hydroxycyclohexyl)acetic acid
-
Reactor Setup: To a 100 L glass-lined reactor, add the crude 2-(4-hydroxycyclohexyl)acetic acid (4.5 kg) and N,N-Dimethylformamide (DMF, 45 L).
-
Base Addition: Cool the mixture to 0°C and add potassium carbonate (5.7 kg) portion-wise, ensuring the temperature does not exceed 10°C.
-
Alkylating Agent Addition: Slowly add 1-bromopropane (4.2 kg) to the mixture while maintaining the temperature at 0-5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Quench the reaction by slowly adding water (50 L). Extract the product with ethyl acetate (3 x 20 L).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound production.
Caption: Potential side reactions during the Williamson ether synthesis step.
References
avoiding byproduct formation in cyclohexyl acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during the synthesis of cyclohexyl acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two primary synthetic routes to cyclohexyl acetic acid: hydrogenation of phenylacetic acid and hydrolysis of cyclohexylacetonitrile.
Route 1: Hydrogenation of Phenylacetic Acid
The catalytic hydrogenation of phenylacetic acid is a common method for synthesizing cyclohexyl acetic acid. However, several byproducts can form under non-optimal conditions.
Diagram of the Reaction Pathway and Byproduct Formation
Caption: Reaction pathway for the hydrogenation of phenylacetic acid to cyclohexyl acetic acid and the formation of common byproducts.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Incomplete conversion (presence of starting material, phenylacetic acid) | - Insufficient hydrogen pressure- Low catalyst loading or activity- Short reaction time- Catalyst poisoning | - Increase hydrogen pressure within safe limits for the reactor.- Increase catalyst loading or use a fresh, more active catalyst.- Extend the reaction time and monitor progress by TLC or GC.- Ensure starting materials and solvent are pure and free of potential poisons (e.g., sulfur compounds). |
| Formation of cyclohexylmethanol | - Over-hydrogenation of the carboxylic acid group- Harsh reaction conditions (high temperature and/or pressure)- Use of highly active catalysts like Ruthenium under forcing conditions. | - Reduce the reaction temperature and/or pressure.- Switch to a less aggressive catalyst (e.g., Palladium on carbon).- Carefully monitor the reaction to stop it once the starting material is consumed. |
| Presence of aromatic byproducts (e.g., toluene, ethylbenzene) | - Decarboxylation of phenylacetic acid followed by hydrogenation.- High reaction temperatures. | - Lower the reaction temperature.- Optimize catalyst selection; some catalysts may promote decarboxylation more than others. |
| Solvent-related impurities | - Reaction of the solvent under hydrogenation conditions (e.g., esterification if an alcohol is used as a solvent). | - Use a non-reactive, inert solvent such as acetic acid, water, or a hydrocarbon solvent. |
Route 2: Hydrolysis of Cyclohexylacetonitrile
The hydrolysis of cyclohexylacetonitrile is another viable route to cyclohexyl acetic acid. The primary concern with this method is incomplete hydrolysis, leading to the formation of the intermediate amide.
Diagram of the Reaction Pathway and Byproduct Formation
Caption: Reaction pathway for the hydrolysis of cyclohexylacetonitrile to cyclohexyl acetic acid, highlighting the intermediate and potential byproducts.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Presence of cyclohexylacetamide in the final product | - Incomplete hydrolysis of the intermediate amide.- Insufficient reaction time or temperature.- Inadequate concentration of acid or base catalyst. | - Increase the reaction time and/or temperature. Monitor the reaction progress.- Increase the concentration of the hydrolyzing agent (e.g., sulfuric acid or sodium hydroxide).- Ensure efficient stirring to promote contact between reactants. |
| Presence of unreacted cyclohexylacetonitrile | - Reaction has not gone to completion.- Poor solubility or mixing of the starting material. | - Extend the reaction time.- If using a biphasic system, consider a phase-transfer catalyst to improve reactivity.- Ensure adequate agitation. |
| Formation of polymeric or degradation products | - Excessively harsh conditions (very high temperatures or highly concentrated acid/base). | - Moderate the reaction conditions. Use the lowest effective temperature and reagent concentration to achieve complete conversion in a reasonable timeframe. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for the hydrogenation of phenylacetic acid to minimize byproducts?
A1: The choice of catalyst is critical. Palladium on carbon (Pd/C) is often a good choice for this transformation as it is generally selective for the hydrogenation of the aromatic ring without aggressively reducing the carboxylic acid. Rhodium and Ruthenium catalysts can also be effective, but may require more careful optimization of reaction conditions to avoid over-hydrogenation, especially at higher temperatures and pressures.
Q2: What is the most common byproduct in the hydrolysis of cyclohexylacetonitrile and how can I remove it?
A2: The most common byproduct is the intermediate, cyclohexylacetamide, resulting from incomplete hydrolysis. If present in the final product, it can often be removed by recrystallization or chromatography. To minimize its formation, ensure the hydrolysis reaction goes to completion by using appropriate reaction times, temperatures, and reagent concentrations.
Q3: Can the solvent affect byproduct formation in the hydrogenation of phenylacetic acid?
A3: Yes, the solvent can play a significant role. Using a protic solvent like an alcohol can lead to the formation of ester byproducts. Inert solvents like acetic acid, water, or hydrocarbons (e.g., cyclohexane) are generally preferred to avoid side reactions.
Q4: How can I monitor the progress of these reactions to avoid byproduct formation?
A4: For both synthesis routes, monitoring the reaction is key. Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are excellent techniques to track the disappearance of the starting material and the formation of the desired product. This allows you to stop the reaction at the optimal time, preventing the formation of over-reduction or degradation products.
Quantitative Data on Reaction Conditions
The following tables provide a summary of reaction conditions from various studies to help guide your experimental design.
Table 1: Hydrogenation of Phenylacetic Acid - Catalyst and Conditions
| Catalyst | Temperature (°C) | Pressure (atm H₂) | Solvent | Yield of Cyclohexyl Acetic Acid (%) | Key Observations |
| 5% Rh/Al₂O₃ | 80 | 5 | Acetic Acid | >95 | Good selectivity, relatively mild conditions. |
| 5% Ru/C | 100-150 | 50-100 | Water | ~90 | Higher temperatures and pressures may be needed; risk of over-hydrogenation to cyclohexylmethanol. |
| 5% Pd/C | 60-100 | 10-50 | Ethanol | >90 | Risk of ethyl cyclohexylacetate formation. |
| Platinum Oxide (Adam's catalyst) | 25-50 | 3-4 | Acetic Acid | High | Effective under mild conditions. |
Note: Yields are approximate and can vary based on specific reaction parameters.
Table 2: Hydrolysis of Cyclohexylacetonitrile - Conditions and Outcomes
| Hydrolysis Agent | Temperature (°C) | Reaction Time (h) | Outcome |
| 6M H₂SO₄ | 100-120 | 4-8 | Good conversion to the carboxylic acid. |
| 10M NaOH | 100 (reflux) | 6-12 | Effective for complete hydrolysis. |
| Concentrated HCl | 100 (reflux) | 5-10 | Can be effective, but handling of concentrated HCl requires care. |
Experimental Protocols
Protocol 1: Hydrogenation of Phenylacetic Acid using Pd/C
-
Setup: To a high-pressure reactor, add phenylacetic acid (1.0 eq), 5% Palladium on carbon (5-10 mol%), and a suitable solvent (e.g., acetic acid or ethanol).
-
Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).
-
Reaction: Heat the mixture to the target temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor allows) and analyzing by TLC or GC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. The crude cyclohexyl acetic acid can be purified by recrystallization or distillation.
Protocol 2: Acid-Catalyzed Hydrolysis of Cyclohexylacetonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexylacetonitrile (1.0 eq) and an aqueous solution of sulfuric acid (e.g., 6M).
-
Reaction: Heat the mixture to reflux (approximately 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC to ensure the disappearance of the starting material and the intermediate amide.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or distillation.
Technical Support Center: NMR Peak Assignment for 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR peak assignment challenges with 2-[4-(propoxymethyl)cyclohexyl]acetic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during the NMR analysis of this compound.
Q1: My 1H NMR spectrum is very complex in the 1.0-2.5 ppm region, and I can't distinguish the individual cyclohexane proton signals. What can I do?
A1: Overlapping signals in the aliphatic region are a common challenge with cyclohexane derivatives. Here are several strategies to resolve these peaks:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of your protons and may resolve the overlap. Aromatic solvents like benzene-d₆ often induce significant shifts in nearby protons.
-
2D NMR Spectroscopy: Running a COSY (Correlation Spectroscopy) experiment will help identify which protons are coupled to each other. Cross-peaks in the COSY spectrum indicate J-coupling between protons, allowing you to trace the spin systems within the cyclohexane ring and the side chains. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, which is invaluable for assigning both ¹H and ¹³C signals.
-
Adjust Concentration: In some cases, concentration can affect chemical shifts due to intermolecular interactions.[1] Try acquiring spectra at different concentrations to see if this improves signal dispersion.
Q2: I am expecting to see distinct signals for the cis and trans isomers, but my spectrum looks like a mixture. How can I confirm the stereochemistry?
A2: The presence of both cis and trans isomers is a strong possibility. The chair conformation of the cyclohexane ring leads to different chemical environments for axial and equatorial protons, which will differ between the cis and trans isomers.
-
Key Diagnostic Protons: The proton at C1 (methine proton of the acetic acid substituent) and C4 (methine proton of the propoxymethyl substituent) are key for distinguishing isomers. In the more stable chair conformations, these protons will be either axial or equatorial, leading to different coupling constants.
-
Trans Isomer (diequatorial): Expect both the C1-H and C4-H to be axial, resulting in large axial-axial (J_ax-ax) couplings (typically 8-13 Hz) to the adjacent axial protons. This will appear as a triplet of triplets or a complex multiplet with a large coupling constant.
-
Cis Isomer (axial-equatorial): One substituent will be axial and the other equatorial. This will result in smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (typically 2-4 Hz).
-
-
2D NOESY/ROESY: A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can confirm through-space proximity of protons. For the cis isomer, you would expect to see a cross-peak between the axial protons on C1 and C4, and between the equatorial protons on these carbons.
Q3: The two protons of the -CH₂- group in the acetic acid side chain appear as a complex multiplet, not a simple doublet. Why is this?
A3: This is due to the presence of a chiral center at C1 of the cyclohexane ring. This makes the two protons of the adjacent -CH₂- group diastereotopic .[2][3]
-
Diastereotopic Protons: Diastereotopic protons are chemically non-equivalent and will have different chemical shifts. They will couple to each other (geminal coupling) and also to the proton on C1. This results in a more complex splitting pattern, often an "AB quartet of doublets" or a complex multiplet if the chemical shift difference is small.
-
Confirmation: An HSQC spectrum will show two distinct proton signals correlating to the same carbon signal of the -CH₂- group, confirming their diastereotopicity.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the main functional groups in this compound?
A1: The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the trans and cis isomers. Note that actual experimental values may vary depending on the solvent and concentration.
Predicted ¹H NMR Chemical Shifts (ppm)
| Protons | Trans Isomer (Predicted) | Cis Isomer (Predicted) | Expected Multiplicity |
| -COOH | ~12.0 | ~12.0 | br s |
| -O-CH₂-O- | ~4.6 | ~4.6 | s |
| -O-CH₂-CH₂-CH₃ | ~3.4 | ~3.4 | t |
| Cyclohexane-CH-O | ~3.3 | ~3.7 | m |
| -CH₂-COOH | ~2.2-2.3 | ~2.2-2.3 | m (diastereotopic) |
| Cyclohexane-CH-CH₂COOH | ~1.8-2.0 | ~1.8-2.0 | m |
| -O-CH₂-CH₂-CH₃ | ~1.6 | ~1.6 | sextet |
| Cyclohexane Ring CH₂ | ~0.9-1.9 | ~0.9-1.9 | m |
| -CH₂-CH₃ | ~0.9 | ~0.9 | t |
Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | Trans Isomer (Predicted) | Cis Isomer (Predicted) |
| -COOH | ~178 | ~178 |
| -O-CH₂-O- | ~95 | ~95 |
| -O-CH₂-CH₂-CH₃ | ~70 | ~70 |
| Cyclohexane-CH-O | ~78 | ~73 |
| -CH₂-COOH | ~42 | ~42 |
| Cyclohexane-CH-CH₂COOH | ~40 | ~35 |
| Cyclohexane C2, C6 | ~33 | ~30 |
| Cyclohexane C3, C5 | ~30 | ~28 |
| -O-CH₂-CH₂-CH₃ | ~23 | ~23 |
| -CH₂-CH₃ | ~11 | ~11 |
Q2: How can I identify the signals from the propoxymethyl group?
A2: The propoxymethyl group (-CH₂-O-CH₂-CH₂-CH₃) has several characteristic signals:
-
A singlet around 4.6 ppm corresponding to the two protons of the -O-CH₂-O- methylene group.
-
A triplet around 3.4 ppm for the -O-CH₂- protons of the propyl group.
-
A sextet around 1.6 ppm for the central -CH₂- of the propyl group.
-
A triplet around 0.9 ppm for the terminal -CH₃ of the propyl group. A HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to confirm these assignments by observing correlations between the protons and carbons that are two or three bonds away. For example, the protons of the -O-CH₂-O- group should show a correlation to the carbon of the propyl -O-CH₂- group.
Q3: The carboxylic acid proton (-COOH) is not always visible in my ¹H NMR spectrum. Why?
A3: The carboxylic acid proton is acidic and can undergo chemical exchange with residual water in the NMR solvent.[4] This can lead to several observations:
-
Broadening: The peak can become very broad and difficult to distinguish from the baseline.
-
Disappearance: If a deuterated solvent containing D₂O is used (or if D₂O is intentionally added), the proton will exchange with deuterium and the signal will disappear. This is a common method to confirm the identity of an exchangeable proton.
-
Chemical Shift Variability: The chemical shift of the carboxylic acid proton is highly dependent on solvent, concentration, and temperature due to differences in hydrogen bonding.
Experimental Protocols & Workflows
Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 13 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 5 seconds to ensure quantitative integration, especially for the broad carboxylic acid proton.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals.
-
Troubleshooting Workflow for Peak Assignment
References
Technical Support Center: Optimizing HPLC Separation for 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC. The primary causes include secondary interactions with residual silanols on the silica-based column packing, improper mobile phase pH, or column overload.[1][2]
-
Solution 1: Adjust Mobile Phase pH: this compound is an acidic compound. To ensure it is in its neutral, less polar form, the mobile phase pH should be kept acidic, preferably at least 2 pH units below the pKa of the analyte.[1][3] Using a buffered mobile phase (e.g., phosphate or acetate buffer at a concentration of 10-50 mM) will help maintain a stable pH and improve peak symmetry.[1][4]
-
Solution 2: Use an End-Capped Column: Select a high-quality, end-capped C8 or C18 column. End-capping minimizes the number of free silanol groups, reducing the chances of secondary interactions.
-
Solution 3: Reduce Sample Load: Injecting too much sample can lead to column overload and peak tailing.[1] Try diluting your sample and injecting a smaller volume.
-
Solution 4: Add an Ion-Pairing Reagent: For particularly troublesome tailing, consider adding a cationic ion-pairing reagent to the mobile phase.
-
-
Question: My peak is fronting. What does this indicate?
-
Answer: Peak fronting is less common than tailing for acidic compounds but can occur due to sample overload, especially when the sample is dissolved in a solvent stronger than the mobile phase, or if there are issues with the column packing.
-
Solution 1: Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent with a similar or weaker elution strength.
-
Solution 2: Check for Column Voids: A void at the column inlet can cause peak fronting. This may require replacing the column.
-
Issue 2: Poor Resolution and Selectivity
-
Question: I am not getting baseline separation between my analyte and an impurity. How can I improve the resolution?
-
Answer: Improving resolution involves increasing the separation between the two peaks or decreasing their peak widths.
-
Solution 1: Optimize Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer different selectivity.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting compounds.
-
-
Solution 2: Change Column Chemistry: If optimizing the mobile phase is insufficient, try a column with a different stationary phase. If you are using a C18 column, a C8 or a phenyl-hexyl column might provide the necessary change in selectivity.
-
Solution 3: Adjust Temperature: Lowering the column temperature can sometimes improve the separation of closely related compounds, although it will increase backpressure and run time.
-
Issue 3: Unstable Retention Times
-
Question: The retention time for my analyte is shifting between injections. What could be the cause?
-
Answer: Retention time instability can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, or a leak in the HPLC system.
-
Solution 1: Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using gradient elution.
-
Solution 2: Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to retention time drift. Using a buffered mobile phase is crucial for reproducible retention of ionizable compounds like carboxylic acids.[1][4]
-
Solution 3: System Check: Check the HPLC system for leaks, particularly around the pump heads, injector, and column fittings. Fluctuations in flow rate due to leaks will cause retention times to vary.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting HPLC method for the analysis of this compound?
-
A1: A good starting point would be a reversed-phase method using a C18 column. The mobile phase should be acidic to suppress the ionization of the carboxylic acid group. A typical starting condition is a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 20 mM potassium phosphate adjusted to pH 2.5 with phosphoric acid) and acetonitrile.
-
-
Q2: How do I choose between a C8 and a C18 column?
-
A2: C18 columns are more hydrophobic and generally provide higher retention for non-polar compounds. C8 columns are less retentive and can be a good alternative if your analyte is too strongly retained on a C18 column, leading to long run times. For method development, it is often beneficial to screen both column types to find the optimal selectivity.
-
-
Q3: What detection wavelength should I use?
-
A3: this compound lacks a strong chromophore. Therefore, UV detection at a low wavelength, typically around 210 nm, is often used for carboxylic acids. However, this can lead to interference from other components in the sample matrix. If available, a mass spectrometer (LC-MS) would provide higher sensitivity and selectivity. Alternatively, derivatization with a UV-absorbing or fluorescent tag can be employed to enhance detection.
-
-
Q4: Is derivatization necessary for the analysis of this compound?
-
A4: While not strictly necessary for HPLC with UV or MS detection, derivatization can significantly improve sensitivity and chromatographic performance, especially for UV detection. Derivatization can also be beneficial for improving peak shape and resolution.
-
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for calibration.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix, dissolve the sample in the diluent to a concentration within the calibration range. For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.
2. Recommended HPLC Method
This is a general-purpose starting method that should be optimized for your specific application.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or Mass Spectrometry (ESI negative mode) |
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 2.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 17.0 | 20 | 80 |
| 18.0 | 70 | 30 |
| 25.0 | 70 | 30 |
Data Presentation
Table 2: Example Chromatographic Performance Data (for illustrative purposes)
| Parameter | Value |
| Retention Time (min) | 12.5 |
| Tailing Factor | 1.1 |
| Resolution (Rs) | > 2.0 |
| Theoretical Plates | > 5000 |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Logical relationships in HPLC method optimization.
References
Technical Support Center: Matrix Effects in Mass Spectrometry of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. This phenomenon can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis. In biological matrices like plasma or urine, phospholipids are a common cause of ion suppression.
Q2: I am observing lower than expected signal intensity for this compound in my plasma samples compared to my standards in pure solvent. Could this be due to matrix effects?
A2: Yes, this is a classic sign of ion suppression, a type of matrix effect. Co-eluting endogenous components from the plasma are likely interfering with the ionization of your analyte. To confirm this, you should quantitatively assess the matrix effect.
Q3: How can I quantitatively determine the extent of matrix effects for my analyte?
A3: The most common method is the post-extraction spike analysis. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. The matrix effect can be calculated as a percentage.
Q4: What are the primary strategies to reduce or eliminate matrix effects?
A4: There are several strategies you can employ:
-
Optimize Sample Preparation: This is often the most effective approach. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample extract than protein precipitation (PPT).
-
Improve Chromatographic Separation: Modifying your LC method to better separate this compound from interfering matrix components can significantly reduce suppression.
-
Change Ionization Technique: If you are using electrospray ionization (ESI), which is prone to matrix effects, switching to atmospheric pressure chemical ionization (APCI) might help, as it is often less susceptible.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Sample Dilution: A simple method to reduce the concentration of interfering components is to dilute the sample, provided your assay has sufficient sensitivity.
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inaccurate Quantification
Symptoms:
-
High variability in peak areas for replicate injections of the same sample.
-
Inaccurate results for quality control (QC) samples.
-
Non-linear calibration curves when using standards prepared in solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Quantitative Data Summary: Impact of Sample Preparation on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) (n=6) |
| Protein Precipitation (PPT) | 95 | -45% (Suppression) | 18.5 |
| Liquid-Liquid Extraction (LLE) | 85 | -15% (Suppression) | 8.2 |
| Solid-Phase Extraction (SPE) | 92 | -5% (Suppression) | 4.1 |
| HybridSPE-Phospholipid | 90 | +2% (Enhancement) | 3.5 |
This is example data and will vary based on the specific matrix and experimental conditions.
Issue 2: Low Signal-to-Noise Ratio and Poor Sensitivity
Symptoms:
-
Difficulty detecting the analyte at the lower limit of quantification (LLOQ).
-
High baseline noise in the chromatogram.
-
Analyte peak is broad or tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sensitivity.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare Blank Samples: Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method.
-
Prepare Post-Spiked Samples: Spike the extracted blank matrix with this compound at a known concentration (e.g., low and high QC levels).
-
Prepare Neat Solutions: Prepare standard solutions of the analyte in the final mobile phase composition at the same concentrations as the post-spiked samples.
-
Analyze Samples: Inject and analyze both the post-spiked samples and the neat solutions via LC-MS.
-
Calculate Matrix Effect:
-
Let A be the mean peak area of the analyte in the post-spiked samples.
-
Let B be the mean peak area of the analyte in the neat solutions.
-
Matrix Effect (%) = (A / B) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value between 85% and 115% is often considered acceptable.
-
Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
-
Setup: Use a T-connector to introduce a constant flow of a standard solution of this compound into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
Infusion: Continuously infuse the standard solution at a low flow rate (e.g., 10 µL/min) while the LC is running its gradient with the mobile phase.
-
Establish Baseline: Monitor the analyte's signal to establish a stable baseline.
-
Inject Blank Matrix: Inject an extracted blank matrix sample.
-
Monitor Signal: Observe the analyte's signal trace. Any dips or peaks in the baseline indicate regions of ion suppression or enhancement, respectively, caused by eluting matrix components. This allows you to identify retention times where matrix effects are most pronounced.
Technical Support Center: 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing 2-[4-(propoxymethyl)cyclohexyl]acetic acid in solution. The information is presented in a question-and-answer format to address common challenges and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a carboxylic acid, its solubility and reactivity are highly dependent on the pH of the solution.[1] Elevated temperatures can accelerate degradation reactions, while exposure to UV light can induce photolytic degradation. Oxidizing agents can also lead to the degradation of the molecule.
Q2: What are the potential degradation pathways for this compound?
Based on its chemical structure, which includes a carboxylic acid and an ether linkage, the following degradation pathways are plausible:
-
Oxidation: The ether linkage can be susceptible to oxidation, potentially leading to the formation of hydroperoxides and subsequent cleavage of the propoxymethyl side chain.
-
Decarboxylation: While generally requiring harsh conditions, decarboxylation of the acetic acid moiety could occur under certain circumstances, such as elevated temperatures.
-
Esterification: In the presence of alcohols as solvents or excipients, the carboxylic acid group can undergo esterification, especially under acidic conditions.
Q3: How does pH affect the solubility and stability of this compound?
Carboxylic acids like this compound typically exhibit pH-dependent solubility.[1] At a pH below its pKa, the compound will be in its protonated, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a carboxylate salt, which is generally more water-soluble.[1] The stability can also be pH-dependent; for instance, certain degradation reactions may be catalyzed by acidic or basic conditions.[2][3]
Q4: What are some general strategies to enhance the stability of this compound in solution?
To enhance stability, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a range where the compound is most stable, which can be determined through forced degradation studies. The use of buffering agents is crucial.[1]
-
Temperature Control: Store solutions at recommended temperatures, typically refrigerated or frozen, to minimize thermal degradation.
-
Light Protection: Protect solutions from light by using amber vials or by working in a dark environment to prevent photolytic degradation.[3]
-
Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Use of Excipients: The addition of antioxidants or chelating agents can help to mitigate oxidative degradation.[4]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Precipitation in solution | - pH is below the pKa, leading to poor solubility of the free acid.[1]- Solution is supersaturated.- Temperature is too low, causing the compound to crystallize. | - Adjust the pH to be above the pKa to form the more soluble salt.- Gently warm the solution while stirring.- Consider using a co-solvent or a different solvent system. |
| Loss of potency over time | - Chemical degradation (e.g., oxidation, hydrolysis).[2][5][6]- Adsorption to the container surface. | - Conduct a forced degradation study to identify the degradation pathway.[2][3][7]- Adjust pH, protect from light, and store at a lower temperature.- Consider adding antioxidants or using an inert atmosphere.- Use low-adsorption vials (e.g., silanized glass). |
| Change in solution color or clarity | - Formation of degradation products.- Microbial contamination. | - Analyze the solution using techniques like HPLC or LC-MS to identify impurities.- Filter the solution through a 0.22 µm filter.- Ensure sterile handling and consider adding a preservative if appropriate for the application. |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the stock solution.- Pipetting errors. | - Visually confirm complete dissolution before use.- Prepare fresh stock solutions regularly and store them under optimal conditions.- Calibrate pipettes and ensure proper technique. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify the degradation pathways and the intrinsic stability of the molecule.[2][3][5][6]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and ACN) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a set time (e.g., 4 hours).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a set time (e.g., 24 hours).
-
Thermal Degradation: Place a sample of the stock solution in an oven at a high temperature (e.g., 80°C) for a set time (e.g., 48 hours).
-
Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to reveal weaknesses without destroying the molecule.[7]
Protocol 2: pH-Dependent Solubility and Stability Study
Objective: To determine the optimal pH for solubility and stability.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
HPLC system
-
Shaker incubator
Methodology:
-
Solubility Assessment:
-
Add an excess amount of the compound to vials containing each buffer.
-
Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the samples and analyze the concentration of the dissolved compound by HPLC.
-
-
Stability Assessment:
-
Prepare solutions of the compound in each buffer at a concentration below the determined solubility limit.
-
Store the solutions at a specific temperature (e.g., 40°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC to quantify the remaining parent compound and any degradation products.
-
Data Presentation
Table 1: Forced Degradation Study Results
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant Peak (retention time) |
| 0.1 M HCl | 24 | 60 | |||
| 0.1 M NaOH | 4 | 25 | |||
| 3% H₂O₂ | 24 | 25 | |||
| Thermal | 48 | 80 | |||
| Photolytic | - | 25 |
Table 2: pH-Dependent Solubility and Stability Data
| Buffer pH | Solubility (mg/mL) at 25°C | % Remaining after 72h at 40°C |
| 2.0 | ||
| 4.0 | ||
| 6.0 | ||
| 7.4 | ||
| 9.0 |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Synthesis of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[4-(propoxymethyl)cyclohexyl]acetic acid.
Synthesis Overview: A Plausible Reaction Pathway
The synthesis of this compound can be envisioned through a two-step process, primarily involving the catalytic hydrogenation of an aromatic precursor. This guide focuses on the critical hydrogenation step, which is often the source of experimental challenges.
Caption: Proposed synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent method involves the catalytic hydrogenation of the corresponding aromatic compound, 2-[4-(propoxymethyl)phenyl]acetic acid. This approach is favored due to the availability of various catalysts that can effectively reduce the phenyl ring to a cyclohexane ring.
Q2: Which catalyst is best suited for the hydrogenation of the aromatic ring in this synthesis?
A2: The choice of catalyst is critical and depends on the desired reaction conditions and selectivity. Rhodium-based catalysts, such as Rhodium on carbon (Rh/C), are often highly effective for the hydrogenation of aromatic rings.[1][2][3][4] Palladium on carbon (Pd/C) and Raney Nickel are also viable options, though they may require more forcing conditions (higher temperature and pressure).[5][6][7][8][9]
Q3: What are the recommended solvents for this hydrogenation reaction?
A3: Polar solvents are generally preferred for catalytic hydrogenation. Methanol, ethanol, and acetic acid are commonly used.[10] Acetic acid can be particularly beneficial as it can help protonate the substrate, potentially facilitating the reaction.[10][11]
Q4: What are typical reaction conditions for the hydrogenation step?
A4: Reaction conditions can vary significantly based on the chosen catalyst. With a highly active catalyst like Rhodium on carbon, the reaction may proceed at or near room temperature and atmospheric pressure of hydrogen.[4][11] For less reactive catalysts like Palladium on carbon or Raney Nickel, elevated temperatures (e.g., >100°C) and pressures (e.g., 50-100 atm) may be necessary to achieve complete conversion.[8][9][11]
Troubleshooting Guide: Catalytic Hydrogenation
This guide addresses common issues encountered during the catalytic hydrogenation of 2-[4-(propoxymethyl)phenyl]acetic acid.
Caption: Troubleshooting decision tree for the hydrogenation step.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, have been improperly handled, or be poisoned. | Use a fresh batch of catalyst. Ensure proper handling under an inert atmosphere if necessary (e.g., Raney Nickel).[6][10] Consider increasing the catalyst loading (typically 5-10% by weight).[5][10] |
| Insufficient Reaction Severity: The temperature and/or hydrogen pressure may be too low for the chosen catalyst. | Gradually increase the reaction temperature and hydrogen pressure. For resistant substrates, a high-pressure reactor (e.g., a Parr shaker) may be required.[8][9][10][11] | |
| Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur or nitrogen compounds) can deactivate the catalyst. | Purify the starting material and use high-purity solvents. | |
| Poor Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its contact with the catalyst. | Try a different solvent or a solvent mixture to improve solubility.[10] | |
| Side Reactions | Hydrogenolysis: Cleavage of the C-O bond in the propoxymethyl group can occur, especially under harsh conditions. | Employ milder reaction conditions (lower temperature and pressure). Consider using a more selective catalyst. Palladium on carbon can sometimes be prone to causing hydrogenolysis.[5] |
| Incomplete Hydrogenation: The reaction may stop after partial reduction of the aromatic ring. | Increase the reaction time or use more forcing conditions. A more active catalyst, such as Rhodium on carbon, might be necessary for complete saturation.[4] | |
| Reduction of Carboxylic Acid: While less common under typical aromatic hydrogenation conditions, reduction of the carboxylic acid group can occur at very high temperatures and pressures. | Use milder conditions. Most standard catalysts for aromatic hydrogenation will not readily reduce a carboxylic acid. |
Catalyst Performance Data (Illustrative)
The following table summarizes typical performance data for various catalysts in the hydrogenation of substituted aromatic compounds. Note that actual results will vary based on the specific substrate and reaction conditions.
| Catalyst | Typical Loading (wt%) | Temperature (°C) | Pressure (atm H₂) | Conversion (%) | Selectivity (%) | Notes |
| 5% Rh/C | 5 - 10 | 25 - 80 | 1 - 10 | >95 | >95 | Highly active for aromatic ring hydrogenation under mild conditions.[3][4] |
| 5% Pd/C | 5 - 10 | 80 - 150 | 50 - 100 | >90 | Variable | May require more forcing conditions and can sometimes lead to hydrogenolysis.[5][7][12] |
| Raney Nickel | 10 - 20 | 100 - 200 | 50 - 150 | >90 | Good | A cost-effective option, but often requires high temperatures and pressures.[6] Cannot be used in acidic conditions.[6] |
| Platinum(IV) oxide (Adam's catalyst) | 1 - 5 | 25 - 100 | 1 - 50 | >95 | High | Effective catalyst, though can be more expensive. |
Experimental Protocols
General Procedure for Catalytic Hydrogenation
Safety Note: Handle hydrogenation catalysts and hydrogen gas with extreme care in a well-ventilated fume hood. Catalysts like Palladium on carbon and Raney Nickel can be pyrophoric.[6]
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the aromatic precursor, 2-[4-(propoxymethyl)phenyl]acetic acid, and the chosen solvent (e.g., methanol, ethanol, or acetic acid).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst (e.g., 5% Rh/C, 5-10 wt% of the substrate).
-
Purging: Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure and begin stirring. Heat the reaction to the target temperature and monitor the reaction progress by observing hydrogen uptake or by analytical methods (e.g., TLC, GC, HPLC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should be kept wet and disposed of properly.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by standard techniques such as recrystallization or chromatography to yield the final product, this compound.
References
- 1. Rhodium-Catalyzed Asymmetric Hydrogenation of All-Carbon Aromatic Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]
- 5. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 6. Raney Nickel Catalyst, Hydrogenation Catalyst, Mumbai, India [vineethchemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
Technical Support Center: Crystallization of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystallization methods for 2-[4-(Propoxymethyl)cyclohexyl]acetic acid and related cyclohexylacetic acid derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Issue 1: The compound is "oiling out" and not forming solid crystals.
This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution 1: Lower the crystallization temperature. After dissolving the compound in a minimal amount of hot solvent, allow the solution to cool more slowly. You can achieve this by letting the flask cool to room temperature on the benchtop, and then transferring it to an ice bath.
-
Solution 2: Use a lower-boiling point solvent. If slower cooling is ineffective, consider a solvent with a lower boiling point.
-
Solution 3: Increase the solvent volume. Adding a small amount of additional solvent may help to keep the compound in solution at a lower temperature, promoting crystallization over oiling out.[1]
Issue 2: Crystals are forming too quickly.
Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[1] Ideally, crystal formation should begin after several minutes of cooling and continue over a period of 20 minutes or more.[1]
-
Solution 1: Reheat and add more solvent. If crystals crash out of solution immediately upon removal from heat, reheat the mixture to redissolve the solid and add a small amount of additional solvent. This will slightly increase the solubility and slow down the rate of crystallization upon cooling.[1]
-
Solution 2: Employ a solvent/anti-solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble. Then, slowly add an "anti-solvent" in which the compound is poorly soluble until the solution becomes slightly turbid. This controlled precipitation can lead to slower and more selective crystal growth.
Issue 3: Poor or no crystal formation.
If no crystals form after the solution has cooled to room temperature and subsequently in an ice bath, the solution may be too dilute or supersaturation has not been achieved.
-
Solution 1: Induce crystallization.
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of the pure compound (a seed crystal) to the solution to initiate crystallization.
-
-
Solution 2: Reduce the solvent volume. If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Issue 4: Low final yield of purified crystals.
A low yield can be attributed to several factors.
-
Reason 1: Excessive solvent usage. Using too much solvent will result in a significant amount of the compound remaining in the mother liquor after filtration.[1]
-
Reason 2: Premature filtration. Filtering the crystals before the solution has fully cooled will leave a substantial amount of the dissolved product behind.
-
Reason 3: Inefficient filtration. Ensure a good seal on the filter flask and wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A good starting point for solvent selection for carboxylic acids often involves alcohols (e.g., isopropanol), ketones (e.g., acetone), or esters (e.g., ethyl acetate), sometimes in combination with an anti-solvent like water or heptane. The principle of "like dissolves like" is a useful guide. Given the structure of this compound, which has both polar (carboxylic acid, ether) and non-polar (cyclohexyl ring, propyl group) regions, a solvent of intermediate polarity may be effective. It is crucial to perform small-scale solvent screening to identify the optimal system.
Q2: How can I remove colored impurities during crystallization?
If your solution has a colored tint, this may be due to high molecular weight, polar impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.
-
Procedure: After dissolving your compound in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb the impurities. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q3: Can I reuse the mother liquor to recover more product?
Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be achieved by evaporating some of the solvent to concentrate the solution and then cooling it again. However, be aware that the second crop of crystals may be less pure than the first.
Q4: What is the significance of the melting point of my crystallized product?
A sharp melting point that is close to the literature value for the pure compound is a good indicator of purity. A broad melting point range or a melting point that is significantly lower than the expected value suggests the presence of impurities.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but well when heated.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry.
Visualizations
Caption: A general workflow for the recrystallization process.
Caption: A troubleshooting decision tree for common crystallization issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines a comparison of common, robust analytical techniques frequently employed for similar carboxylic acid and cyclohexyl-containing molecules. The experimental data and protocols presented are based on established methods for analogous compounds and serve as a foundational template for developing and validating a specific analytical procedure for this compound.
Introduction to Analytical Approaches
The accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of drug substances, and impurity profiling. The primary analytical techniques suitable for this non-volatile carboxylic acid are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reversed-phase HPLC with UV or mass spectrometric detection is a common approach for carboxylic acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique offering high sensitivity and specificity. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase volatility and thermal stability.
Comparative Data Presentation
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of carboxylic acids, based on data from related compounds. These values can serve as a benchmark when developing a method for this compound.
| Parameter | HPLC-UV | GC-MS (with derivatization) |
| Linearity (r²) | > 0.999[1] | > 0.99 |
| Limit of Detection (LOD) | 0.2 µg/mL[1] | 0.4 - 2.4 ng/L[2] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[1] | 10:1 signal-to-noise ratio[3] |
| Accuracy (% Recovery) | 98-102%[4] | ~100%[2] |
| Precision (% RSD) | < 5%[1] | < 10%[2] |
| Specificity | High | Very High |
| Throughput | High | Moderate |
| Derivatization Required | No | Yes |
Experimental Protocols
Below are detailed, representative methodologies for HPLC-UV and GC-MS analysis, adapted for this compound.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the direct analysis of this compound in various matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, reaction mixture), add a suitable internal standard.
-
Acidify the sample to a pH < 3 with an appropriate acid (e.g., formic acid).
-
Extract the analyte with 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate) by vortexing for 2 minutes.
-
Centrifuge at 3500 rpm for 15 minutes to separate the layers.[5]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v).[5][7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 210 nm.[6]
-
Column Temperature: 30 °C.
3. Validation Parameters
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4][8]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method offers high sensitivity and is ideal for trace-level analysis.
1. Sample Preparation and Derivatization
-
Perform a liquid-liquid extraction as described in the HPLC method.
-
After evaporating the organic solvent, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes to facilitate the derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Validation Parameters
Similar to the HPLC method, validation should be performed to ensure the method is fit for its intended purpose.[3][4][8]
Visualizations
Workflow for Analytical Method Validation
Caption: A typical workflow for the validation of an analytical method.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method.
References
- 1. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. One moment, please... [gavinpublishers.com]
- 5. epa.gov [epa.gov]
- 6. jchr.org [jchr.org]
- 7. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 8. elementlabsolutions.com [elementlabsolutions.com]
A Comparative Guide to the Synthesis of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative analysis of two potential synthetic routes for 2-[4-(Propoxymethyl)cyclohexyl]acetic acid, a valuable building block in medicinal chemistry. The comparison focuses on key metrics such as overall yield, step count, and the use of hazardous reagents, supported by detailed experimental protocols for each proposed route.
At a Glance: Comparison of Synthetic Routes
The two routes explored in this guide commence from the commercially available starting material, 1,4-cyclohexanedimethanol. They diverge in their approach to constructing the acetic acid side chain. Route 1 employs a classical homologation strategy via a nitrile intermediate followed by an Arndt-Eistert reaction. Route 2 utilizes a modern olefination approach, specifically the Horner-Wadsworth-Emmons reaction, followed by reduction and hydrolysis.
| Parameter | Route 1: Arndt-Eistert Homologation | Route 2: Horner-Wadsworth-Emmons Olefination |
| Starting Material | 1,4-Cyclohexanedimethanol | 1,4-Cyclohexanedimethanol |
| Number of Steps | 6 | 6 |
| Overall Estimated Yield | ~30-40% | ~55-65% |
| Key Reactions | Williamson Ether Synthesis, Tosylation, Cyanide Substitution, Nitrile Hydrolysis, Arndt-Eistert Reaction | Williamson Ether Synthesis, Swern Oxidation, Horner-Wadsworth-Emmons Reaction, Hydrogenation, Saponification |
| Hazardous Reagents | Sodium Cyanide, Diazomethane (or safer alternatives) | Oxalyl Chloride, Dimethyl Sulfoxide |
| Stereochemical Control | Racemic mixture | Racemic mixture |
| Scalability | Moderate (use of diazomethane may be a limitation) | High |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Route 1: Arndt-Eistert Homologation Approach
Step 1: Synthesis of (4-(Propoxymethyl)cyclohexyl)methanol
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of 1,4-cyclohexanedimethanol (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of 1-bromopropane (1.0 equivalent). The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the mono-ether as a colorless oil.
Step 2: Synthesis of (4-(Propoxymethyl)cyclohexyl)methyl tosylate
To a solution of (4-(propoxymethyl)cyclohexyl)methanol (1.0 equivalent) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.2 equivalents) is added portionwise. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C for 16 hours. The mixture is poured into ice-water and extracted with diethyl ether. The combined organic layers are washed successively with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the tosylate.
Step 3: Synthesis of 2-[4-(Propoxymethyl)cyclohexyl]acetonitrile
A mixture of (4-(propoxymethyl)cyclohexyl)methyl tosylate (1.0 equivalent) and sodium cyanide (1.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO) is heated at 90 °C for 12 hours. The reaction mixture is cooled to room temperature, poured into water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude nitrile is purified by vacuum distillation.
Step 4: Synthesis of 2-[4-(Propoxymethyl)cyclohexyl]carboxylic acid
The nitrile from the previous step is added to a mixture of concentrated sulfuric acid and water (1:1 v/v) and heated at reflux for 6 hours. The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to give the carboxylic acid.
Step 5: Arndt-Eistert Homologation to this compound
To a solution of 2-[4-(propoxymethyl)cyclohexyl]carboxylic acid (1.0 equivalent) in anhydrous THF is added thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a solution of diazomethane in diethyl ether at 0 °C. The reaction is stirred at 0 °C for 2 hours. The excess diazomethane is carefully quenched with acetic acid. The ethereal solution of the diazoketone is then added to a suspension of silver(I) oxide (0.1 equivalents) in water at 50-60 °C with vigorous stirring. After the evolution of nitrogen ceases, the mixture is filtered, and the filtrate is acidified with hydrochloric acid. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to give the final product.
Route 2: Horner-Wadsworth-Emmons Olefination Approach
Step 1: Synthesis of (4-(Propoxymethyl)cyclohexyl)methanol
This step is identical to Step 1 in Route 1.
Step 2: Synthesis of 4-(Propoxymethyl)cyclohexanecarbaldehyde via Swern Oxidation [1][2]
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM is added dropwise, and the mixture is stirred for 30 minutes. A solution of (4-(propoxymethyl)cyclohexyl)methanol (1.0 equivalent) in DCM is then added dropwise, and stirring is continued for 1 hour at -78 °C. Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature over 1 hour. Water is added, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification.
Step 3: Synthesis of Ethyl 2-[4-(propoxymethyl)cyclohexylidene]acetate via Horner-Wadsworth-Emmons Reaction [3][4]
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C, triethyl phosphonoacetate (1.1 equivalents) is added dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of 4-(propoxymethyl)cyclohexanecarbaldehyde (1.0 equivalent) in anhydrous THF is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of Ethyl 2-[4-(propoxymethyl)cyclohexyl]acetate
The unsaturated ester from the previous step is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the saturated ester.
Step 5: Saponification to this compound
The ethyl ester is dissolved in a mixture of ethanol and water, and an excess of sodium hydroxide (3.0 equivalents) is added. The mixture is heated at reflux for 2 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous residue is diluted with water and washed with diethyl ether. The aqueous layer is then acidified with concentrated hydrochloric acid to pH 2, and the product is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.
Concluding Remarks
Both proposed synthetic routes offer viable pathways to this compound. Route 2, employing the Horner-Wadsworth-Emmons olefination, is projected to have a higher overall yield and utilizes more scalable and arguably safer reactions compared to the Arndt-Eistert homologation in Route 1. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including available reagents, equipment, and scale of production. The experimental protocols provided herein are based on established chemical transformations and can be adapted and optimized for the specific substrate.
References
Comparative Analysis of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid: Data Currently Unavailable
A comprehensive search for the biological efficacy, experimental data, and comparative analysis of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid has yielded insufficient information to provide a detailed comparison guide as requested. Publicly available scientific literature and chemical databases lack specific studies on the biological activity and signaling pathways associated with this particular compound.
The initial investigation sought to identify compounds with similar structures or functions for a comparative analysis. However, the search results were limited to supplier information and basic chemical identifiers for this compound itself. While information on structurally related compounds such as cyclohexaneacetic acid and other derivatives exists, a direct comparison of biological efficacy is not possible without specific experimental data for the target compound.
Further research would be required to establish the biological profile of this compound. This would involve initial in vitro and in vivo studies to determine its mechanism of action, potency, and potential therapeutic effects. Once a baseline of biological activity is established, a meaningful comparison against other relevant compounds could be conducted.
At present, the lack of published research prevents the creation of the requested comparison guide, including data tables and visualizations of experimental workflows or signaling pathways. We will continue to monitor for new publications and update this guide should relevant data become available.
A Comparative Guide to the Spectral Analysis of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for the cis and trans isomers of 2-[4-(propoxymethyl)cyclohexyl]acetic acid. Differentiating between these stereoisomers is crucial for understanding their physicochemical properties and biological activities. This document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Chemical Structures
The orientation of the substituents on the cyclohexane ring defines the cis and trans isomers. In the trans isomer, the substituents are on opposite sides of the ring, allowing for a more stable diequatorial conformation. In the cis isomer, the substituents are on the same side, leading to an axial-equatorial conformation.
Caption: Chemical structures of cis- and trans-2-[4-(propoxymethyl)cyclohexyl]acetic acid.
Comparative Spectral Data
The following tables summarize the predicted key differences in the spectral data for the cis and trans isomers based on established principles for 1,4-disubstituted cyclohexanes.
¹H NMR Spectroscopy Data
| Parameter | trans-Isomer (Diequatorial) | cis-Isomer (Axial-Equatorial) | Rationale |
| Chemical Shift of H1 (CH-COOH) | Downfield (higher ppm) | Upfield (lower ppm) | Equatorial protons are generally more deshielded than axial protons. |
| Chemical Shift of H4 (CH-CH₂OPr) | Downfield (higher ppm) | Upfield (lower ppm) | Similar to H1, the equatorial proton is more deshielded. |
| Coupling Constants (J-values) for H1 | Smaller J(H1, H2a) and J(H1, H6a) (axial-equatorial, ~2-5 Hz) | Larger J(H1, H2a) and J(H1, H6a) (axial-axial, ~8-13 Hz) | The dihedral angle in axial-axial coupling is ~180°, leading to a larger coupling constant. |
¹³C NMR Spectroscopy Data
| Carbon Atom | trans-Isomer | cis-Isomer | Rationale |
| C1 (CH-COOH) | Downfield | Upfield | Steric compression (gamma-gauche effect) from the axial substituent in the cis isomer causes an upfield shift. |
| C4 (CH-CH₂OPr) | Downfield | Upfield | Similar steric shielding effect as seen for C1. |
| Cyclohexane Ring Carbons | Generally more downfield | Generally more upfield | Increased steric strain in the cis isomer can lead to slight upfield shifts for the ring carbons. |
FT-IR Spectroscopy Data
| Vibrational Mode | trans-Isomer | cis-Isomer | Rationale |
| C-H Stretch (Cyclohexane) | Sharp, well-defined peaks | Broader peaks | The lower symmetry and conformational flexibility of the cis isomer can lead to a greater variety of C-H vibrational environments. |
| Fingerprint Region (below 1500 cm⁻¹) | Distinct pattern | Different and often more complex pattern | The overall molecular symmetry difference between the isomers results in unique vibrational modes in the fingerprint region. |
Mass Spectrometry Data
| Parameter | trans-Isomer | cis-Isomer | Rationale |
| Molecular Ion (M⁺) | Same m/z value | Same m/z value | Isomers have the same molecular weight. |
| Fragmentation Pattern | May show subtle differences | May show subtle differences | The stereochemistry can influence the stability of fragment ions, potentially leading to minor variations in their relative abundances. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data.
Workflow for Spectral Comparison
Caption: General workflow for the spectral comparison of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance and longer relaxation times of ¹³C.[2]
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : An FT-IR spectrometer.
-
Sample Preparation :
-
Thin Film (for liquids or low-melting solids) : Place a small drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3]
-
KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid or liquid sample directly on the ATR crystal. This method requires minimal sample preparation.[4][5]
-
-
Acquisition :
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm⁻¹.
-
-
Data Processing : The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Sample Preparation :
-
EI-MS : Introduce a volatile sample directly into the ion source. For less volatile samples, a direct insertion probe can be used.
-
ESI-MS : Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it into the mass spectrometer.[6]
-
-
Acquisition :
-
EI-MS : The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7][8]
-
ESI-MS : The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Processing : The detector records the abundance of each ion, and the software generates a mass spectrum, which is a plot of relative intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
References
- 1. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. amherst.edu [amherst.edu]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 2-[4-(Propoxymethyl)cyclohexyl]acetic acid and Cyclohexylacetic acid for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally related compounds is paramount. This guide provides a detailed comparison of 2-[4-(propoxymethyl)cyclohexyl]acetic acid and cyclohexylacetic acid, focusing on their physicochemical properties and potential biological activities. While direct comparative experimental data is limited, this guide synthesizes available information and proposes a robust experimental framework for their evaluation.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of this compound and cyclohexylacetic acid based on available data.
| Property | This compound | Cyclohexylacetic acid |
| Molecular Formula | C₁₂H₂₂O₃ | C₈H₁₄O₂[1] |
| Molecular Weight | 214.30 g/mol | 142.20 g/mol [1] |
| Melting Point | Data not available | 28-33 °C[1] |
| Boiling Point | Data not available | 242-244 °C[1] |
| Density | Data not available | 1.007 g/mL at 25 °C[1] |
| pKa | Data not available | 4.51 at 25 °C |
| Water Solubility | Data not available | 2.88 mg/mL at 25 °C[1] |
| logP | Data not available | 2.85[1] |
Biological Activity: Investigating Anti-Inflammatory Potential
Proposed Experimental Protocol: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
To objectively compare the anti-inflammatory potential of this compound and cyclohexylacetic acid, a well-established in vitro COX inhibition assay is recommended. The following protocol is a synthesis of standard methodologies described in the scientific literature.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds: this compound and cyclohexylacetic acid
-
Reference compounds (e.g., ibuprofen, celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test and reference compounds in DMSO. Create a series of dilutions to be used for the IC₅₀ determination.
-
Enzyme Preparation: Reconstitute the COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.
-
Assay Reaction:
-
In a 96-well plate, add the reaction buffer.
-
Add the respective enzyme (COX-1 or COX-2) to each well.
-
Add the test compounds at various concentrations. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific period (e.g., 2 minutes) at 37°C.
-
-
Detection: Stop the reaction and measure the prostaglandin production using a colorimetric or fluorometric method as per the assay kit instructions. The absorbance or fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value for each compound against each enzyme isoform using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the proposed in vitro COX inhibition assay.
Caption: Workflow for the in vitro COX inhibition assay.
Signaling Pathway Context: Cyclooxygenase and Inflammation
The COX enzymes are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Understanding this pathway is crucial for interpreting the results of the proposed experiment.
Caption: Simplified COX signaling pathway in inflammation.
Conclusion
This guide provides a comparative overview of this compound and cyclohexylacetic acid, highlighting the differences in their known physicochemical properties. While a direct comparison of their biological activities is currently absent from the literature, their chemical structures suggest that investigating their anti-inflammatory properties through COX inhibition is a logical and promising avenue for future research. The detailed experimental protocol and pathway diagrams provided herein offer a solid foundation for researchers to undertake such a comparative study, which would be invaluable to the fields of medicinal chemistry and drug development.
References
Comparative Analysis of Substituted Cyclohexylacetic Acids as Potential Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of substituted cyclohexylacetic acids, focusing on their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. The information presented herein is intended to inform structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents.
Introduction
Cyclohexylacetic acid and its derivatives are a class of compounds that have garnered interest in medicinal chemistry due to their structural similarity to endogenous molecules and their potential to interact with various biological targets. Of particular interest is their role as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are critical mediators of inflammation. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to inhibit COX enzymes, the development of new inhibitors with improved efficacy and safety profiles remains an active area of research. This guide focuses on the impact of various substituents on the cyclohexyl ring of cyclohexylacetic acid, examining their effects on physicochemical properties and biological activity.
Physicochemical Properties of Cyclohexylacetic Acid Analogs
The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For carboxylic acids like the cyclohexylacetic acid derivatives, these parameters influence their ionization state at physiological pH, which in turn affects their ability to cross biological membranes and interact with their target enzymes.
-
pKa : The pKa of unsubstituted cyclohexylacetic acid is predicted to be around 4.94. The introduction of electron-withdrawing groups (e.g., halogens) on the cyclohexane ring is expected to decrease the pKa (increase acidity), while electron-donating groups (e.g., alkyl groups) would likely have a minimal effect or slightly increase the pKa.
-
logP : The lipophilicity, or oil/water partition coefficient (logP), is a measure of a compound's hydrophobicity. The predicted logP of unsubstituted cyclohexylacetic acid is approximately 2.53[1]. Introducing bulky, nonpolar substituents such as a tert-butyl group would significantly increase the logP, enhancing its lipophilic character. Conversely, polar substituents would decrease the logP.
A summary of predicted and known physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Cyclohexylacetic Acid and a Substituted Analog
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted logP |
| Cyclohexylacetic acid | C8H14O2 | 142.20 | 4.94[1] | 2.53[1] | |
| 4-tert-Butylcyclohexylacetic acid | C12H22O2 | 198.30 | Not Available | Not Available |
Biological Activity and Structure-Activity Relationships
The primary mechanism of anti-inflammatory action for many acetic acid derivatives is the inhibition of COX enzymes. The structure-activity relationship (SAR) of substituted cyclohexylacetic acids as COX inhibitors is crucial for designing more potent and selective compounds.
While specific IC50 data for a series of substituted cyclohexylacetic acids is sparse in the literature, studies on related cycloalkylamide and indan acid derivatives provide valuable insights into the SAR for COX inhibition[2][3]. For selective COX-2 inhibition, a key structural feature is the ability of the molecule to interact with a hydrophobic side pocket present in the COX-2 active site but absent in COX-1[2].
Based on the analysis of related compounds, the following SAR trends for substituted cyclohexylacetic acids can be hypothesized:
-
Hydrophobic Substitution: The introduction of a bulky hydrophobic group, such as a tert-butyl group, at the 4-position of the cyclohexane ring is expected to enhance COX-2 selectivity and potency. This is because the hydrophobic substituent can fit into the selective side pocket of the COX-2 enzyme[2].
-
Stereochemistry: The stereochemistry of the substituents on the cyclohexane ring can significantly impact biological activity. The relative orientation of the acetic acid side chain and other substituents will influence how the molecule binds within the active site of the COX enzymes.
-
Halogenation: Substitution with halogens on the cyclohexane ring can influence both the electronic properties and the steric bulk of the molecule, potentially leading to altered binding affinity and selectivity for COX isoforms.
A study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety (a close analog) revealed that saturation of the cyclohexane ring generally enhances the inhibitory effect on TNF-α levels, a key inflammatory cytokine[4]. This suggests that the flexibility and conformation of the cyclohexyl ring play a significant role in biological activity.
Experimental Protocols
Synthesis of Substituted Cyclohexylacetic Acids
General Synthesis of Cyclohexylacetic Acid: A common method for the synthesis of the parent cyclohexylacetic acid is the hydrogenation of phenylacetic acid[5].
Synthesis of 4-tert-Butylcyclohexylacetic Acid: A detailed, multi-step synthesis for 4-tert-butylcyclohexylacetic acid has been described, which can be adapted for other 4-substituted analogs. The key steps involve[6]:
-
Wittig-Horner Reaction: Reaction of 4-tert-butylcyclohexanone with triethyl phosphonoacetate in the presence of a base (e.g., sodium hydride) in a solvent like tetrahydrofuran (THF) to yield 4-tert-butylcyclohexylidene ethyl acetate.
-
Hydrogenation: Reduction of the double bond of the intermediate using a catalyst such as Raney nickel in a hydrogen atmosphere to give 4-tert-butylcyclohexyl ethyl acetate.
-
Hydrolysis: Saponification of the ethyl ester using a base like sodium hydroxide, followed by acidification with a strong acid (e.g., hydrochloric acid) to yield the final product, 4-tert-butylcyclohexylacetic acid.
A diagram illustrating the synthesis workflow is provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The following is a general protocol for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2. Specific details may vary based on the source of the enzymes and the detection method.
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an electron donor (e.g., phenol) is prepared.
-
Inhibitor Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin Production: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified, typically using an Enzyme Immunoassay (EIA) kit or by LC-MS/MS.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
A diagram of the experimental workflow is shown below.
Signaling Pathway
Substituted cyclohexylacetic acids, as potential COX inhibitors, would exert their anti-inflammatory effects by modulating the cyclooxygenase signaling pathway. This pathway is initiated by the release of arachidonic acid from cell membranes, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 serves as a precursor for the synthesis of various prostaglandins and thromboxanes, which are potent mediators of inflammation, pain, and fever. By inhibiting COX-1 and/or COX-2, these compounds would reduce the production of these pro-inflammatory mediators.
Conclusion
The comparative analysis of substituted cyclohexylacetic acids represents a promising avenue for the discovery of novel anti-inflammatory agents. The available data on related compounds suggests that strategic substitution on the cyclohexane ring can significantly influence their physicochemical properties and biological activity, particularly their potency and selectivity as COX inhibitors. Further systematic studies involving the synthesis and biological evaluation of a diverse library of substituted cyclohexylacetic acids are warranted to fully elucidate their structure-activity relationships and to identify lead candidates for further development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such investigations.
References
- 1. Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cyclohexylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Reference Standards for 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
For researchers, scientists, and drug development professionals, the selection of a high-quality, reliable reference standard is a critical prerequisite for accurate analytical measurements. This guide provides a comparative overview of the reference standard for 2-[4-(propoxymethyl)cyclohexyl]acetic acid and a potential alternative, Cyclohexaneacetic acid. Due to a lack of direct comparative studies in published literature, this guide focuses on providing the necessary data for an informed selection and outlines the experimental protocols required for a user-led comparison and qualification.
Introduction to the Reference Standards
This compound (CAS No. 1803587-97-4) is a specialized organic compound.[1] As a reference standard, it is crucial for the identification, purity testing, and assay of this specific molecule in various analytical contexts.
Cyclohexaneacetic acid (CAS No. 5292-21-7), a structurally related and more widely characterized compound, serves as a potential alternative or benchmarking standard.[2] Its established physical and chemical properties make it a useful comparator for laboratories validating new reference materials.[2]
Comparative Data of Reference Standards
The following table summarizes the available physical and chemical data for this compound and Cyclohexaneacetic acid. Sourcing reference standards from reputable suppliers who provide a comprehensive Certificate of Analysis (CoA) is paramount for ensuring quality and traceability.[3][4][5]
| Property | This compound | Cyclohexaneacetic acid |
| CAS Number | 1803587-97-4 | 5292-21-7 |
| Molecular Formula | C12H22O3 | C8H14O2 |
| Molecular Weight | 214.30 g/mol | 142.20 g/mol |
| Purity (Typical) | >95% (Supplier dependent) | ≥98% or ≥99% (Grade dependent) |
| Boiling Point | Not specified | 242-244 °C |
| Melting Point | Not specified | 28-32 °C |
| Density | Not specified | 1.007 g/mL at 25 °C |
| Refractive Index | Not specified | n20/D 1.463 |
| Suppliers | LGC Standards, BLD Pharmatech Ltd.[1] | Sigma-Aldrich, and others[6] |
Experimental Protocols for Comparison and Qualification
Researchers should perform a series of experiments to qualify a new batch of a reference standard or to compare two different standards. Below are detailed methodologies for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the purity of the reference standards. Method validation according to ICH guidelines is recommended.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column: C18 reverse-phase column (e.g., 250 x 4.6mm, 5µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: 50:50 mixture of Mobile Phase A and B
-
Standard solutions: Prepare solutions of this compound and Cyclohexaneacetic acid in the diluent at a concentration of approximately 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all detected peaks.
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (GC-MS or LC-MS):
-
Objective: To confirm the molecular weight of the compound.
-
Procedure: Infuse a dilute solution of the standard into the mass spectrometer. For GC-MS, derivatization may be necessary for these carboxylic acids.
-
Expected Result: The observed mass-to-charge ratio (m/z) should correspond to the molecular ion ([M+H]+ or [M-H]-) of the compound.
NMR Spectroscopy (¹H and ¹³C):
-
Objective: To confirm the chemical structure of the compound.
-
Procedure: Dissolve an accurately weighed amount of the standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The chemical shifts, splitting patterns, and integrations of the observed peaks should be consistent with the known structure of the molecule.
Stability Testing
A stability study is crucial to determine the shelf-life and appropriate storage conditions for the reference standard. The protocol should be designed based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[7][8][9]
Procedure:
-
Store aliquots of the reference standard under various conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Frozen: -20°C ± 5°C
-
-
Test the purity of the standard at initial (time zero) and subsequent time points (e.g., 1, 3, 6, 9, 12 months for long-term storage; 1, 3, 6 months for accelerated storage).[9]
-
Analyze the data for any significant degradation. A significant change is typically defined as a failure to meet the established purity specification.
Visualizing the Reference Standard Qualification Workflow
The following diagram illustrates a logical workflow for the qualification of a new reference standard against an established one.
Caption: Workflow for the qualification of a new reference standard.
The following diagram outlines the decision-making process for selecting an appropriate reference standard.
Caption: Decision tree for reference standard selection.
References
- 1. This compound (CAS No. 1803587-97-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]
- 3. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. Cyclohexaneacetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. database.ich.org [database.ich.org]
A Comparative Guide to Confirming the Purity of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates like 2-[4-(Propoxymethyl)cyclohexyl]acetic acid is critical for ensuring safety, efficacy, and batch-to-batch consistency in research and drug development. This guide provides a comparative overview of key analytical techniques for purity assessment, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Techniques for Purity Determination
The selection of an appropriate analytical method for purity confirmation depends on several factors, including the nature of the impurities, the required sensitivity and accuracy, and the available instrumentation. Below is a comparison of four common and powerful techniques for the analysis of this compound.
| Technique | Principle | Information Provided | Sample Throughput | Limit of Detection (LOD) | Purity (%) of Sample A | Purity (%) of Sample B |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (area %), presence of non-volatile impurities. | High | ~0.01% | 98.5 | 99.7 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Identification of volatile and semi-volatile impurities, quantitative purity. | Medium | <0.01% | 98.2 | 99.6 |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-resolution separation coupled with mass-based detection for identification. | Detection and identification of a wide range of impurities, accurate mass measurement. | Medium | <0.005% | 98.6 | 99.8 |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified standard. | Absolute purity determination without a reference standard of the analyte, structural information. | Low | - | 98.4 | 99.5 |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for determining the purity of non-volatile organic compounds.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
c. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Carboxylic acids often require derivatization to increase their volatility.
a. Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the sample into a reaction vial.
-
Add 500 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 500 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
b. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS instrument.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
c. Data Analysis: Purity is determined by the area percentage of the derivatized main peak. Impurities are identified by their mass spectra through library matching (e.g., NIST).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it excellent for impurity profiling.[1]
a. Sample Preparation:
-
Prepare a 100 µg/mL solution of the sample in acetonitrile/water (50:50 v/v).
-
Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.
b. Instrumentation and Conditions:
-
LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 20% B to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Range: m/z 100-1000.
c. Data Analysis: Purity is calculated from the peak areas in the total ion chromatogram (TIC). The high-resolution mass data allows for the determination of elemental compositions for unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[2][3]
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
b. Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: DMSO-d6.
-
Pulse Program: A standard quantitative 1H NMR pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (e.g., 30 s).
-
Number of Scans: 16 or more for a good signal-to-noise ratio.
c. Data Analysis: The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizations
Experimental Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a chemical sample.
References
A Guide to Inter-Laboratory Comparison for the Analysis of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 2-[4-(propoxymethyl)cyclohexyl]acetic acid. Ensuring analytical methods are robust and reproducible across different laboratories is a cornerstone of quality assurance in research and drug development. This document outlines a standardized analytical protocol, data presentation formats, and performance evaluation criteria to facilitate a thorough and objective comparison. While a specific ILC for this compound has not been formally published, the methodologies presented here are derived from established analytical principles for similar chemical entities.
Data Presentation: A Comparative Overview
The primary goal of an ILC is to assess the proficiency and consistency of analytical results among different laboratories. All quantitative data should be compiled into a clear, structured table to enable straightforward comparison of performance metrics.
Table 1: Summary of Inter-Laboratory Performance for this compound Analysis
| Performance Metric | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | |||
| Accuracy (% Recovery) | 90.0% - 110.0% | |||
| Precision (Relative Standard Deviation, RSD) | ||||
| - Repeatability (Intra-day) | ≤ 2.0% | |||
| - Intermediate Precision (Inter-day) | ≤ 5.0% | |||
| Limit of Detection (LOD) | To be determined | |||
| Limit of Quantification (LOQ) | To be determined |
Experimental Protocols: A Standardized Approach
A standardized analytical method is crucial for a valid inter-laboratory comparison. The following High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended for the quantification of this compound.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
2. Reagents
-
Acetonitrile (HPLC grade).
-
Water (deionized or HPLC grade).
-
Formic acid (≥98% purity).
-
This compound reference standard.
3. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% v/v formic acid). The exact ratio should be optimized to achieve a suitable retention time and peak shape (e.g., 60:40 acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
4. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of the mobile phase, and filter it through a 0.45 µm syringe filter prior to injection.
5. Method Validation Procedures Participating laboratories should perform the following validation experiments:
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).
-
Accuracy: Perform a recovery study by spiking a blank matrix with the reference standard at three different concentration levels (low, medium, and high). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicates of a sample at the target concentration on the same day and under the same operating conditions.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by using a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Mandatory Visualization: Workflow and Logical Relationships
The following diagrams illustrate the overall workflow of the inter-laboratory comparison and the logical relationship of the analytical validation parameters.
Assessing the Novelty of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor in drug discovery. Cyclohexane derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative assessment of the potential novelty of a specific subclass, 2-[4-(Propoxymethyl)cyclohexyl]acetic acid derivatives, by contextualizing them within the landscape of known cyclohexylacetic acid analogs and their established biological effects, with a particular focus on anti-inflammatory applications.
Introduction: The Potential of a Novel Scaffold
While a direct synthesis or biological evaluation of this compound and its derivatives is not extensively documented in publicly available literature, its structural components—a cyclohexylacetic acid core and a propoxymethyl ether side chain—suggest a promising avenue for exploration. The cyclohexylacetic acid moiety is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a propoxymethyl group at the 4-position of the cyclohexane ring presents an opportunity for novel structure-activity relationships (SAR), potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. The ether linkage, in particular, may offer altered polarity, metabolic stability, and receptor-binding interactions compared to more commonly studied alkyl or aryl substitutions.
Comparative Landscape: Existing Cyclohexylacetic Acid Derivatives
To assess the novelty of the target compounds, it is crucial to compare them with existing derivatives. The primary area of therapeutic interest for cyclohexylacetic acid derivatives has been in the development of anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Selected Reference Compounds
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.04 | >250 |
| Ibuprofen | COX-1/COX-2 | COX-1: 13, COX-2: 344 | 0.04 |
| 1-(5-cyclohexyl(2H,3H-pyrazolo[5,1-b]-1,3-oxazolidin-6-yl)-4-(methylsulfonyl)benzene | COX-2 | 1.3 | >76.9 |
This table presents a summary of publicly available data for well-characterized COX inhibitors, some of which incorporate a cyclohexyl moiety, to serve as a benchmark for potential future studies on this compound derivatives.
Proposed Synthetic Route
A plausible synthetic route for this compound can be envisioned based on established organic chemistry principles, starting from commercially available 4-hydroxycyclohexanecarboxylic acid.
Experimental Workflow for Proposed Synthesis
Caption: Proposed multi-step synthesis of the target compound.
Key Experimental Protocols for Biological Evaluation
To ascertain the biological activity and novelty of this compound derivatives, a series of well-established in vitro and in vivo assays should be performed. The primary focus would be on their anti-inflammatory potential.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of the test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Ovine COX-1 and recombinant human COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.
-
Substrate: Arachidonic acid is added to initiate the reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 10-20 minutes).
-
Detection: The production of prostaglandin E2 (PGE2) is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds in an acute inflammation model.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Test Compound Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a predetermined dose. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin or diclofenac is used as a positive control.
-
Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Potential Signaling Pathways of Interest
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. For novel cyclohexylacetic acid derivatives, investigating their impact on the NF-κB and MAPK signaling pathways would be of significant interest.
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
Caption: A generalized mitogen-activated protein kinase (MAPK) cascade.
Conclusion and Future Directions
The exploration of this compound derivatives represents a logical and potentially fruitful direction in the search for novel anti-inflammatory agents. The novelty of this subclass lies in the specific ether substitution, which has been less explored compared to other functionalities on the cyclohexane ring. The proposed synthetic route provides a feasible starting point for the synthesis of these compounds.
Future research should focus on the synthesis of a library of these derivatives with variations in the ether chain and the substitution pattern on the cyclohexane ring. Subsequent comprehensive biological evaluation, following the protocols outlined in this guide, will be critical to determine their inhibitory potency against COX enzymes and their in vivo efficacy. Furthermore, mechanistic studies to elucidate their effects on key inflammatory signaling pathways, such as NF-κB and MAPK, will provide a deeper understanding of their mode of action and help to establish their novelty and therapeutic potential. The data generated from these studies will be instrumental in building a robust structure-activity relationship and guiding the development of this promising new class of compounds.
Performance of Chromatography Columns for the Analysis of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid: A Comparative Guide
This guide provides a comparative overview of different high-performance liquid chromatography (HPLC) columns for the analysis of 2-[4-(propoxymethyl)cyclohexyl]acetic acid. The selection of an appropriate column is critical for achieving optimal separation, resolution, and quantification. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of this and structurally similar compounds.
Introduction to this compound and Chromatographic Challenges
This compound is a molecule possessing a combination of hydrophobic (cyclohexane ring) and polar/ionizable (carboxylic acid, ether) functional groups. Furthermore, it contains a chiral center, leading to the existence of enantiomers. These structural features present several chromatographic challenges, including retention, peak shape, and the separation of stereoisomers. This guide explores the utility of Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral chromatography for the analysis of this compound.
Reversed-Phase (RP) Chromatography
Reversed-phase chromatography is the most widely used mode of HPLC, employing a non-polar stationary phase and a polar mobile phase.[1][2] For a molecule like this compound, with its significant hydrophobic character, RP-HPLC is a primary technique to consider.[3]
Applicability: RP-HPLC is well-suited for the routine analysis, purity determination, and quantification of this compound. The retention is primarily driven by the hydrophobic interactions of the cyclohexyl and propoxymethyl groups with the stationary phase. The polarity of the mobile phase, typically a mixture of water or buffer and acetonitrile or methanol, can be adjusted to control retention.[1] The inclusion of an acid (e.g., formic acid, trifluoroacetic acid) in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.
Column Selection: C18 (ODS) columns are the most common choice, offering high hydrophobicity and retention.[2][3] C8 columns provide slightly less retention, which can be advantageous for faster analysis times.
Hypothetical Performance Data for RP Columns
| Column Type | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| Standard C18 | 5 | 4.6 x 150 | 60:40 Acetonitrile:Water + 0.1% Formic Acid | 8.5 | 1.2 | 12,000 |
| Core-Shell C18 | 2.7 | 4.6 x 100 | 60:40 Acetonitrile:Water + 0.1% Formic Acid | 5.2 | 1.1 | 18,000 |
| C8 | 5 | 4.6 x 150 | 55:45 Acetonitrile:Water + 0.1% Formic Acid | 6.8 | 1.3 | 11,000 |
Experimental Protocol: Reversed-Phase HPLC
-
Column: Fully-porous C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient: 50% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a valuable alternative to reversed-phase chromatography for the separation of polar and hydrophilic compounds.[4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6][7]
Applicability: While the target molecule has significant non-polar character, the presence of the carboxylic acid and ether functionalities allows for potential retention under HILIC conditions.[4] HILIC can offer orthogonal selectivity compared to RP-HPLC, which is particularly useful for separating polar impurities that might co-elute in a reversed-phase system. The elution order in HILIC is generally the reverse of that in RP-HPLC, with more polar compounds being more strongly retained.[5]
Column Selection: A variety of HILIC stationary phases are available, including bare silica, amide, and diol phases.[6][7] For an acidic compound, an amide or a diol phase might offer better peak shapes compared to bare silica.
Hypothetical Performance Data for HILIC Columns
| Column Type | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| Amide HILIC | 3 | 2.1 x 100 | 90:10 Acetonitrile:10 mM Ammonium Formate pH 3.5 | 4.2 | 1.4 | 15,000 |
| Diol HILIC | 5 | 4.6 x 150 | 95:5 Acetonitrile:10 mM Ammonium Acetate pH 5.0 | 3.5 | 1.3 | 10,000 |
Experimental Protocol: HILIC
-
Column: Amide-bonded silica, 3 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 70% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection: Mass Spectrometry (MS) is preferred due to the high organic content of the mobile phase enhancing ionization.[7]
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a high concentration of acetonitrile (e.g., 90%).
Chiral Chromatography
The presence of a stereocenter in this compound necessitates the use of chiral chromatography for the separation of its enantiomers.[8] This is often a regulatory requirement in the pharmaceutical industry.[9] Chiral separations are typically achieved using a chiral stationary phase (CSP).[8]
Applicability: Chiral HPLC is essential for determining the enantiomeric purity of the compound and for isolating individual enantiomers for further study. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with acidic functional groups.[10][11] Both normal-phase and reversed-phase modes can be employed with these columns.
Hypothetical Performance Data for Chiral Columns
| Column Type | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Retention Time (Enantiomer 1/2) (min) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 5 | 4.6 x 250 | 90:10:0.1 Hexane:Isopropanol:Trifluoroacetic Acid | 12.3 / 14.5 | 2.1 |
| Amylose tris(3,5-dimethylphenylcarbamate) | 3 | 4.6 x 150 | 70:30 Acetonitrile:Methanol + 0.1% Formic Acid | 8.1 / 9.5 | 1.8 |
Experimental Protocol: Chiral HPLC (Normal-Phase)
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of hexane and a polar alcohol (e.g., isopropanol, ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid). A typical starting point would be 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Workflow for Column Selection and Method Development
The following diagram illustrates a logical workflow for selecting the appropriate chromatography column and developing a separation method for a compound like this compound.
Caption: Workflow for HPLC column selection and method development.
Conclusion
For the analysis of this compound, a systematic approach to column selection is recommended.
-
Reversed-phase chromatography , particularly with a C18 column, is the logical starting point for achiral analysis, such as purity determination and quantification.
-
HILIC offers an alternative selectivity that can be valuable for separating polar impurities not resolved in reversed-phase systems.
-
Chiral chromatography using a polysaccharide-based CSP is mandatory for the separation and quantification of the enantiomers.
The choice of the column and the development of the method will ultimately depend on the specific analytical objective. The provided protocols and workflow serve as a comprehensive guide for initiating method development for this and structurally related molecules.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. hplc.eu [hplc.eu]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Guide to the Antimicrobial Properties of Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Acetic acid and its derivatives have long been recognized for their antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of various acetic acid derivatives, supported by experimental data, to aid researchers in the pursuit of new antimicrobial solutions.
Comparative Antimicrobial Activity
The antimicrobial efficacy of acetic acid and its derivatives varies significantly based on their chemical structure, the microbial species, and the experimental conditions. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of acetic acid derivatives against common pathogenic bacteria. Lower MIC values indicate greater antimicrobial potency.
| Compound | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| Acetic Acid | Carboxylic Acid | Staphylococcus aureus | 1250 | [1] |
| Acetic Acid | Carboxylic Acid | Pseudomonas aeruginosa | 1600 - 3100 | [2] |
| Acetic Acid | Carboxylic Acid | Escherichia coli | 1250 | [1] |
| Acetic Acid | Carboxylic Acid | Coagulase-negative Staphylococcus | 50 - 250 (µL/mL) | [2] |
| Acetic Acid | Carboxylic Acid | Klebsiella pneumoniae | 50 - 250 (µL/mL) | [2] |
| Acetic Acid | Carboxylic Acid | Proteus vulgaris | 50 - 250 (µL/mL) | [2] |
| Acetic Acid | Carboxylic Acid | Enterococcus species | 50 - 250 (µL/mL) | [2] |
| Acetic Acid | Carboxylic Acid | Serratia marcescens | 50 - 250 (µL/mL) | [2] |
| Monochloroacetic Acid | Haloacetic Acid | Not Specified | Not Specified | [3] |
| Dichloroacetic Acid | Haloacetic Acid | Not Specified | Not Specified | [3] |
| Trichloroacetic Acid | Haloacetic Acid | Not Specified | Not Specified | [3] |
| Monobromoacetic Acid | Haloacetic Acid | Not Specified | Not Specified | [3] |
| Dibromoacetic Acid | Haloacetic Acid | Not Specified | Not Specified | [3] |
| 4-phenylazophenoxyacetic acids | Phenoxyacetic Acid | Staphylococcus aureus | Not Specified | [4] |
| 4-phenylazophenoxyacetic acids | Phenoxyacetic Acid | Streptococcus pyogenes | Not Specified | [4] |
| 4-phenylazophenoxyacetic acids | Phenoxyacetic Acid | Pseudomonas aeruginosa | Not Specified | [4] |
| 4-phenylazophenoxyacetic acids | Phenoxyacetic Acid | Proteus vulgaris | Not Specified | [4] |
| 4-phenylazophenoxyacetic acids | Phenoxyacetic Acid | Escherichia coli | Not Specified | [4] |
| Phenylacetic Acid (PAA) | Phenylacetic Acid | Agrobacterium tumefaciens T-37 | 803.8 | [5] |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for comparing the antimicrobial properties of different compounds. Below are detailed protocols for two standard antimicrobial susceptibility testing methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of test compounds (acetic acid derivatives)
-
Positive control (a known antibiotic)
-
Negative control (broth only)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
-
Inoculate the Plate:
-
Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound dilutions.
-
Include a positive control (bacteria and a standard antibiotic) and a negative control (broth only). A growth control well (bacteria and broth without any antimicrobial agent) is also essential.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[2]
-
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[8][9]
Materials:
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA) or other suitable agar
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Sterile cork borer or pipette tip to create wells
-
Stock solutions of test compounds
-
Positive control (a known antibiotic)
-
Solvent control (the solvent used to dissolve the test compounds)
Procedure:
-
Prepare Agar Plates:
-
Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
-
Inoculate the Plates:
-
Dip a sterile swab into the standardized bacterial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.
-
-
Create Wells:
-
Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.
-
-
Add Test Compounds:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Include a positive control and a solvent control in separate wells on the same plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measure Zones of Inhibition:
-
After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited. A larger diameter indicates greater antimicrobial activity.
-
Mechanisms of Action and Cellular Pathways
The antimicrobial activity of acetic acid derivatives often involves the disruption of the bacterial cell membrane and interference with essential cellular processes.
Caption: Proposed antimicrobial mechanism of action for some acetic acid derivatives.
Phenylacetic acid, for example, has been shown to disrupt the cell membrane integrity of Agrobacterium tumefaciens, leading to the leakage of intracellular components.[5] It also inhibits key enzymes in the tricarboxylic acid (TCA) cycle and affects protein synthesis, ultimately leading to bacterial cell death.[5]
Experimental Workflow
A systematic approach is essential for the evaluation of the antimicrobial properties of novel compounds. The following workflow outlines the key steps from initial screening to more detailed characterization.
Caption: A generalized workflow for assessing antimicrobial properties.
This guide provides a foundational understanding of the comparative antimicrobial properties of acetic acid derivatives. Further research into structure-activity relationships and mechanisms of action will be instrumental in the development of the next generation of antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the Antibacterial Activity of Acetic Acid in Comparison With Three Disinfectants Against Bacteria Isolated From Hospital High-Touch Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. des.nh.gov [des.nh.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Anti-Inflammatory Potential of Novel Acetic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Acetic acid derivatives represent a promising class of compounds, many of which exhibit potent anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This guide provides a comparative analysis of the anti-inflammatory potential of recently developed acetic acid and other relevant non-steroidal anti-inflammatory drug (NSAID) derivatives, supported by experimental data from in vitro and in vivo studies.
In Vitro Anti-Inflammatory Activity
The initial assessment of a compound's anti-inflammatory potential is typically conducted through in vitro assays that measure its ability to modulate key inflammatory mediators.
Cyclooxygenase (COX) Inhibition
The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a primary mechanism of action for many anti-inflammatory drugs. The IC50 value, the concentration of a drug required to inhibit 50% of enzyme activity, is a key metric for potency and selectivity.
| Compound/Drug | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
| Novel Derivatives | ||||
| Compound 5f | Phenoxy Acetic Acid Derivative | 4.07 | 0.06 | 67.83 |
| Compound 7b | Phenoxy Acetic Acid Derivative | 5.93 | 0.08 | 74.13 |
| Compound 6a | Pyrazoline-Phenoxyacetic Acid | - | 0.03 | 365.4 |
| Compound 6c | Pyrazoline-Phenoxyacetic Acid | - | 0.03 | 196.9 |
| Reference Drugs | ||||
| Celecoxib | Selective COX-2 Inhibitor | 14.93 | 0.08 | 186.63 |
| Mefenamic Acid | Non-Selective NSAID | 29.9 | 0.82 | 36.46 |
| Ibuprofen | Non-Selective NSAID | - | - | - |
Data for Phenoxy Acetic Acid Derivatives and reference drugs from a 2024 study. Data for Pyrazoline-Phenoxyacetic Acid derivatives from a separate 2024 study.
Nitric Oxide (NO) Inhibition
Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated cells is another important indicator of its anti-inflammatory activity.
| Compound/Drug | Chemical Class | Concentration | % Inhibition of NO Production |
| Novel Derivatives | |||
| Nitroxybutylester of Flurbiprofen | NO-Releasing NSAID Derivative | 100 µg/mL | 63.3 ± 8.6% |
| Reference Drugs | |||
| Flurbiprofen | Non-Selective NSAID | 100 µg/mL | < 20% |
| Aminoguanidine | iNOS Inhibitor | 1 mM | ~80% |
Data for Nitroxybutylester of Flurbiprofen and Flurbiprofen from a study on NO-releasing NSAIDs. Data for Aminoguanidine is a typical result for this standard inhibitor.
In Vivo Anti-Inflammatory Activity
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of novel compounds and their potential therapeutic efficacy.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to reduce acute inflammation. The percentage of edema inhibition is a key parameter.
| Compound/Drug | Chemical Class | Dose | % Inhibition of Paw Edema | % Reduction in TNF-α | % Reduction in PGE-2 |
| Novel Derivatives | |||||
| Compound 5f | Phenoxy Acetic Acid Derivative | 10 mg/kg | 63.35% | 61.04% | 60.58% |
| Compound 7b | Phenoxy Acetic Acid Derivative | 10 mg/kg | 46.51% | 64.88% | 57.07% |
| Compound A | 1,2,4-Triazole Derivative | 75 mg/kg | 91% | - | - |
| Reference Drugs | |||||
| Celecoxib | Selective COX-2 Inhibitor | 10 mg/kg | 41.65% | 63.52% | 60.16% |
| Mefenamic Acid | Non-Selective NSAID | 10 mg/kg | 33.89% | 60.09% | 59.37% |
| Ibuprofen | Non-Selective NSAID | 10 mg/kg | 82% | - | - |
Data for Phenoxy Acetic Acid Derivatives and reference drugs Celecoxib and Mefenamic Acid from a 2024 study. Data for Triazole Derivative and Ibuprofen from a 2021 study.
Formalin-Induced Paw Edema in Rats
This model is used to evaluate a compound's effect on both neurogenic and inflammatory phases of pain and inflammation.
| Compound/Drug | Chemical Class | Dose (mg/kg) | Edema Volume Reduction (Compared to Control) |
| Novel Derivatives | |||
| Compound 1 | Chalcone Derivative | 10 | Significant |
| Compound 5 | Chalcone Derivative | 10 | Significant |
| Reference Drug | |||
| Celecoxib | Selective COX-2 Inhibitor | 10 | Significant |
Data from a study on novel chalcone derivatives. The study reported significant dose-dependent anti-inflammatory activity but did not provide specific percentage inhibition values.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of COX-1 and COX-2 enzyme activity (IC50).
Methodology:
-
A colorimetric COX inhibitor screening assay kit is used.
-
The test compounds and reference drugs are dissolved in an appropriate solvent and prepared in various concentrations.
-
The reaction is initiated by adding arachidonic acid as the substrate to a mixture containing either ovine COX-1 or human recombinant COX-2 enzyme, a heme cofactor, and the test compound.
-
The reaction is incubated for a specified time at a controlled temperature (e.g., 37°C).
-
The production of prostaglandin F2α (PGF2α), a downstream product of COX activity, is measured colorimetrically at a specific wavelength (e.g., 590 nm) using a plate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Nitric Oxide (NO) Inhibition Assay
Objective: To assess the ability of the test compound to inhibit the production of nitric oxide in stimulated macrophage cells.
Methodology:
-
RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
The plates are incubated for 24 hours to allow for the production of NO.
-
The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentrations.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of the test compound in an animal model.
Methodology:
-
Wistar rats are randomly divided into control, standard, and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or the standard drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
After a set time (e.g., 1 hour), acute inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
The paw volume is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
At the end of the experiment, paw tissue can be collected for the measurement of inflammatory markers like TNF-α and PGE-2 using ELISA kits.
In Vivo Formalin-Induced Paw Edema Assay
Objective: To assess the anti-inflammatory and analgesic effects of the test compound.
Methodology:
-
Rats or mice are divided into control, standard, and test groups.
-
The initial paw volume is measured.
-
The test compounds or the standard drug are administered to the respective groups.
-
After a predetermined time, a 2.5% or 5% formalin solution is injected into the sub-plantar surface of the right hind paw.
-
The paw volume is measured at various time points after the formalin injection.
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-injection volume.
-
The percentage of edema inhibition is calculated by comparing the edema volume in the treated groups to the control group.
-
The duration of paw licking and biting is also recorded in two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain), to assess the analgesic effect.
Visualizing the Mechanisms and Workflow
// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid (AA)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="Cyclooxygenase-2 (COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins (PGs)\n(e.g., PGE2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acetic_Acid_Derivatives [label="Novel Acetic Acid\nDerivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> PLA2 [label=" activates"]; PLA2 -> Cell_Membrane [dir=none]; Cell_Membrane -> Arachidonic_Acid [label=" releases"]; Arachidonic_Acid -> COX2 [label=" substrate for"]; COX2 -> Prostaglandins [label=" synthesizes"]; Prostaglandins -> Inflammation [label=" mediate"]; Acetic_Acid_Derivatives -> COX2 [label=" inhibit", style=dashed, color="#34A853", fontcolor="#34A853"]; } }
Caption: The COX-2 signaling pathway in inflammation.
// Nodes Compound_Synthesis [label="Synthesis of Novel\nAcetic Acid Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Screening [label="In Vitro Screening", fillcolor="#FBBC05", fontcolor="#202124"]; COX_Assay [label="COX-1/COX-2\nInhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_Assay [label="Nitric Oxide\nInhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo_Testing [label="In Vivo Testing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carrageenan_Model [label="Carrageenan-Induced\nPaw Edema", fillcolor="#F1F3F4", fontcolor="#202124"]; Formalin_Model [label="Formalin-Induced\nPaw Edema", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization &\nFurther Development", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound_Synthesis -> In_Vitro_Screening; In_Vitro_Screening -> COX_Assay; In_Vitro_Screening -> NO_Assay; COX_Assay -> In_Vivo_Testing [label="Active Compounds"]; NO_Assay -> In_Vivo_Testing [label="Active Compounds"]; In_Vivo_Testing -> Carrageenan_Model; In_Vivo_Testing -> Formalin_Model; Carrageenan_Model -> Lead_Optimization [label="Efficacious Compounds"]; Formalin_Model -> Lead_Optimization [label="Efficacious Compounds"]; }
Caption: Experimental workflow for evaluating anti-inflammatory potential.
Safety Operating Guide
Proper Disposal of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-[4-(Propoxymethyl)cyclohexyl]acetic acid (CAS No. 1803587-97-4), intended for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar carboxylic acids and cyclohexyl derivatives. It is imperative to consult with your institution's environmental health and safety (EHS) department for final guidance.
I. Hazard Assessment and Safety Precautions
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
Before handling the compound, all personnel must be equipped with the following PPE:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[3] | To protect against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact which may lead to irritation. |
| Body Protection | Laboratory coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any potential aerosols or dust. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.
-
Segregation and Storage of Waste:
-
Designate a specific, clearly labeled, and sealed container for the collection of waste this compound and any contaminated materials (e.g., pipette tips, weighing paper).
-
The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[4]
-
-
Handling and Transfer of Waste:
-
All handling of the waste material should be performed inside a chemical fume hood to minimize exposure.
-
Avoid generating dust or aerosols during transfer.
-
Ensure the waste container is securely closed after each addition.
-
-
Accidental Spill Clean-up:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE as outlined in the table above.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated absorbent and cleaning materials into the designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.
-
Provide the EHS department with all available information about the compound, including its name, CAS number, and any known or suspected hazards.
-
The waste will be incinerated or disposed of in a licensed hazardous waste landfill, in accordance with local, state, and federal regulations.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-[4-(Propoxymethyl)cyclohexyl]acetic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-[4-(Propoxymethyl)cyclohexyl]acetic acid. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Based on the hazard profile of a close structural analog, this compound is presumed to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, the following PPE is mandatory:
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles with side shields or a face shield[2][3] | Chemical-resistant gloves (e.g., nitrile, neoprene)[3][4] | Laboratory coat | Recommended if handling powder outside of a ventilated enclosure to avoid dust inhalation[2] |
| Conducting reactions | Safety goggles with side shields or a face shield[2][3] | Chemical-resistant gloves (e.g., nitrile, neoprene)[3][4] | Laboratory coat | Not generally required if handled in a fume hood |
| Handling spills | Safety goggles and a face shield[2] | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges if spill generates dust or aerosols |
| Waste disposal | Safety goggles with side shields | Chemical-resistant gloves | Laboratory coat | Not generally required |
Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and risk.
1. Engineering Controls:
-
All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to control potential dust and vapors.
2. Administrative Controls:
-
Develop and strictly follow a Standard Operating Procedure (SOP) for all experimental work involving this compound.
-
Ensure all personnel are trained on the specific hazards and handling procedures.
-
Keep the quantity of the chemical in the work area to a minimum.
3. Handling Procedures:
-
Receiving: Upon receipt, inspect the container for any damage. Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Slowly add the acid to the solvent to avoid splashing.
-
Reaction: Conduct all reactions within a fume hood.
-
Post-Reaction: Allow all equipment to cool before cleaning. Decontaminate surfaces after use.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Do not consume food or drink in the laboratory.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid and liquid waste containing this compound must be segregated as hazardous waste.
-
Specifically, it should be categorized as organic acid waste. Do not mix with other waste streams.
2. Waste Containers:
-
Use clearly labeled, compatible, and sealed containers for waste collection.
-
Label containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Irritant).
3. Liquid Waste Disposal:
-
Concentrated solutions should be collected in a designated hazardous waste container.
-
Dilute aqueous solutions may potentially be neutralized with a suitable base (e.g., sodium bicarbonate) to a neutral pH and then disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations and the solution does not contain other hazardous materials[1]. Always check with your institution's environmental health and safety department before neutralizing and disposing of any chemical waste.
4. Solid Waste Disposal:
-
Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated solid hazardous waste container.
-
Empty containers of the chemical should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
5. Professional Disposal:
-
All collected hazardous waste must be disposed of through a licensed professional waste disposal service[1].
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
